molecular formula C8H6N2 B1680401 Quinoxaline CAS No. 91-19-0

Quinoxaline

Numéro de catalogue: B1680401
Numéro CAS: 91-19-0
Poids moléculaire: 130.15 g/mol
Clé InChI: XSCHRSMBECNVNS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quinoxaline, also called a benzopyrazine, in organic chemistry, is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring. It is a colorless oil that melts just above room temperature. Although this compound itself is mainly of academic interest, this compound derivatives are used as dyes, pharmaceuticals, and antibiotics such as olaquindox, carbadox, echinomycin, levomycin and actinoleutin.

Propriétés

IUPAC Name

quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCHRSMBECNVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049432
Record name Quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-19-0
Record name Quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-19-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM4AR6M6T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Quinoxaline Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the fundamental chemical, physical, and biological properties of the quinoxaline core, a privileged scaffold in modern medicinal chemistry.

Introduction

The this compound scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene (B151609) and a pyrazine (B50134) ring, has garnered significant attention in the field of medicinal chemistry.[1] Recognized as a "privileged structure," its versatile synthetic accessibility and capacity to interact with a multitude of biological targets have established it as a cornerstone for the development of novel therapeutic agents.[2] this compound derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide provides a detailed overview of the fundamental properties of the this compound scaffold, encompassing its physicochemical characteristics, spectroscopic signature, synthesis, and profound impact on key biological pathways. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The parent this compound is a weakly basic compound with a pKa of 0.6.[5][6] The solubility and lipophilicity (LogP) of this compound derivatives can be significantly modulated by the introduction of various substituents, a key aspect in drug design to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[7]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₈H₆N₂[8]
Molecular Weight130.15 g/mol [8]
Melting Point29-30 °C
pKa0.60[5][6]
LogP1.84 (Predicted)[7]
Water SolubilitySoluble

Spectroscopic analysis is fundamental for the structural elucidation and characterization of this compound derivatives. The following tables summarize the characteristic spectroscopic data for the parent this compound scaffold.

Table 2: Spectroscopic Data for this compound
Technique Data Reference
¹H NMR (CDCl₃)δ 8.82 (s, 2H), 8.10 (dd, 2H), 7.75 (dd, 2H)[9][10]
¹³C NMR (CDCl₃)δ 145.5, 143.2, 129.8, 129.4[9][11]
IR (KBr, cm⁻¹) 3060, 1570, 1490, 1370, 1120, 1030, 760[12][13]
Mass Spec (EI) m/z 130 (M⁺), 103, 76[8]

Synthesis of the this compound Scaffold

The most prevalent and versatile method for the synthesis of the this compound core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[2] This reaction is often carried out in a suitable solvent such as ethanol (B145695) or acetic acid and can be catalyzed by acids.[14]

Experimental Protocol: Synthesis of 2,3-Diphenylthis compound (B159395)

This protocol describes the synthesis of a representative this compound derivative, 2,3-diphenylthis compound, from o-phenylenediamine (B120857) and benzil (B1666583).[14][15]

Materials:

  • o-Phenylenediamine (1.1 g, 10 mmol)

  • Benzil (2.1 g, 10 mmol)

  • Rectified Spirit (Ethanol) (16 mL)

  • Water

Procedure:

  • Prepare a solution of o-phenylenediamine (1.1 g) in rectified spirit (8 mL).

  • In a separate flask, prepare a warm solution of benzil (2.1 g) in rectified spirit (8 mL).

  • Add the o-phenylenediamine solution to the warm benzil solution.

  • Warm the resulting mixture on a water bath for 30 minutes.[14]

  • Add water dropwise to the warm mixture until a slight turbidity persists.

  • Allow the solution to cool to room temperature, which will induce crystallization of the product.

  • Collect the precipitated 2,3-diphenylthis compound by filtration.

  • The crude product can be purified by recrystallization from aqueous ethanol.

Biological Activities and Signaling Pathways

This compound derivatives have been extensively investigated for their potent biological activities, particularly as anticancer agents.[16][17] Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[18][19]

Anticancer Activity

A significant number of this compound derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines. The table below summarizes the in vitro anticancer activity of selected this compound derivatives.

Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound VIIIcHCT-116 (Colon)2.5[3]
Compound XVaHCT-116 (Colon)4.4[3]
Compound VIIdHCT-116 (Colon)7.8[3]
Compound VIIIaHepG2 (Liver)9.8[3]
Compound 4mA549 (Lung)9.32[20]
Benzo[g]this compound 3MCF-7 (Breast)2.89[21]
Inhibition of Kinase Signaling Pathways

Many this compound derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling.[22] Two of the most important pathways targeted by this compound-based inhibitors are the PI3K/Akt/mTOR and the VEGFR-2 signaling cascades.[1][23]

PI3K/Akt/mTOR Pathway: This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3] this compound derivatives have been developed as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival signaling.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes This compound This compound Derivative This compound->PI3K Inhibits This compound->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by this compound derivatives.

VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[23] this compound-based compounds have been identified as potent inhibitors of VEGFR-2, thereby blocking angiogenesis.[19][24]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Angiogenesis Angiogenesis ERK->Angiogenesis Promotes This compound This compound Derivative This compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by this compound derivatives.

Induction of Apoptosis

Many this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][25] This is often achieved through the modulation of key apoptotic proteins, such as the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases.[26]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[3][4]

Materials:

  • Cancer cell lines

  • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate (24h) A->B C Add this compound derivatives B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (4h) E->F G Add DMSO to dissolve formazan F->G H Measure absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family.

Materials:

  • Cancer cells treated with this compound derivatives

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.[2]

  • Antibody Incubation: Incubate the membrane with primary antibodies followed by HRP-conjugated secondary antibodies.[2]

  • Detection: Detect the protein bands using a chemiluminescence imaging system.[2]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The this compound scaffold represents a highly versatile and "privileged" structure in medicinal chemistry, offering a robust platform for the design and development of novel therapeutic agents. Its favorable physicochemical properties, well-established synthetic routes, and diverse range of potent biological activities, particularly in the realm of oncology, underscore its continued importance in drug discovery. The ability of this compound derivatives to modulate key signaling pathways, such as the PI3K/Akt/mTOR and VEGFR-2 cascades, and to induce apoptosis in cancer cells, highlights their potential as next-generation targeted therapies. This technical guide provides a foundational resource for researchers to further explore and exploit the therapeutic potential of this remarkable heterocyclic system.

References

Quinoxaline Core: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Quinoxaline Core Structure, Numbering System, Physicochemical Properties, and Synthetic Methodologies

The this compound scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged structure" in the development of novel therapeutic agents.[1] Comprising a fused benzene (B151609) and pyrazine (B50134) ring, its versatile nature allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.[2][3] This technical guide provides a comprehensive overview of the this compound core, including its structure, numbering system, physicochemical and spectroscopic properties, and key experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

This compound Core Structure and Numbering System

This compound, also known as benzopyrazine or 1,4-diazanaphthalene, is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[2][3][4] The IUPAC-approved numbering system for the this compound ring is illustrated below. The nitrogen atoms are located at positions 1 and 4.[5]

Figure 1: this compound Core Structure and IUPAC Numbering

Physicochemical Properties

The physicochemical properties of the parent this compound molecule are summarized in the table below. These properties can be significantly altered by the introduction of various substituents, a key strategy in drug design to modulate solubility, lipophilicity, and other pharmacokinetic parameters.

PropertyValueReference(s)
Molecular Formula C₈H₆N₂[5][6][7]
Molecular Weight 130.15 g/mol [5][6]
Melting Point 29-32 °C[3][4]
Boiling Point 220-223 °C[4]
pKa 0.60[4][7]
Solubility Soluble in water[3]

Spectroscopic Data

The characterization of this compound and its derivatives relies heavily on various spectroscopic techniques. The table below presents typical spectroscopic data for the unsubstituted this compound core.

Spectroscopic TechniqueKey DataReference(s)
¹H NMR Spectra available in online databases.[5][8]
¹⁵N NMR Chemical shift data has been reported.[9]
Mass Spectrometry (GC-MS) Mass spectra are publicly available.[5]
Infrared (IR) Spectroscopy Characteristic peaks can be observed in the fingerprint region.[5][6][10]
Raman Spectroscopy Data is available for the solid phase.[5]

Experimental Protocols: Synthesis of this compound Derivatives

A prevalent and classical method for synthesizing this compound derivatives involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][11] This reaction is often catalyzed by acids and can be optimized using various modern synthetic techniques, including microwave-assisted synthesis.[3][12]

General Protocol for the Synthesis of a 2,3-Disubstituted this compound Derivative:

  • Reactant Preparation: To a solution of an ortho-phenylenediamine (1 mmol) in a suitable solvent such as toluene (B28343) or ethanol (B145695) (8-10 mL), add a 1,2-dicarbonyl compound (1 mmol).[2][13]

  • Catalyst Addition: Introduce a catalytic amount of an acid, such as hydrochloric acid or a solid-supported catalyst like alumina-supported heteropolyoxometalates (e.g., AlCuMoVP, 0.1 g).[2][13]

  • Reaction: Stir the mixture at room temperature or under reflux, depending on the specific reactants and catalyst used.[2][13] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, if a solid catalyst is used, it can be removed by filtration.[2][13] The filtrate is then dried over an anhydrous salt like Na₂SO₄.[2][13]

  • Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization, typically from ethanol, to yield the pure this compound derivative.[2][13]

G reagents o-phenylenediamine + 1,2-dicarbonyl compound solvent Add Solvent (e.g., Toluene) reagents->solvent catalyst Add Catalyst (e.g., AlCuMoVP) solvent->catalyst reaction Stir at Room Temperature Monitor by TLC catalyst->reaction filtration Filter to remove catalyst reaction->filtration drying Dry filtrate (Na₂SO₄) filtration->drying evaporation Evaporate solvent drying->evaporation purification Recrystallize from Ethanol evaporation->purification product Pure this compound Derivative purification->product

Figure 2: General Workflow for this compound Synthesis

Biological Activities and Signaling Pathways

This compound derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antimalarial properties.[1][3][11][14] Their therapeutic potential is vast, making them a focal point of extensive research in drug discovery.[1][2]

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting protein kinases.[1] These enzymes are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of specific kinases, these compounds can disrupt cancer cell function and induce apoptosis.[1][2]

G ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pathway Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) receptor->pathway proliferation Cell Proliferation, Survival, Angiogenesis pathway->proliferation This compound This compound Derivative This compound->receptor Inhibition

Figure 3: Inhibition of Kinase Signaling by Quinoxalines

References

A Technical Guide to the Core Synthesis of Unsubstituted Quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental synthesis routes for unsubstituted quinoxaline, a core heterocyclic scaffold in numerous pharmacologically active compounds. This document details the most prevalent and efficient methodologies, offering structured data, explicit experimental protocols, and visual representations of reaction pathways to aid in research and development.

Introduction

This compound, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. The synthesis of the parent unsubstituted this compound is a critical first step in the development of more complex, substituted analogues. This guide focuses on the most fundamental and widely employed synthetic strategies, primarily revolving around the condensation of o-phenylenediamine (B120857) with a two-carbon electrophile, glyoxal (B1671930).

Core Synthesis Routes

The most classical and direct method for synthesizing unsubstituted this compound is the Phillips-Ladenburg condensation , which involves the reaction of o-phenylenediamine with glyoxal.[1][2] Modern adaptations of this core reaction have been developed to improve reaction times, yields, and environmental impact, including microwave-assisted and green catalyst-free approaches.

Classical Phillips-Ladenburg Condensation

The traditional approach involves heating o-phenylenediamine and a glyoxal source, often in the form of its bisulfite adduct to handle the volatile nature of glyoxal, in a suitable solvent.[3] This method, while reliable, often requires elevated temperatures and longer reaction times.

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to dramatically accelerate the condensation reaction, often reducing reaction times from hours to minutes. This high-efficiency method is particularly advantageous for rapid library synthesis and process optimization.

Green Catalyst-Free Synthesis

In response to the growing demand for sustainable chemical processes, catalyst-free methods performed at ambient temperatures in green solvents like methanol (B129727) have been developed. These routes offer high yields and operational simplicity, minimizing the environmental footprint of the synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis routes of unsubstituted this compound, allowing for a direct comparison of their efficiencies.

Synthesis RouteReactantsCatalyst/ConditionsSolventTimeYield (%)Reference
Classical Condensation o-phenylenediamine, glyoxalGlycerol (B35011)/Water, 90 °CGlycerol/Water4–6 min85–91%[1]
Microwave-Assisted Synthesis o-phenylenediamine (0.01 mol), glyoxal (0.01 mol)Microwave irradiation (160 W)None (Neat)60 secondsHigh
Green Catalyst-Free Synthesis o-phenylenediamine, glyoxalRoom TemperatureMethanol1 minute93%

Detailed Experimental Protocols

Protocol 1: Classical Condensation in Aqueous Medium

This protocol is a representative example of the Phillips-Ladenburg condensation.

Materials:

  • o-phenylenediamine (1 mmol)

  • Glyoxal (40% aqueous solution, 1 mmol)

  • Glycerol (5 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in a mixture of glycerol (5 mL) and water (2 mL).

  • Add the 40% aqueous solution of glyoxal (1 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 4-6 minutes.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or recrystallization to obtain pure this compound.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol outlines a rapid and efficient green chemistry approach to this compound synthesis.

Materials:

  • o-phenylenediamine (0.01 mol, 1.08 g)

  • Glyoxal (40% aqueous solution, 0.01 mol, 1.45 g)

Procedure:

  • Place o-phenylenediamine (0.01 mol) and glyoxal (0.01 mol) in a glass beaker suitable for microwave synthesis.

  • Cover the beaker with a watch glass.

  • Irradiate the mixture in a microwave oven at 160 watts for 60 seconds.

  • After irradiation, carefully remove the beaker from the microwave and allow it to cool to room temperature.

  • The resulting liquid product is crude this compound.

  • Purify the product by simple distillation. The boiling point should be consistent with the literature value for this compound.

Reaction Mechanism and Workflow Diagrams

The synthesis of this compound from o-phenylenediamine and glyoxal proceeds through a well-established condensation mechanism. The following diagrams illustrate this pathway and a general experimental workflow.

Note: The IMG SRC paths in the DOT script above are placeholders and should be replaced with actual image URLs for the chemical structures if rendering this diagram in an environment that supports it. For the purpose of this text-based response, a simplified DOT script is provided below.

reaction_mechanism Reactants o-Phenylenediamine + Glyoxal Intermediate Dihydroxy-tetrahydrothis compound Intermediate Reactants->Intermediate Nucleophilic attack & Cyclization Product This compound Intermediate->Product Dehydration (-2 H₂O)

Caption: Phillips-Ladenburg condensation mechanism for this compound synthesis.

experimental_workflow start Start: Combine Reactants (o-phenylenediamine & glyoxal) in solvent/neat reaction Apply Reaction Conditions (Heating, Microwaves, or RT) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring workup Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Distillation or Recrystallization) workup->purification product Final Product: Unsubstituted this compound purification->product

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of unsubstituted this compound via the condensation of o-phenylenediamine and glyoxal remains a cornerstone of heterocyclic chemistry. While the classical Phillips-Ladenburg approach is robust, modern methodologies such as microwave-assisted and green catalyst-free syntheses offer significant advantages in terms of speed, efficiency, and sustainability. The choice of synthetic route will depend on the specific requirements of the research setting, including available equipment, desired throughput, and environmental considerations. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important heterocyclic building block.

References

Spectroscopic Blueprint of the Quinoxaline Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fundamental spectroscopic characteristics of the basic quinoxaline structure. This compound and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous biologically active molecules. Their profound impact on medicinal chemistry, particularly in the development of kinase inhibitors, necessitates a thorough understanding of their structural and electronic properties. This document serves as a foundational resource, presenting key spectroscopic data, detailed experimental methodologies, and a visualization of a relevant signaling pathway to aid in the research and development of novel this compound-based therapeutics.

Quantitative Spectroscopic Data

The following tables summarize the core spectroscopic data for the unsubstituted this compound molecule, providing a baseline for the characterization of its derivatives.

Table 1: ¹H NMR Spectroscopic Data of this compound
ProtonChemical Shift (δ) in ppm
H-2, H-38.82
H-5, H-88.09
H-6, H-77.75

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS).

Table 2: ¹³C NMR Spectroscopic Data of this compound
CarbonChemical Shift (δ) in ppm
C-2, C-3145.3
C-5, C-8129.6
C-6, C-7129.4
C-9, C-10 (bridgehead)142.0

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS).[1]

Table 3: Infrared (IR) Spectroscopy Data of this compound
Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3060Aromatic C-H StretchMedium
~1620C=N StretchStrong
~1580, ~1500, ~1450Aromatic C=C StretchMedium-Strong
~1135C-N StretchMedium
~855, ~757C-H Out-of-Plane BendingStrong

Sample preparation: KBr pellet or as a thin film.[2][3]

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data of this compound
Wavelength (λmax) in nmMolar Absorptivity (ε)SolventElectronic Transition
~315~5000Ethanol (B145695)n → π
~233~31600Ethanolπ → π
Table 5: Mass Spectrometry (MS) Data of this compound
m/zRelative Intensity (%)Proposed Fragment
130100[M]⁺ (Molecular Ion)
103~80[M - HCN]⁺
76~97[C₆H₄]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of the basic this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet Method): Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of this compound in spectroscopic grade ethanol of a known concentration (e.g., 1x10⁻³ M). From this stock solution, prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the absorption spectrum of the sample in a quartz cuvette over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

  • Sample Introduction: Introduce a small amount of the this compound sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode. The electron energy is typically set to 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and its fragment ions.

Signaling Pathway and Experimental Workflow Visualization

This compound derivatives have emerged as potent inhibitors of various kinases, playing a crucial role in modulating cellular signaling pathways implicated in diseases such as cancer and inflammatory disorders. One such important target is the Apoptosis Signal-regulating Kinase 1 (ASK1).

ASK1 Signaling Pathway and Inhibition by this compound Derivatives

The ASK1 signaling cascade is a key pathway that responds to cellular stress, such as oxidative stress, leading to downstream activation of JNK and p38 MAP kinases, which in turn can trigger inflammation, fibrosis, and apoptosis.[4][5] this compound-based inhibitors have been developed to target ASK1, thereby mitigating these pathological responses.[6][7][8]

ASK1_Pathway Stress Cellular Stress (e.g., Oxidative Stress) ASK1_inactive Inactive ASK1 Stress->ASK1_inactive activates ASK1_active Active ASK1 ASK1_inactive->ASK1_active MKK4_7 MKK4/7 ASK1_active->MKK4_7 phosphorylates MKK3_6 MKK3/6 ASK1_active->MKK3_6 phosphorylates JNK JNK MKK4_7->JNK activates p38 p38 MKK3_6->p38 activates Downstream Downstream Effects (Inflammation, Apoptosis, Fibrosis) JNK->Downstream p38->Downstream This compound This compound Derivative (ASK1 Inhibitor) This compound->ASK1_active inhibits

Caption: ASK1 signaling pathway and its inhibition by this compound derivatives.

General Workflow for Spectroscopic Characterization

The logical workflow for the spectroscopic characterization of a synthesized this compound derivative is a systematic process to ensure structural elucidation and purity assessment.

Workflow Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis

Caption: A typical experimental workflow for spectroscopic characterization.

References

Key differences between quinoxaline and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Differences Between Quinoxaline and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of this compound and its principal isomers—quinazoline (B50416), cinnoline (B1195905), and phthalazine (B143731). The focus is on the structural, physicochemical, and reactivity differences that are critical for research and drug development. All quantitative data is summarized in tables for direct comparison, and key experimental and logical workflows are visualized.

Introduction: Structural Overview

This compound, quinazoline, cinnoline, and phthalazine are constitutional isomers with the molecular formula C₈H₆N₂. They are bicyclic heterocyclic aromatic compounds, consisting of a benzene (B151609) ring fused to a diazine (a six-membered ring with two nitrogen atoms). The key distinction between them lies in the relative positions of the two nitrogen atoms within the heterocyclic ring, which profoundly influences their electronic properties, reactivity, and biological activity.

  • This compound: 1,4-Diazanaphthalene

  • Quinazoline: 1,3-Diazanaphthalene

  • Cinnoline: 1,2-Diazanaphthalene

  • Phthalazine: 2,3-Diazanaphthalene

The arrangement of the nitrogen atoms dictates the electron density distribution across the rings. In this compound, the nitrogens are in a para-like arrangement, while quinazoline has a meta-like arrangement. Cinnoline and phthalazine feature adjacent nitrogen atoms, akin to an ortho-arrangement. These structural nuances are the foundation for their distinct chemical behaviors.

Physicochemical and Spectroscopic Properties

The positioning of the nitrogen atoms directly impacts physical properties such as melting point and basicity (pKa), as well as spectroscopic signatures.

Table 1: Comparative Physicochemical Properties

PropertyThis compoundQuinazolineCinnolinePhthalazine
Melting Point (°C) 29-30[1]483890-91
Boiling Point (°C) 229243> 240 (dec.)315-317
pKa (Conjugate Acid) 0.56[1]1.952.293.47
Dipole Moment (D) 0.512.544.114.88

Table 2: Comparative ¹H-NMR Chemical Shifts (δ, ppm in CDCl₃)

Proton PositionThis compoundQuinazolineCinnolinePhthalazine
H-2 8.829.38--
H-3 8.82-9.35-
H-4 -9.508.529.60
H-5 8.108.157.858.20
H-6 7.757.787.787.95
H-7 7.757.957.957.95
H-8 8.108.058.358.20
H-1 (Phthalazine) ---9.60

Note: NMR shifts are approximate and can vary with solvent and concentration.

Chemical Reactivity and Synthesis

The electronic landscape of each isomer dictates its reactivity, particularly in substitution reactions.

Electrophilic Aromatic Substitution (EAS)

All four isomers are generally deactivated towards electrophilic attack compared to naphthalene (B1677914) due to the electron-withdrawing nature of the nitrogen atoms.

  • This compound: Nitration under harsh conditions yields a mixture of the 5-nitro and 5,7-dinitro derivatives, indicating that substitution occurs on the benzene ring.[2]

  • Quinazoline: Electrophilic attack preferentially occurs at the C-6 and C-8 positions of the carbocyclic ring.

  • Cinnoline: The benzene ring is more reactive than the pyridazine (B1198779) ring. Substitution occurs primarily at C-5 and C-8.

  • Phthalazine: Similar to cinnoline, the benzene ring is the site of electrophilic attack, favoring the C-5 and C-8 positions.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine/pyrazine (B50134)/pyridazine rings are electron-deficient and thus activated towards nucleophilic attack, especially when a good leaving group (e.g., a halogen) is present.

  • This compound: Nucleophilic substitution occurs readily at the C-2 and C-3 positions.

  • Quinazoline: The C-2 and C-4 positions are highly activated for nucleophilic displacement. This reactivity is exploited in the synthesis of many kinase inhibitors.

  • Cinnoline: The C-4 position is the most susceptible to nucleophilic attack.

  • Phthalazine: The C-1 and C-4 positions are activated towards nucleophiles.

N-Oxidation

The nitrogen atoms can be oxidized, typically using peroxy acids. The position of oxidation depends on the isomer and can significantly alter the molecule's reactivity and biological profile.

Representative Synthesis

A common synthetic route for this compound involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. This reliable method is known as the Hinsberg this compound Synthesis .

Biological Activity and Drug Development

The isomeric scaffolds serve as privileged structures in medicinal chemistry, but their applications are distinct.

  • This compound: Derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3] Several marketed drugs, such as the hepatitis C inhibitors glecaprevir (B607649) and voxilaprevir, contain the this compound core.[3]

  • Quinazoline: This scaffold is famously associated with kinase inhibitors. The 4-aminoquinazoline core is a cornerstone of many FDA-approved drugs targeting the epidermal growth factor receptor (EGFR), such as gefitinib, erlotinib, and lapatinib, used in cancer therapy.

  • Cinnoline and Phthalazine: These isomers are also explored in drug discovery, with derivatives showing potential as anticancer, anti-inflammatory, and antihypertensive agents.[4][5] Phthalazine derivatives are known to target mechanisms like aurora kinase inhibition.[4] Notably, in a study targeting phosphodiesterase PDE1B, the quinazoline template provided potent inhibition while the cinnoline and phthalazine isomers were inactive, highlighting the critical role of nitrogen placement for specific biological targets.[6]

Table 3: Selected Drug Candidates and their Core Isomeric Scaffold

Drug/CandidateCore ScaffoldTherapeutic AreaPrimary Target/Mechanism
Gefitinib QuinazolineOncologyEGFR Kinase Inhibitor
Erlotinib QuinazolineOncologyEGFR Kinase Inhibitor
Glecaprevir This compoundAntiviralHCV NS3/4A Protease Inhibitor
Erdafitinib This compoundOncologyFGFR Kinase Inhibitor
Olaparib PhthalazinoneOncologyPARP Inhibitor

Experimental Protocols and Workflows

Protocol: Hinsberg Synthesis of this compound

Objective: To synthesize the parent this compound ring system.

Materials:

Procedure:

  • Dissolve o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask.

  • Slowly add an aqueous solution of glyoxal (1.05 eq) to the stirred solution at room temperature.

  • A mildly exothermic reaction should occur, and the solution may change color.

  • After 30 minutes of stirring, neutralize the mixture with a 1 M sodium hydroxide solution.

  • Extract the product into dichloromethane (3x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify via column chromatography or distillation.

Protocol: Spectroscopic Differentiation of Isomers

Objective: To distinguish between this compound, quinazoline, cinnoline, and phthalazine using NMR spectroscopy.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of each isomeric sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[7]

  • ¹H-NMR Acquisition: Acquire a proton NMR spectrum for each sample on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify Singlets in the Aromatic Region: Quinazoline is unique in having two distinct singlets at very high chemical shifts (>9.3 ppm) corresponding to H-2 and H-4. Phthalazine shows a single, highly deshielded singlet for the equivalent H-1 and H-4 protons.

    • Identify Symmetrical Patterns: this compound exhibits a highly symmetrical spectrum due to its C₂ axis of symmetry. The protons on the pyrazine ring (H-2, H-3) appear as a single peak, and the benzene ring protons appear as two distinct multiplets.

    • Identify Asymmetrical Patterns: Cinnoline will display the most complex, asymmetric pattern with distinct signals for all six of its protons on the heterocyclic and carbocyclic rings.

    • Reference Chemical Shifts: Compare the observed chemical shifts to the values in Table 2 for confirmation.

Visualized Workflows and Pathways

Logical Flow for Isomer Differentiation

The following diagram illustrates a decision-making process for identifying an unknown isomer based on its ¹H-NMR spectrum.

Isomer_Differentiation start Acquire ¹H-NMR Spectrum c1 Observe aromatic region (>9.0 ppm) start->c1 c2 Two distinct singlets? c1->c2 c3 One singlet? c2->c3 No qzin Quinazoline c2->qzin Yes c4 Highly symmetrical AA'BB' pattern? c3->c4 No pzin Phthalazine c3->pzin Yes qxin This compound c4->qxin Yes czin Cinnoline c4->czin No (Complex Multiplets) EGFR_Pathway cluster_membrane Cell Membrane cluster_drugs cluster_signal Downstream Signaling EGFR EGFR Tyrosine Kinase Domain Ras_Raf Ras/Raf/MEK/ERK Pathway EGFR->Ras_Raf Activates PI3K_Akt PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt Activates Gefitinib Gefitinib (Quinazoline Core) Gefitinib->EGFR:f1 Blocks Proliferation Cell Proliferation & Survival Ras_Raf->Proliferation PI3K_Akt->Proliferation EGF EGF Ligand EGF->EGFR:f0 Binds ATP ATP ATP->EGFR:f1 Binds

References

A Historical Overview of the Discovery of Quinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the discovery and synthesis of quinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. From its initial synthesis in the late 19th century to the development of more sophisticated derivatives, this document details the key scientific milestones, presents quantitative data, and provides experimental protocols for foundational reactions.

The Dawn of this compound Chemistry: The Hinsberg Synthesis (1884)

The journey of this compound chemistry began in 1884 when German chemists Wilhelm Körner and Carl Hinsberg first reported the synthesis of a this compound derivative.[1] This seminal work established the fundamental reaction for creating the this compound core: the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[1][2] This straightforward and effective method, now famously known as the Hinsberg condensation or Hinsberg reaction, remains a cornerstone of this compound synthesis to this day.

The reaction provided a versatile route to a variety of this compound derivatives by simply varying the substitution on the o-phenylenediamine and the nature of the 1,2-dicarbonyl compound. Early research focused on exploring the scope of this reaction and characterizing the fundamental properties of the resulting this compound scaffold.

General Experimental Protocol for the Hinsberg this compound Synthesis

Reaction: Condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

Reagents:

  • o-Phenylenediamine (1 mmol)

  • 1,2-Dicarbonyl compound (e.g., glyoxal, benzil) (1 mmol)

  • Glycerol (B35011) (5 mL)

  • Water (2 mL)

Procedure:

  • A mixture of o-phenylenediamine and the 1,2-dicarbonyl compound is prepared in a solution of glycerol and water.

  • The reaction mixture is heated to 90°C with stirring.

  • The reaction is typically complete within 4 to 6 minutes.

  • Upon cooling, the this compound product often precipitates and can be isolated by filtration.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695).

Quantitative Data: The Hinsberg synthesis is known for its efficiency, often providing high yields of the desired this compound product.

ReactantsConditionsReaction TimeYield
o-Phenylenediamine, 1,2-dicarbonylGlycerol/Water, 90°C4-6 min85-91%

A Significant Advancement: The Beirut Reaction (1965)

For several decades, research on quinoxalines primarily revolved around variations of the Hinsberg synthesis. A major breakthrough occurred in 1965 when M.J. Haddadin and C.H. Issidorides, at the American University of Beirut, developed a novel method for the synthesis of this compound 1,4-dioxides. This reaction, now known as the Beirut reaction, involves the cycloaddition of a benzofuroxan (B160326) (also known as a benzofurazan (B1196253) oxide) with an enamine or other active methylene (B1212753) compounds.[3][4][5]

The Beirut reaction was significant as it provided a direct route to this compound N-oxides, a class of compounds that were found to possess a broad spectrum of biological activities, thereby opening up new avenues for medicinal chemistry research.

General Experimental Protocol for the Beirut Reaction

The Beirut reaction is a versatile method that can be adapted for various substrates. The following is a generalized protocol for the synthesis of a this compound 1,4-dioxide.

Reaction: Cycloaddition of benzofuroxan with an enamine.

Reagents:

  • Benzofuroxan

  • Enamine (e.g., morpholinylcyclohexene)

  • Solvent (e.g., Chloroform)

  • Base (optional, e.g., Triethylamine)

Procedure:

  • Benzofuroxan is dissolved in a suitable solvent such as chloroform.

  • The enamine is added to the solution, often in the presence of a base like triethylamine.

  • The reaction mixture is stirred at room temperature or with gentle heating.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica (B1680970) gel.

Quantitative Data: Yields for the Beirut reaction can vary depending on the specific substrates and reaction conditions used.

ReactantsConditionsYield
Benzofuroxan, MorpholinylcyclohexeneChloroform, Et3N, room temperatureModerate
Substituted Benzofuroxans, β-KetoestersSilica gel catalysisGood

Modern Synthesis: An Example with 2,3-Diphenylthis compound (B159395)

The fundamental principles of the Hinsberg synthesis are still widely applied in contemporary organic chemistry, often with modifications to improve yields, reduce reaction times, and employ milder conditions. The synthesis of 2,3-diphenylthis compound from o-phenylenediamine and benzil (B1666583) is a classic and commonly performed laboratory experiment that illustrates the enduring legacy of the original discovery.

Detailed Experimental Protocol for the Synthesis of 2,3-Diphenylthis compound

Reaction: Condensation of o-phenylenediamine with benzil.

Reagents:

  • o-Phenylenediamine (1.1 g, 0.01 mol)

  • Benzil (2.1 g, 0.01 mol)

  • Rectified spirit (95% Ethanol) (16 mL)

Apparatus:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Buchner funnel and flask

  • Filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, dissolve 2.1 g of benzil in 8 mL of warm rectified spirit.

  • In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.

  • Add the o-phenylenediamine solution to the warm benzil solution in the round-bottom flask.

  • Attach a reflux condenser and heat the mixture in a water bath or on a heating mantle under reflux for 30 minutes.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Slowly add water to the mixture until a slight turbidity persists.

  • Allow the mixture to stand and cool further to facilitate crystallization of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold aqueous ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylthis compound.

Quantitative Data:

ProductMolecular FormulaMolecular WeightTheoretical YieldMelting Point
2,3-Diphenylthis compoundC₂₀H₁₄N₂282.34 g/mol 2.82 g125-126 °C

Visualizing the Core Reactions

The following diagrams, generated using the DOT language, illustrate the fundamental chemical transformations described in this guide.

Hinsberg_Synthesis cluster_reactants Reactants cluster_product Products o_phenylenediamine o-Phenylenediamine condensation_intermediate Condensation Intermediate o_phenylenediamine->condensation_intermediate + dicarbonyl 1,2-Dicarbonyl (e.g., Glyoxal) dicarbonyl->condensation_intermediate This compound This compound condensation_intermediate->this compound - 2 H₂O water 2 H₂O

Caption: The Hinsberg Synthesis of this compound.

Beirut_Reaction cluster_reactants Reactants cluster_product Products benzofuroxan Benzofuroxan cycloaddition_adduct Cycloaddition Adduct benzofuroxan->cycloaddition_adduct + enamine Enamine enamine->cycloaddition_adduct quinoxaline_dioxide This compound 1,4-Dioxide cycloaddition_adduct->quinoxaline_dioxide Rearrangement amine Amine

References

The Quinoxaline Core in Nature: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene (B151609) and pyrazine (B50134) rings, is a privileged pharmacophore in medicinal chemistry. Its presence in a variety of natural products endowed with potent biological activities has made it a focal point for drug discovery and development. This technical guide provides an in-depth overview of naturally occurring compounds containing the this compound moiety, their biological activities, mechanisms of action, and the experimental protocols used to investigate them.

This compound-Containing Natural Products: A Survey

Nature has ingeniously employed the this compound core to create a range of structurally diverse and biologically active molecules. These compounds are predominantly found in microorganisms, particularly Actinomycetes, as well as in marine invertebrates.

Table 1: Prominent Natural Products Featuring the this compound Moiety

Compound NameNatural Source(s)Primary Biological Activities
Echinomycin (B1671085) Streptomyces echinatus, Streptomyces lasaliensisAnticancer, Antibacterial, Antiviral
Triostin (B1172060) A Streptomyces triostinicusAnticancer, Antibacterial
Levomycin Streptomyces sp.Antibacterial
Plakinidine A-D Plakortis sp. (Marine Sponge)Anticancer, Anthelmintic
Isoplagiochin C Plagiochila fruticosa (Liverwort)Antifungal, Cytotoxic

Biological Activity and Quantitative Data

Natural products containing the this compound moiety exhibit a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer effects of many this compound natural products, most notably Echinomycin and Triostin A, are attributed to their ability to act as bifunctional DNA intercalators. This interaction with DNA can disrupt cellular processes like transcription and replication. A key mechanism of action for Echinomycin is the inhibition of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway.

Table 2: Cytotoxicity of Selected Natural this compound Compounds Against Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC₅₀ (µM)Reference(s)
Echinomycin Jurkat (Human T-cell leukemia)Not Specified0.414[1]
Echinomycin HCT116 (Human colon carcinoma)Not SpecifiedNot Specified[2]
Plakinidine A H-116 (Human colon)Cytotoxicity Assay0.23 µg/mL[3]
Plakinidine D MKN 45 (Human gastric adenocarcinoma)MTT Assay0.073[2]
Isoplagiochin C VariousNot SpecifiedNot Specified
Antimicrobial Activity

The this compound core is a key feature of several antibiotics. These compounds are particularly effective against Gram-positive bacteria.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound Antibiotics

CompoundBacterial StrainMIC (µg/mL)Reference(s)
Echinomycin Methicillin-resistant S. aureus (MRSA)0.03 µM[2]
Echinomycin Biofilm-forming E. faecalis0.01 µM[2]
Quinomycin (B1172624) G Staphylococcus epidermidis16 - 64[1]
Quinomycin G Staphylococcus aureus16 - 64[1]
Quinomycin G Enterococcus faecium16 - 64[1]
Quinomycin G Enterococcus faecalis16 - 64[1]
Triostin A Micrococcus lysodeikticusNot Specified[4]

Signaling Pathways and Mechanisms of Action

A significant body of research on this compound natural products has focused on their interaction with the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, a critical regulator of cellular response to low oxygen conditions and a key player in tumor progression.

Inhibition of the HIF-1 Signaling Pathway by Echinomycin

Under normal oxygen conditions (normoxia), the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs). This modification allows the von Hippel-Lindau tumor suppressor protein (pVHL) to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. In hypoxic conditions, common in solid tumors, PHDs are inactive, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, such as Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis and tumor growth.

Echinomycin exerts its anticancer effect by intercalating into DNA at specific sites, which in turn inhibits the binding of the HIF-1 complex to HREs, thereby blocking the transcription of downstream target genes.

HIF1_Pathway_Inhibition cluster_normoxia Normoxia cluster_hypoxia Hypoxia cluster_inhibition Inhibition by Echinomycin HIF1a_normoxia HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a_normoxia->PHDs O₂ OH_HIF1a Hydroxylated HIF-1α PHDs->OH_HIF1a Hydroxylation pVHL pVHL OH_HIF1a->pVHL Binding Ub_HIF1a Ubiquitinated HIF-1α pVHL->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->Ub_HIF1a Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (Stabilized) Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE HRE (Hypoxia Response Element) HIF1_complex->HRE Binding Blocked_HRE Blocked HRE HIF1_complex->Blocked_HRE Binding Inhibited Nucleus->HIF1_complex Dimerization VEGF_gene VEGF Gene Transcription HRE->VEGF_gene Angiogenesis Angiogenesis VEGF_gene->Angiogenesis Echinomycin Echinomycin DNA DNA Echinomycin->DNA Intercalation

Caption: Inhibition of the HIF-1 signaling pathway by Echinomycin.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound-containing natural products.

Isolation and Purification of Echinomycin from Streptomyces sp.

This protocol outlines the general steps for obtaining Echinomycin from a liquid fermentation culture.

4.1.1. Fermentation

  • Inoculum Preparation: Prepare a seed culture by inoculating a suitable agar (B569324) slant of Streptomyces echinatus into a seed medium (e.g., Tryptone Soya Broth). Incubate at 28-30°C for 48-96 hours on a rotary shaker (220 rpm).

  • Production Culture: Inoculate a production medium (e.g., containing glucose, millet meal, soybean meal, and mineral salts) with the seed culture (typically 5-10% v/v).

  • Incubation: Incubate the production culture at 28-30°C for 7-10 days with continuous agitation (220 rpm) to ensure adequate aeration.

4.1.2. Extraction

  • Harvesting: Separate the mycelium from the fermentation broth by centrifugation (e.g., 5,000-10,000 rpm for 20 minutes).

  • Mycelial Extraction: Extract the mycelial cake with an organic solvent such as acetone (B3395972) or ethyl acetate (B1210297). Filter to remove cell debris.

  • Supernatant Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combining and Concentration: Combine the organic extracts from the mycelium and supernatant. Concentrate the combined extract under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.3. Purification

  • Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica (B1680970) gel or HP-20 resin column.

  • Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone). For HP-20 resin, an increasing gradient of acetone in water (e.g., 40%, 60%, 80%) can be used.

  • Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Echinomycin.

  • Further Purification: Pool the Echinomycin-containing fractions and concentrate them. Further purification can be achieved using preparative HPLC with a C18 column and a suitable mobile phase (e.g., methanol/water gradient).

  • Crystallization: Concentrate the purified fractions and crystallize Echinomycin from an appropriate solvent system to obtain the pure compound.

Chromatin Immunoprecipitation (ChIP) for HIF-1α Binding

This protocol is used to determine if HIF-1α binds to a specific DNA region (e.g., the HRE of the VEGF promoter) within cells.

  • Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10-15 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads.

    • Incubate the pre-cleared lysate overnight at 4°C with an antibody specific for HIF-1α or a negative control IgG.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

  • DNA Purification: Purify the DNA using a standard DNA purification kit.

  • Analysis by qPCR: Use the purified DNA as a template for quantitative real-time PCR (qPCR) with primers flanking the putative HRE in the target gene promoter. The amount of amplified DNA reflects the amount of HIF-1α bound to that region.

ChIP_Workflow Start Cells in Culture Crosslink 1. Cross-link Proteins to DNA (Formaldehyde) Start->Crosslink Lyse 2. Lyse Cells & Shear Chromatin (Sonication) Crosslink->Lyse IP 3. Immunoprecipitate with HIF-1α Antibody Lyse->IP Wash 4. Wash to Remove Non-specific Binding IP->Wash Elute 5. Elute & Reverse Cross-links Wash->Elute Purify 6. Purify DNA Elute->Purify qPCR 7. Analyze DNA by qPCR Purify->qPCR

Caption: A simplified workflow for Chromatin Immunoprecipitation (ChIP).

Quantitative Real-Time PCR (qRT-PCR) for VEGF Gene Expression

This protocol measures the amount of VEGF mRNA in cells, which can be used to assess the effect of compounds like Echinomycin on HIF-1 activity.

  • RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit (e.g., TRIzol or column-based kits).

  • DNase Treatment (Optional but Recommended): Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and either oligo(dT) primers, random hexamers, or gene-specific primers.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, DNA polymerase, dNTPs, and reaction buffer.

    • Add the cDNA template and primers specific for the VEGF gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin).

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for both the VEGF gene and the reference gene in each sample.

    • Calculate the relative expression of the VEGF gene using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

Natural products containing the this compound moiety represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse biological activities, particularly in the realms of oncology and infectious diseases, underscore the importance of continued research into their isolation, characterization, and mechanisms of action. The technical protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the power of these natural scaffolds for the development of next-generation therapeutics.

References

Toxicological Profile of Quinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the toxicological properties of the parent quinoxaline compound reveals a significant scarcity of dedicated research, with the majority of available data focusing on its derivatives, particularly this compound-1,4-dioxides. This guide synthesizes the current understanding of this compound's toxicological profile, drawing primarily from studies on its derivatives to infer potential hazards of the core structure, while clearly indicating the existing data gaps for the parent compound.

Executive Summary

This compound, a heterocyclic aromatic compound, serves as a foundational structure for numerous derivatives with diverse biological activities. While these derivatives have been extensively studied, the toxicological profile of the parent this compound molecule remains largely uncharacterized. This technical guide provides a comprehensive overview of the known toxicological data, with a necessary emphasis on this compound derivatives to inform on the potential risks associated with the this compound scaffold. The available evidence suggests that certain this compound derivatives exhibit acute toxicity, are genotoxic, and have carcinogenic potential. The primary mechanism of toxicity for many this compound-1,4-dioxides involves metabolic activation to reactive intermediates that can induce DNA damage. However, a comprehensive toxicological assessment of the parent this compound is impeded by a lack of specific studies on its chronic, reproductive, and developmental effects.

Acute Toxicity

In contrast, acute toxicity studies have been conducted on various this compound derivatives, particularly the 1,4-di-N-oxides. For a series of these derivatives administered intraperitoneally to Wistar rats, the LD50 was estimated to be in the range of 30 to 120 mg/kg[1]. Clinical signs of toxicity in these studies included hypoactivity and a decrease in body weight gain[1]. Histopathological examination of animals treated with these derivatives identified the heart and spleen as potential target organs[1]. For the derivative 6-nitro-2(1H)-quinoxalinone (NQX), the intraperitoneal LD50 in Wistar rats was determined to be 161.16 mg/kg, with a no-observed-adverse-effect level (NOAEL) of 40 mg/kg[2].

Table 1: Acute Toxicity of this compound and its Derivatives

CompoundSpeciesRoute of AdministrationLD50Reference
This compoundMouseIntraperitoneal250 mg/kg[3]
This compound-1,4-di-N-oxide derivativesWistar RatIntraperitoneal30 - 120 mg/kg[1]
6-nitro-2(1H)-quinoxalinone (NQX)Wistar RatIntraperitoneal161.16 mg/kg[2]
Quinocetone (B1679962)RatOral8687.31 mg/kg[4]
QuinocetoneMouseOral15848.93 mg/kg[4]

Sub-chronic and Chronic Toxicity

There is a significant lack of publicly available data on the sub-chronic and chronic toxicity of the parent this compound compound.

Studies on this compound derivatives, however, provide some insights. In a sub-chronic study, Wistar rats fed diets containing quinocetone at levels of 0, 50, 300, and 1800 mg/kg for an extended period showed a significant decrease in body weight at the highest dose[4]. Increased relative weights of the liver and kidneys were also observed at 1800 mg/kg[4]. Histopathological findings included the proliferation of bile canaliculi in the portal area of the liver in rats fed 1800 mg/kg quinocetone[4]. The NOAEL for quinocetone in this study was determined to be 300 mg/kg in the diet[4].

Genotoxicity

The genotoxic potential of the parent this compound is not well-documented. In contrast, several this compound derivatives, particularly the 1,4-di-N-oxides, have been shown to be genotoxic.

In Vitro Studies: Potent mutagenic activities of five this compound-1,4-dioxide (QdO) derivatives were observed in both the Ames test with Salmonella typhimurium strains TA98 and TA100, and in a forward mutation assay with Escherichia coli WP2uvrA/pKM101[5]. The mutagenicity of these compounds was influenced by the presence of a metabolic activation system (S9 mix)[5]. These derivatives also demonstrated a high level of SOS-inducing activity in the 'Rec-lac test', suggesting that their mutagenicity is a result of error-prone DNA repair mechanisms[5].

In Vivo Studies: While specific in vivo genotoxicity data for the parent this compound is scarce, studies on its derivatives have been conducted. For instance, the genotoxicity of primary N→O reduced metabolites of several this compound-di-N-oxides was investigated using a battery of tests including the in vivo bone marrow erythrocyte micronucleus assay in mice[6].

Table 2: Genotoxicity of this compound Derivatives

Compound/DerivativeTest SystemEndpointResultReference
This compound-1,4-dioxide derivativesS. typhimurium (Ames test)Gene mutationPositive[5]
This compound-1,4-dioxide derivativesE. coli WP2uvrA/pKM101Gene mutationPositive[5]
This compound-1,4-dioxide derivativesRec-lac testSOS inductionPositive[5]
Primary metabolites of QdNOsMouse bone marrowMicronucleus formationPositive for some metabolites[6]
Experimental Protocol: In Vivo Micronucleus Assay (Generic)

The in vivo micronucleus assay is a common method to assess the clastogenic and aneugenic potential of a substance. A generic protocol is outlined below.

Workflow for a typical in vivo micronucleus assay.

Carcinogenicity

There is no direct evidence from long-term bioassays on the carcinogenicity of the parent this compound compound.

However, a study on this compound-1,4-dioxide in rats demonstrated its carcinogenic potential. When fed to rats at a level of 10 mg/kg body weight for 18 months, it induced a high incidence of nasal and liver tumors[1][7]. The nasal tumors included various histological types such as anaplastic carcinomas, adenocarcinomas, and squamous cell carcinomas[1][7]. In contrast, another study on the derivative 2-amino-3,8-dimethylimidazo[4,5-f]this compound (MeIQx) concluded that it was not carcinogenic in cynomolgus monkeys under the tested conditions[8]. A low-dose carcinogenicity study of MeIQx in F344 rats indicated a no-observed-effect level for the induction of preneoplastic liver lesions[9][10].

Table 3: Carcinogenicity of this compound Derivatives

CompoundSpeciesRouteDoseFindingsReference
This compound-1,4-dioxideRatOral (diet)10 mg/kg/dayIncreased incidence of nasal and liver tumors[1][7]
2-amino-3,8-dimethylimidazo[4,5-f]this compound (MeIQx)Cynomolgus MonkeyOral (gavage)10 or 20 mg/kg, 5x/weekNot carcinogenic[8]
2-amino-3,8-dimethylimidazo[4,5-f]this compound (MeIQx)F344 RatOral (diet)0.001 - 100 ppmNOEL for preneoplastic liver lesions[9][10]

Reproductive and Developmental Toxicity

A significant data gap exists regarding the reproductive and developmental toxicity of the parent this compound compound. No dedicated studies following international guidelines (e.g., OECD 414, 421) were identified.

Research on certain this compound derivatives suggests a potential for reproductive toxicity. A study on mequindox (B78584), a this compound-di-N-oxide derivative, in Wistar rats involved a two-generation reproductive toxicity study design. While the full results are not detailed here, the study design indicates an investigation into the effects of mequindox on fertility and development across generations[11].

Mechanism of Action and Metabolism

The toxicological mechanism of action for the parent this compound is not well-elucidated. However, for the more extensively studied this compound-1,4-dioxides, the mechanism is believed to involve metabolic reduction of the N-oxide groups to form reactive intermediates.

This bioactivation process can lead to the generation of reactive oxygen species (ROS), which in turn can cause oxidative stress and damage to cellular macromolecules, including DNA[12][13]. The genotoxicity of some this compound-1,4-dioxide derivatives has been directly linked to their ability to induce DNA damage[14].

G QdNO This compound-1,4-dioxide (QdNO) Metabolic_Activation Metabolic Activation (e.g., by reductases) QdNO->Metabolic_Activation Reactive_Intermediates Reactive Intermediates (e.g., free radicals) Metabolic_Activation->Reactive_Intermediates ROS Reactive Oxygen Species (ROS) Generation Reactive_Intermediates->ROS DNA_Damage DNA Damage (e.g., strand breaks, adducts) Reactive_Intermediates->DNA_Damage ROS->DNA_Damage Cellular_Effects Cellular Effects DNA_Damage->Cellular_Effects Genotoxicity Genotoxicity (Mutations, Chromosomal Aberrations) Cellular_Effects->Genotoxicity Carcinogenicity Carcinogenicity Genotoxicity->Carcinogenicity

Proposed mechanism of toxicity for this compound-1,4-dioxides.

Studies on the metabolism of this compound derivatives in rats have shown that the parent compound can influence hepatic microsomal enzyme activity. Oral administration of this compound to female rats resulted in increased cytochrome P-450 levels, although it did not affect the metabolic rate of the studied substrates[15]. This suggests that this compound may have an effect on the liver's metabolic machinery. The metabolism of various this compound-1,4-dioxide derivatives has been studied in several animal species, with the primary metabolic pathways being N→O group reduction and hydroxylation[6][16].

Conclusion and Future Directions

The toxicological profile of the parent this compound compound is largely incomplete, presenting a significant challenge for a comprehensive risk assessment. The available data, primarily from studies on this compound derivatives, suggest that the this compound scaffold can be associated with acute toxicity, genotoxicity, and carcinogenicity. The mechanism of toxicity for the well-studied 1,4-dioxide derivatives involves metabolic activation to DNA-damaging species.

To address the current knowledge gaps, the following studies on the parent this compound compound are recommended:

  • Acute toxicity studies via oral, dermal, and inhalation routes to determine LD50/LC50 values.

  • Sub-chronic and chronic toxicity studies to identify target organs and establish a NOAEL.

  • Comprehensive genotoxicity testing , including in vitro (Ames, mouse lymphoma) and in vivo (micronucleus) assays.

  • A long-term carcinogenicity bioassay.

  • Reproductive and developmental toxicity studies following established international guidelines.

  • Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies to understand its pharmacokinetic and metabolic fate.

A thorough toxicological evaluation of the parent this compound is crucial for ensuring the safety of its numerous applications and for providing a baseline for the risk assessment of its extensive class of derivatives. Researchers and drug development professionals should exercise caution when working with this compound and its derivatives, particularly those with structural alerts for reactivity and genotoxicity.

References

Quinoxaline Derivatives: Privileged Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has emerged as a "privileged structure" in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse range of biological targets have established this compound derivatives as a cornerstone in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their applications in oncology, infectious diseases, and beyond. Detailed experimental protocols for key synthetic and biological evaluation methods are provided, alongside a quantitative analysis of their pharmacological properties.

I. Synthesis of the this compound Core

The most prevalent and versatile method for the synthesis of the this compound ring system is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] This robust reaction allows for the introduction of a wide variety of substituents on both the benzene and pyrazine rings, enabling extensive structure-activity relationship (SAR) studies.

General Synthetic Workflow

The synthesis of this compound derivatives typically follows a straightforward workflow, starting from readily available precursors.

G start Starting Materials (o-phenylenediamine, 1,2-dicarbonyl) reaction Condensation Reaction start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product This compound Derivative characterization->final_product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of 2,3-Diphenylthis compound (B159395)

This protocol describes the synthesis of 2,3-diphenylthis compound from o-phenylenediamine (B120857) and benzil (B1666583), a classic example of this compound synthesis.[2][4][5]

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzil (2.10 g, 10 mmol)

  • Rectified spirit (Ethanol) (20 mL)

  • Water

Procedure:

  • Dissolve benzil (2.10 g) in warm rectified spirit (10 mL) in a round-bottom flask.

  • In a separate beaker, dissolve o-phenylenediamine (1.08 g) in rectified spirit (10 mL).

  • Add the o-phenylenediamine solution to the benzil solution.

  • Warm the reaction mixture on a water bath for 30-60 minutes.

  • Add water to the reaction mixture until a slight turbidity persists.

  • Cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Filter the crude product using a Buchner funnel and wash with a small amount of cold ethanol (B145695).

  • Recrystallize the crude product from aqueous ethanol to obtain pure 2,3-diphenylthis compound.

  • Dry the purified crystals and determine the melting point (expected: 125-126°C).

II. Biological Activities and Therapeutic Applications

This compound derivatives exhibit a remarkable breadth of pharmacological activities, making them valuable scaffolds for drug discovery in various therapeutic areas.[6]

A. Anticancer Activity

The anticancer potential of this compound derivatives is one of the most extensively studied areas. These compounds exert their effects through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Many this compound derivatives function as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others, which are often overexpressed or dysregulated in various cancers.[7][8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK VEGFR / EGFR PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound Derivative This compound->RTK Inhibits

Caption: Simplified signaling pathway of RTK inhibition by this compound derivatives.

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth and proliferation. Several this compound derivatives have been identified as dual inhibitors of PI3K and mTOR, offering a promising strategy for cancer therapy.[10][11][12]

G cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth This compound This compound Derivative This compound->PI3K Inhibits This compound->mTOR Inhibits

Caption: Dual inhibition of the PI3K/mTOR pathway by this compound derivatives.

The cytotoxic activity of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound VIIIcHCT116 (Colon)2.5[13]
Compound XVaHCT116 (Colon)4.4[13]
Compound XVaMCF-7 (Breast)5.3[13]
Compound VIIIaHepG2 (Liver)9.8[13]
Compound IVPC-3 (Prostate)2.11[14][15]
Pyrido[1,2-a]imidazo[4,5-g]this compound-6,11-dione (10)MKN 45 (Gastric)0.073[16]
Benzo[g]this compound 3MCF-7 (Breast)2.89[17]
Quinoxalinone CPD4EGFR (L858R/T790M/C797S) mutant0.00304[18]
Quinoxalinone CPD21EGFR (L858R/T790M/C797S) mutant0.00381[18]
Imidazo[1,2-a]this compound 7jEGFR WT0.193[19]
Triazolothis compound 25dVEGFR-20.0034[20]
This compound-2(1H)-one 11gVEGFR-20.75[21]
B. Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Compound 2dEscherichia coli8[22]
Compound 3cEscherichia coli8[22]
Compound 10Candida albicans16[22]
Compound 10Aspergillus flavus16[22]
Unspecified DerivativeMethicillin-resistant Staphylococcus aureus (MRSA)4[23]
Compound 25Staphylococcus aureus>125[24]
Compound 31Staphylococcus aureus>125[24]
C. Antiviral Activity

Several this compound derivatives have been reported to possess potent antiviral activity, particularly against viruses such as Human Cytomegalovirus (HCMV) and Hepatitis C Virus (HCV).[25][26][27]

The antiviral activity is typically measured by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

CompoundVirusEC50 (µM)Reference
Compound 1aHuman Cytomegalovirus (HCMV)<0.05[26][28]
Compound 20Human Cytomegalovirus (HCMV)<0.05[26][28]
Ganciclovir (Standard)Human Cytomegalovirus (HCMV)0.059[25]
Pyrido[2,3-g]this compound-2(1H)-one 16Hepatitis C Virus (HCV)7.5[25]

III. Experimental Protocols for Biological Evaluation

Standardized in vitro assays are crucial for determining the biological activity of newly synthesized this compound derivatives.

General Workflow for Cytotoxicity Testing

A typical workflow for assessing the anticancer potential of this compound compounds involves cell-based assays to measure cytotoxicity and elucidate the mechanism of action.

G start Cancer Cell Culture treatment Treatment with This compound Derivatives start->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis mechanism_studies Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) data_analysis->mechanism_studies conclusion Lead Compound Identification mechanism_studies->conclusion

Caption: A generalized workflow for determining the cytotoxicity of this compound derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[29]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

IV. Conclusion

The this compound scaffold continues to be a highly fruitful area of research in medicinal chemistry. The versatility of its synthesis and the wide array of biological activities associated with its derivatives underscore its status as a privileged structure. The ongoing exploration of novel this compound-based compounds, coupled with detailed mechanistic studies, holds significant promise for the development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and other fields. This technical guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic system.

References

The Multifaceted Biological Activities of Quinoxaline-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound comprised of a benzene (B151609) ring fused to a pyrazine (B50134) ring, stands as a privileged scaffold in the field of medicinal chemistry. Its derivatives have attracted considerable attention due to their extensive spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents.[1][2] This technical guide offers a comprehensive overview of the diverse biological activities of this compound-based compounds, with a particular focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information is presented with clearly structured data, detailed experimental protocols, and visual representations of key pathways and workflows to aid in research and drug development endeavors.

Anticancer Activity

This compound derivatives have surfaced as a notable class of anticancer agents, demonstrating cytotoxicity against a broad array of human cancer cell lines.[3][4][5] Their mechanisms of action are varied and multifaceted, encompassing the inhibition of various kinases, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[6]

Mechanisms of Anticancer Action

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting protein kinases, which are crucial for cell signaling pathways that control proliferation, survival, and angiogenesis.[6][7] Key kinase targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[6][7][8][9]

Another significant mechanism is the inhibition of topoisomerase II, an enzyme vital for DNA replication and repair. By targeting this enzyme, certain this compound derivatives can induce DNA damage and trigger apoptosis in cancer cells.[10] Furthermore, some derivatives have been shown to arrest the cell cycle at different phases, such as the G2/M phase, preventing cancer cells from dividing and proliferating.[6] The induction of apoptosis is a common outcome of these mechanisms, often involving the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of anti-apoptotic proteins such as Bcl-2.[10]

Signaling Pathways

This compound derivatives can inhibit the VEGFR-2 signaling cascade, which is crucial for angiogenesis—the formation of new blood vessels that tumors need to grow. By blocking VEGFR-2, these compounds can inhibit downstream pathways responsible for cell proliferation, migration, and survival.[9][11][12][13]

VEGFR2_Inhibition_Pathway VEGFR-2 Inhibition by this compound Derivatives This compound This compound Derivative Inhibition This compound->Inhibition VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration Inhibition->VEGFR2

VEGFR-2 Inhibition Pathway

Certain this compound compounds induce apoptosis by inhibiting Topoisomerase II, leading to DNA damage and the activation of apoptotic pathways.[10] This often involves the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins and downregulates anti-apoptotic proteins.[10]

Apoptosis_Induction_Pathway Apoptosis Induction by this compound Derivatives This compound This compound Derivative Inhibition This compound->Inhibition TopoII Topoisomerase II DNAdamage DNA Damage TopoII->DNAdamage inhibition leads to p53 p53 Activation DNAdamage->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Caspases Caspase-3, Caspase-8 (Pro-apoptotic) p53->Caspases upregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspases->Apoptosis Inhibition->TopoII Activation

Apoptosis Induction Pathway
Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound VIIIcHCT116 (Colon)2.5[14]
Compound XVaHCT116 (Colon)4.4[14]
Compound XVaMCF-7 (Breast)5.3[6][14]
This compound Derivative (IV)PC-3 (Prostate)2.11[10][14]
This compound Derivative (III)PC-3 (Prostate)4.11[1]
Compound 11EGFR expressing cell lines0.6[15]
Compound 13EGFR expressing cell lines0.4[15]
Compound 4aEGFR expressing cell lines0.3[15]
Compound 5EGFR expressing cell lines0.9[15]
Compound 17bVEGFR-2 expressing cell lines0.0027[13]
Experimental Protocols for Anticancer Activity

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.

  • Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[16][17][18]

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound derivatives (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)[10]

    • Solubilization solution (e.g., DMSO)[16]

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Harvest and count cancer cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate and incubate for 24 hours.[17]

    • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include vehicle control (medium with DMSO) and blank control (medium only). Incubate for 48-72 hours.[17]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[17]

    • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow Start Start SeedCells Seed Cells in 96-well Plate (24h incubation) Start->SeedCells AddCompound Add this compound Derivatives (Serial Dilutions) SeedCells->AddCompound IncubateCompound Incubate (48-72h) AddCompound->IncubateCompound AddMTT Add MTT Solution IncubateCompound->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT RemoveMedium Remove Medium IncubateMTT->RemoveMedium AddDMSO Add DMSO to Dissolve Formazan RemoveMedium->AddDMSO ReadAbsorbance Read Absorbance (570 nm) AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

MTT Assay Workflow

This protocol is used to differentiate between viable, apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent protein, binds to PS and, when conjugated with a fluorochrome like FITC, can be detected by flow cytometry. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells but can enter apoptotic and necrotic cells, intercalating with DNA.[8][19]

  • Materials:

    • Cancer cells treated with this compound derivatives

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative. Harvest the cells by trypsinization (for adherent cells) or centrifugation.

    • Washing: Wash the cells twice with ice-cold PBS.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 1-5 µL of PI to 100 µL of the cell suspension.[20][21]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

    • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.[6][20]

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases by flow cytometry.[22][23]

  • Materials:

    • Cancer cells treated with this compound derivatives

    • Phosphate-Buffered Saline (PBS)

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Treatment and Fixation: Treat cells with the this compound derivative. Harvest the cells and wash with PBS. Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing and store at 4°C for at least 30 minutes.[5]

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[4]

    • Analysis: Analyze the stained cells by flow cytometry.

Antimicrobial Activity

This compound derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[14][21][24][25]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected this compound derivatives, presented as Minimum Inhibitory Concentration (MIC) values in µg/mL.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 2dEscherichia coli8[26]
Compound 3cEscherichia coli8[26]
Compound 2dBacillus subtilis16[26]
Compound 3cBacillus subtilis16[26]
Compound 4Bacillus subtilis16[26]
Compound 6aBacillus subtilis16[26]
Compound 10Candida albicans16[26]
Compound 10Aspergillus flavus16[26]
This compound DerivativeStaphylococcus aureus (MRSA)4[27]
Experimental Protocol for Antimicrobial Activity

This protocol details the determination of the MIC of this compound derivatives against bacteria.

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][25]

  • Materials:

    • This compound derivatives

    • Bacterial strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

  • Procedure:

    • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the this compound derivative in the broth medium in a 96-well plate.[28]

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

    • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.[28]

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Antiviral Activity

This compound derivatives have shown promise as antiviral agents against a variety of DNA and RNA viruses.[19][22][23] For instance, S-2720, a this compound derivative, is a potent inhibitor of HIV-1 reverse transcriptase.[22][24] Other derivatives have demonstrated activity against Herpes simplex virus (HSV) and Hepatitis C virus (HCV).[22][23]

Anti-inflammatory Activity

Several this compound derivatives exhibit anti-inflammatory properties.[18][29][30] Their mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines.

Mechanisms of Anti-inflammatory Action

This compound derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation.[15] They can also reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[18][29]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of selected this compound derivatives.

Compound/DerivativeTargetIC50 (µM)Reference
Compound 11COX-20.62[15][31]
Compound 13COX-20.46[15][31]
Compound 4aCOX-21.17[15]
Compound 5COX-20.83[15]
Compound 4ap38α MAP kinase0.042[32]
Experimental Protocols for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Principle: Injection of carrageenan into the rat paw induces an inflammatory response characterized by edema. The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.[33][34][35]

  • Procedure:

    • Animal Dosing: Administer the this compound derivative or a reference drug (e.g., indomethacin) to rats, typically orally or intraperitoneally.[35]

    • Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[34][35]

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[35]

    • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

This protocol measures the levels of key pro-inflammatory cytokines in cell culture supernatants or biological fluids.

  • Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[36]

  • Procedure:

    • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[36]

    • Sample Addition: Add the samples (e.g., cell culture supernatants from cells treated with the this compound derivative) to the wells.

    • Detection: Add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[36]

    • Substrate Addition: Add a substrate solution (e.g., TMB) that will be converted by HRP into a colored product.[37]

    • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[37]

    • Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to a standard curve.

Conclusion

This compound and its derivatives represent a versatile and highly promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents is well-documented and continues to be an active area of research. The diverse mechanisms of action and the amenability of the this compound scaffold to chemical modification make it an attractive template for the design and development of new therapeutic agents with enhanced potency and selectivity. This technical guide provides a foundational understanding of the biological activities of this compound compounds, along with practical experimental protocols to facilitate further research and drug discovery efforts in this exciting field.

References

The Pivotal Role of Nitrogen Atoms in the Chemical Reactivity of Quinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring, serves as a critical scaffold in medicinal chemistry and materials science. The intrinsic chemical properties of the two nitrogen atoms within the pyrazine ring govern the molecule's reactivity, influencing its synthesis, functionalization, and, crucially, its biological activity. This technical guide provides a comprehensive exploration of the multifaceted role of these nitrogen atoms, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.

Electronic Nature and Basicity: The Influence of Nitrogen

The presence of two nitrogen atoms in the pyrazine ring significantly impacts the electronic distribution of the this compound core, rendering it an electron-deficient system. This electron-withdrawing nature is a direct consequence of the higher electronegativity of nitrogen compared to carbon.

One of the fundamental properties dictated by the nitrogen atoms is the basicity of the this compound molecule. This compound is a weak base, with a pKa of approximately 0.60.[1] This low basicity is attributed to the delocalization of the lone pair electrons of the nitrogen atoms within the aromatic system. Protonation occurs at one of the nitrogen atoms, but the resulting cation is destabilized by the electron-withdrawing effect of the second nitrogen atom.

PropertyValueReference
pKa0.60[1]

Reactivity in Chemical Transformations

The electron-deficient character of the this compound ring, orchestrated by the nitrogen atoms, dictates its susceptibility to different types of chemical reactions.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution on the this compound ring is generally disfavored due to the deactivating effect of the pyrazine ring. The nitrogen atoms withdraw electron density from the benzene ring, making it less susceptible to attack by electrophiles. When forced under harsh conditions, substitution typically occurs on the benzene ring rather than the pyrazine ring.

For instance, the nitration of this compound requires forcing conditions (e.g., a mixture of oleum (B3057394) and nitric acid at 90°C) and proceeds with low yields.[2][3][4] The major products are the 5-nitro and 5,7-dinitro derivatives, indicating that substitution occurs on the benzene portion of the molecule.

Experimental Protocol: Nitration of this compound

This protocol is adapted from established literature procedures.[2][3][4]

Materials:

  • This compound

  • Oleum (fuming sulfuric acid)

  • Nitric acid (concentrated)

  • Ice

  • Sodium carbonate solution

  • Chloroform

Procedure:

  • Carefully add this compound to a mixture of oleum and concentrated nitric acid, maintaining the temperature below 90°C.

  • Heat the reaction mixture at 90°C for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Neutralize the solution with a sodium carbonate solution.

  • Extract the product with chloroform.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the 5-nitrothis compound (B91601) and 5,7-dinitrothis compound products.

Logical Relationship: Electrophilic Substitution Reactivity

G This compound This compound Core Nitrogen_Atoms Two Nitrogen Atoms (Electron-Withdrawing) This compound->Nitrogen_Atoms Pyrazine_Ring Electron-Deficient Pyrazine Ring Nitrogen_Atoms->Pyrazine_Ring Inductive Effect Benzene_Ring Deactivated Benzene Ring Pyrazine_Ring->Benzene_Ring Deactivates Electrophilic_Attack Electrophilic Attack (e.g., Nitration) Benzene_Ring->Electrophilic_Attack Resists Harsh_Conditions Requires Harsh Conditions (e.g., Oleum/HNO3, 90°C) Electrophilic_Attack->Harsh_Conditions Necessitates Substitution_Position Substitution at C5 and C7 positions Electrophilic_Attack->Substitution_Position Directs Low_Yield Low Yields Harsh_Conditions->Low_Yield Leads to

Caption: The electron-withdrawing nitrogen atoms deactivate the this compound core towards electrophilic attack.

Nucleophilic Aromatic Substitution

In stark contrast to electrophilic substitution, the electron-deficient pyrazine ring is highly susceptible to nucleophilic attack. This makes nucleophilic aromatic substitution (SNAr) a cornerstone for the functionalization of the this compound scaffold. Halogen atoms, particularly at the C2 and C3 positions, serve as excellent leaving groups and are readily displaced by a variety of nucleophiles.

This high reactivity is a direct consequence of the ability of the nitrogen atoms to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr mechanism.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Start 2-Chlorothis compound (B48734) Derivative Solvent Solvent (e.g., DMF, DMSO) Start->Solvent Nucleophile Nucleophile (e.g., Amine, Thiol, Alcohol) Nucleophile->Solvent Base Base (e.g., K2CO3, Et3N) Solvent->Base Temperature Heat (e.g., 80-120°C) Base->Temperature Workup Aqueous Work-up & Extraction Temperature->Workup Reaction Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Substituted this compound Derivative Purification->Product

Caption: A general workflow for the synthesis of 2-substituted quinoxalines via SNAr.

Experimental Protocol: Nucleophilic Aromatic Substitution on 2-Chlorothis compound with an Amine

This is a general protocol and may require optimization for specific substrates.[5][6][7]

Materials:

  • 2-Chlorothis compound

  • Amine nucleophile (e.g., aniline, morpholine)

  • Base (e.g., K2CO3, Et3N)

  • Solvent (e.g., DMF, DMSO)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 2-chlorothis compound in the chosen solvent, add the amine nucleophile (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to a temperature between 80-120°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

NucleophileProductTypical Yield (%)
Aniline2-Anilinothis compound70-90
Sodium Methoxide2-Methoxythis compound85-95
Thiophenol2-(Phenylthio)this compound>90
Piperidine2-(Piperidin-1-yl)this compound75-90
(Yields are generalized and may vary)[8]

The Role of Nitrogen in Biological Activity

The nitrogen atoms of the this compound ring are not only pivotal for its chemical synthesis and functionalization but are also fundamental to its biological activity.[9] Many this compound-based drugs exert their therapeutic effects through interactions mediated by these nitrogen atoms.

Key Interactions:

  • Hydrogen Bonding: The lone pairs of electrons on the nitrogen atoms can act as hydrogen bond acceptors, forming crucial interactions with biological targets such as enzymes and receptors.

  • Coordination Complexes: The nitrogen atoms can coordinate with metal ions present in the active sites of metalloenzymes, leading to their inhibition.

  • π-π Stacking: The aromatic this compound ring can engage in π-π stacking interactions with aromatic residues in proteins or with DNA base pairs.

Signaling Pathway: this compound Derivative-Induced Apoptosis

Certain this compound derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[9] This involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspases.

G This compound This compound Derivative ROS Increased Intracellular Reactive Oxygen Species (ROS) This compound->ROS Induces Mitochondria Mitochondrial Membrane Potential Disruption ROS->Mitochondria Causes Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Triggers

Caption: A simplified signaling pathway of this compound-induced apoptosis via the mitochondrial pathway.

Structure-Activity Relationships (SAR)

The ability to readily functionalize the this compound core, primarily through nucleophilic substitution at positions C2 and C3, allows for extensive exploration of structure-activity relationships (SAR). The nature and position of substituents, often attached directly or indirectly to the nitrogen-containing pyrazine ring, can dramatically influence the biological activity.

Logical Relationship: Structure-Activity Relationship (SAR) of this compound Derivatives

G cluster_substituents Substituents cluster_properties Physicochemical Properties Quinoxaline_Core This compound Scaffold R1 Substituent at C2/C3 Quinoxaline_Core->R1 R2 Substituent on Benzene Ring Quinoxaline_Core->R2 Lipophilicity Lipophilicity R1->Lipophilicity Electronic_Effects Electronic Effects (EDG/EWG) R1->Electronic_Effects Steric_Hindrance Steric Hindrance R1->Steric_Hindrance R2->Lipophilicity R2->Electronic_Effects Biological_Activity Biological Activity (e.g., Anticancer, Antimicrobial) Lipophilicity->Biological_Activity Modulates Electronic_Effects->Biological_Activity Modulates Steric_Hindrance->Biological_Activity Modulates

Caption: SAR of quinoxalines: substituents on the core modulate properties and biological activity.

For example, in a series of anticancer this compound derivatives, the introduction of different substituents at the C2 and C3 positions can significantly alter their IC50 values against various cancer cell lines.

Compound IDC2-SubstituentC3-SubstituentA549 IC50 (µM)HeLa IC50 (µM)
1 -H-H> 50> 50
2a -Cl-NH-Ph5.27.8
2b -Cl-NH-(4-MeO-Ph)2.13.5
3a -O-Me-NH-Ph10.515.2
(Data is illustrative and based on general trends observed in the literature)

This illustrative data highlights how modifications, facilitated by the reactivity of the nitrogen-containing ring, can lead to the discovery of potent drug candidates.

Conclusion

The two nitrogen atoms in the this compound ring are the linchpin of its chemical reactivity and biological significance. They create an electron-deficient system that is resistant to electrophilic attack but highly susceptible to nucleophilic substitution, providing a versatile platform for the synthesis of diverse derivatives. Furthermore, these nitrogen atoms are often directly involved in the molecular interactions that underpin the therapeutic effects of this compound-based drugs. A thorough understanding of the role of these nitrogen atoms is therefore indispensable for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.

References

Tautomerism in Hydroxy-Substituted Quinoxaline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in hydroxy-substituted quinoxaline derivatives. This compound scaffolds are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The tautomeric equilibrium of these compounds is a critical factor influencing their physicochemical properties, biological activity, and pharmacokinetic profiles. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics.

Introduction to Tautomerism in Hydroxy-Quinoxalines

Hydroxy-substituted quinoxalines predominantly exhibit lactam-lactim tautomerism, a form of keto-enol tautomerism, where the proton can reside on the exocyclic oxygen atom (lactim or enol form) or the ring nitrogen atom (lactam or keto form). The position of this equilibrium is influenced by factors such as the substitution pattern on the this compound ring, solvent polarity, temperature, and pH.

The general equilibrium can be depicted as follows:

A placeholder diagram is used above as I cannot generate images. In a real scenario, the chemical structures would be displayed. Caption: General lactam-lactim tautomeric equilibrium in hydroxy-quinoxalines.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is described by the equilibrium constant, KT = [lactim]/[lactam]. While extensive tabulated data for a wide range of substituted hydroxy-quinoxalines is scarce in the literature, the following tables summarize representative spectroscopic data that are crucial for distinguishing between the tautomeric forms.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinoxalin-2(1H)-one Tautomers
ProtonLactam (Keto) FormLactim (Enol) FormReference
N1-H12.0 - 13.0 (broad)-[1]
O-H-9.0 - 10.0 (broad)[1]
H38.0 - 8.27.8 - 8.0[1]
Aromatic Protons7.2 - 8.07.0 - 7.8[1]
Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Quinoxalin-2(1H)-one Tautomers
CarbonLactam (Keto) FormLactim (Enol) FormReference
C2 (C=O)155 - 165-[2]
C2 (C-OH)-150 - 160[2]
C3135 - 145130 - 140[2]
Aromatic Carbons115 - 140110 - 135[2]
Table 3: Representative UV-Vis Absorption Maxima (λmax, nm) for Hydroxy-Quinoxaline Tautomers
TautomerSolvent Systemλmax (nm)Reference
Lactam (Keto)Polar (e.g., Ethanol)~330-350[3]
Lactim (Enol)Non-polar (e.g., Cyclohexane)~300-320[3]

Experimental Protocols for Tautomerism Analysis

Detailed experimental methodologies are essential for the accurate characterization of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous identification and quantification of tautomers in solution.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the hydroxy-quinoxaline derivative in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a standard 5 mm NMR tube. A range of solvents with varying polarities should be used to assess solvent effects on the equilibrium.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key Parameters:

      • Pulse sequence: A standard 90° pulse-acquire sequence.

      • Relaxation delay (d1): 5 seconds to ensure full relaxation of protons, which is crucial for accurate integration.

      • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Key Parameters:

      • Pulse sequence: A standard inverse-gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[4]

      • Relaxation delay (d1): 10-30 seconds, due to the longer relaxation times of quaternary carbons.

  • 2D NMR Experiments (for structural confirmation):

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra to definitively assign proton and carbon signals to each tautomer.

  • Data Analysis:

    • Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.

    • Calculate the molar ratio of the tautomers from the integral values.

    • The tautomeric equilibrium constant (KT) is determined from this ratio.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis Sample Dissolve Hydroxy-Quinoxaline in Deuterated Solvent H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Sample->C13_NMR NMR_2D Acquire 2D NMR (HSQC, HMBC) Sample->NMR_2D Integration Integrate Tautomer-Specific Signals H1_NMR->Integration Ratio Calculate Molar Ratio Integration->Ratio KT Determine K_T Ratio->KT

Caption: Experimental workflow for NMR analysis of tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique to study tautomeric equilibria, especially when the tautomers have distinct absorption spectra.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the hydroxy-quinoxaline derivative in a suitable solvent (e.g., ethanol, cyclohexane).

    • Prepare a series of dilutions to a final concentration range of 10-4 to 10-5 M.

  • Instrumentation:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use matched quartz cuvettes with a 1 cm path length.

  • Data Acquisition:

    • Record the absorption spectrum over a wavelength range of 200-500 nm against a solvent blank.

    • Perform measurements in various solvents to observe shifts in the equilibrium.

  • Data Analysis:

    • Identify the λmax for each tautomer.

    • The relative concentrations of the tautomers can be determined using the Beer-Lambert law (A = εcl), provided the molar extinction coefficients (ε) for each tautomer are known. These can be determined using "locked" derivatives (e.g., N-methylated for the lactam form and O-methylated for the lactim form) that cannot tautomerize.

Computational Chemistry

Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data and predict the relative stabilities of tautomers.

Protocol:

  • Structure Preparation:

    • Build the 3D structures of both the lactam and lactim tautomers.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimization for both tautomers in the gas phase and using a continuum solvation model (e.g., PCM, SMD) to simulate different solvent environments.

    • A common level of theory is B3LYP/6-311++G(d,p).[5]

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies).

  • Energy Calculations:

    • Calculate the Gibbs free energies (G) of the optimized structures.

  • Data Analysis:

    • Calculate the difference in Gibbs free energy (ΔG) between the tautomers: ΔG = Glactim - Glactam.

    • The tautomeric equilibrium constant can then be calculated using the equation: KT = exp(-ΔG/RT).

Biological Implications and Signaling Pathways

The tautomeric state of hydroxy-substituted quinoxalines can significantly impact their biological activity. Different tautomers may present distinct pharmacophores, leading to differential binding affinities for biological targets. This compound derivatives have been reported to modulate several key signaling pathways implicated in cancer and other diseases.

Inhibition of Kinase Signaling Pathways

This compound derivatives have been identified as potent inhibitors of various protein kinases.[6] For instance, some derivatives have been shown to inhibit kinases such as LYN and BTK, which are crucial in B-cell signaling, and mTOR, a central regulator of cell growth and proliferation.[6]

Kinase_Inhibition This compound Hydroxy-Quinoxaline Derivative LYN LYN Kinase This compound->LYN Inhibition BTK BTK Kinase This compound->BTK Inhibition mTORC1 mTORC1 Pathway This compound->mTORC1 Inhibition Apoptosis Apoptosis Proliferation Decreased Cell Proliferation mTORC1->Proliferation

Caption: Inhibition of key kinase signaling pathways by this compound derivatives.

Induction of Apoptosis via the Mitochondrial Pathway

Certain this compound derivatives have been shown to induce apoptosis in cancer cells by triggering the intrinsic or mitochondrial pathway.[7] This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors.

Apoptosis_Pathway This compound Hydroxy-Quinoxaline Derivative ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis by this compound derivatives via the mitochondrial pathway.

Note on Tautomer-Specific Activity: While the involvement of this compound derivatives in these pathways is established, further research is required to elucidate the specific roles of the lactam and lactim tautomers in modulating these biological processes. It is plausible that one tautomer is the active form, or that the equilibrium between the two is necessary for optimal activity.

Conclusion

The tautomerism of hydroxy-substituted this compound derivatives is a multifaceted phenomenon with profound implications for their chemical and biological properties. A thorough understanding and characterization of the lactam-lactim equilibrium using a combination of spectroscopic and computational methods are crucial for the development of new and effective this compound-based therapeutics. Future work should focus on building a comprehensive library of quantitative tautomeric data for a wider range of derivatives and on elucidating the specific roles of each tautomer in interacting with biological targets.

References

Quinoxaline's Expanding Role in Materials Science: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has emerged as a versatile and powerful building block in the field of materials science. Its unique electronic properties, rigid planar structure, and synthetic accessibility have led to a surge in research exploring its applications in organic electronics, corrosion inhibition, and chemical sensing. This technical guide provides a comprehensive overview of these applications, detailing experimental protocols, presenting key performance data, and illustrating underlying mechanisms.

Organic Electronics: Harnessing the Electronic Properties of this compound

The electron-deficient nature of the this compound ring makes it an excellent component in donor-acceptor (D-A) architectures, which are fundamental to many organic electronic devices. By tuning the molecular structure through the introduction of various substituents, the electronic and optical properties of this compound-based materials can be precisely controlled.

Organic Field-Effect Transistors (OFETs)

This compound-based conjugated polymers have shown significant promise as semiconductor materials in OFETs. The rigid backbone of these polymers facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

Data Presentation: Performance of this compound-Based OFETs

Polymer/Small MoleculeDeposition MethodHole Mobility (μh) (cm²/Vs)Ion/Ioff RatioReference
PQ1Spin-coating0.12> 10^5[1]
PBDTQx-iiSpin-coatingNot ReportedNot Reported
PFQ10Spin-coatingNot ReportedNot Reported

Experimental Protocols: Synthesis of a this compound-Based Polymer for OFETs via Stille Coupling

This protocol describes the synthesis of the donor-acceptor polymer PQ1, based on a this compound acceptor unit and an indacenodithiophene (IDT) donor unit.

Materials:

  • 2,3-bis(5-bromothiophen-2-yl)-6,7-difluoro-5,8-bis(4-(2-ethylhexyl)phenyl)this compound (Monomer 1)

  • 2,7-bis(trimethylstannyl)-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene (Monomer 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene (B28343)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve Monomer 1 (1 eq) and Monomer 2 (1 eq) in a mixture of anhydrous toluene and DMF (10:1 v/v).

  • Degas the solution by bubbling with argon for 30 minutes.

  • Add Pd₂(dba)₃ (0.02 eq) and P(o-tol)₃ (0.08 eq) to the reaction mixture.

  • Stir the mixture at 110 °C for 48 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

  • Filter the crude polymer and purify it by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove oligomers and catalyst residues.

  • Extract the final polymer with chloroform (B151607).

  • Concentrate the chloroform solution and precipitate the polymer in methanol.

  • Filter and dry the polymer under vacuum to yield the final product, PQ1.

Characterization:

  • The polymer structure can be confirmed using ¹H NMR and ¹³C NMR spectroscopy.

  • The molecular weight and polydispersity index (PDI) can be determined by gel permeation chromatography (GPC).

  • Thermal properties can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Mandatory Visualization: Synthesis of a this compound-based Polymer via Stille Coupling

Stille_Coupling_Workflow Monomer1 This compound Monomer (Ar1-X) Reaction Stille Coupling Reaction (110 °C, 48h) Monomer1->Reaction Monomer2 Stannane Monomer (Ar2-SnR3) Monomer2->Reaction Catalyst Pd(0) Catalyst Catalyst->Reaction Solvent Anhydrous Toluene/DMF Solvent->Reaction Polymerization Polymer Chain Growth Reaction->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Soxhlet Extraction Precipitation->Purification FinalPolymer Purified This compound Polymer Purification->FinalPolymer

Caption: Workflow for the synthesis of a this compound-based polymer.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound derivatives are utilized as electron-transporting materials, hole-transporting materials, and emitters. Their high electron affinity and thermal stability make them particularly suitable for these roles.

Data Presentation: Performance of this compound-Based OLEDs

Emitter/HostDevice ArchitectureMax. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Emission ColorReference
DCQ (host)ITO/2-TNATA/NPB/TCTA/DCQ:Ir(ppy)₃/TPBi/Liq/Al21.370.1Yellow
TQTDoped and non-doped devices7.0 (doped)Not ReportedGreen to Red
PFQ10Not specifiedNot ReportedNot ReportedBlue-green

Experimental Protocols: Fabrication of a this compound-Based OLED

This protocol outlines a general procedure for the fabrication of a solution-processed OLED using a this compound-based emissive layer.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • This compound-based emissive material (e.g., PFQ10) dissolved in a suitable organic solvent (e.g., toluene)

  • Electron-transporting layer material (e.g., TPBi)

  • Low work function metal cathode (e.g., Ca, Al)

  • Deionized water, isopropanol (B130326), acetone

Procedure:

  • Substrate Cleaning:

    • Sequentially clean the ITO substrates in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the ITO surface with UV-ozone for 10 minutes to improve the work function and remove organic residues.

  • Hole-Injection Layer (HIL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000 rpm for 60 seconds.

    • Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Inside the glovebox, spin-coat the this compound-based emissive material solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.

    • Anneal the substrate at 80 °C for 10 minutes.

  • Electron-Transporting Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit the ETL (e.g., 40 nm of TPBi) at a rate of 1-2 Å/s.

    • Deposit the cathode by sequentially evaporating a thin layer of a low work function metal (e.g., 5 nm of Ca) followed by a thicker layer of a protective metal (e.g., 100 nm of Al) at a rate of 2-5 Å/s. The pressure during evaporation should be below 10⁻⁶ Torr.

  • Encapsulation:

    • Encapsulate the device using a UV-curable epoxy and a glass lid to protect it from oxygen and moisture.

Mandatory Visualization: OLED Device Architecture

OLED_Architecture cluster_OLED OLED Device Structure Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (this compound-based) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) Substrate Substrate (Glass)

Caption: A typical multilayer structure of an organic light-emitting diode.

Organic Solar Cells (OSCs)

In OSCs, this compound derivatives are employed as both electron donor and acceptor materials. Their tunable energy levels and broad absorption spectra are advantageous for efficient light harvesting and charge separation.

Data Presentation: Performance of this compound-Based Organic Solar Cells

Donor:AcceptorV_oc (V)J_sc (mA/cm²)FF (%)PCE (%)Reference
PBQ6:Y6Not specifiedNot specified77.9117.62
PM6:BQ-2Cl-FBr0.92820.9659.2911.54
PBF-QxF:Y6Not specifiedNot specifiedNot specified13.96

Corrosion Inhibitors: Protecting Metals with this compound Films

This compound derivatives have proven to be effective corrosion inhibitors for various metals, particularly for mild steel in acidic environments.[2] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[2] The heteroatoms (nitrogen) and π-electrons in the this compound ring play a crucial role in the adsorption process.[2]

Data Presentation: Inhibition Efficiency of this compound Derivatives for Mild Steel in 1 M HCl

InhibitorConcentration (M)Inhibition Efficiency (%)MethodReference
AY2010⁻³94.2Weight Loss[2]
MeSQX10⁻³92Weight Loss[3]
BrSQX10⁻³89Weight Loss[3]
QN-CH310⁻³89.07Electrochemical[4]
QN-Cl10⁻³87.64Electrochemical[4]
PYQX10⁻³98.1EIS[5]
PRQX10⁻³97.7PPD

Experimental Protocols: Evaluation of Corrosion Inhibition Efficiency

Weight Loss Method:

  • Prepare mild steel coupons of known dimensions.

  • Polish the coupons with different grades of emery paper, wash with distilled water and acetone, and dry.

  • Weigh the coupons accurately.

  • Immerse the coupons in a 1 M HCl solution with and without different concentrations of the this compound inhibitor.

  • After a specific immersion time (e.g., 6 hours) at a constant temperature, remove the coupons.

  • Wash the coupons to remove corrosion products, dry, and reweigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (Weight Loss) / (Surface Area × Time)

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

Electrochemical Impedance Spectroscopy (EIS):

  • Use a three-electrode electrochemical cell with a mild steel coupon as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Immerse the electrodes in the 1 M HCl solution with and without the inhibitor.

  • Allow the open-circuit potential (OCP) to stabilize.

  • Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and model it using an equivalent electrical circuit to determine the charge transfer resistance (Rct).

  • Calculate the inhibition efficiency using:

    • IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances with and without the inhibitor, respectively.

Mandatory Visualization: Corrosion Inhibition Mechanism

Corrosion_Inhibition cluster_surface Steel Surface in Acidic Medium Steel Mild Steel Surface (Fe) Adsorption Adsorption Steel->Adsorption Hplus H+ Hplus->Steel Corrosive Attack Clminus Cl- Clminus->Steel Inhibitor This compound Inhibitor Molecule Inhibitor->Adsorption ProtectiveLayer Protective Film Formation Adsorption->ProtectiveLayer CorrosionBlocked Corrosion Inhibited ProtectiveLayer->CorrosionBlocked

Caption: Adsorption of this compound molecules on a steel surface.

Fluorescent Sensors: Detecting Analytes with High Sensitivity

The inherent fluorescence of many this compound derivatives, coupled with the ability to introduce specific recognition sites, makes them excellent candidates for fluorescent chemosensors. These sensors can detect a variety of analytes, including metal ions and pH changes, with high sensitivity and selectivity.

Data Presentation: this compound-Based Fluorescent Sensors for Metal Ion Detection

SensorTarget IonDetection Limit (μM)Sensing MechanismReference
QMFe³⁺0.236Colorimetric[6]
QMCu²⁺0.39Fluorescence Quenching[6]
DQCFe³⁺0.099Fluorescence Turn-off[7]
BMQFe³⁺Not specifiedColorimetric[8]
BMQCu²⁺Not specifiedFluorescence Turn-off[8]

Experimental Protocols: Fluorescence Titration for Metal Ion Sensing

This protocol describes a general method for evaluating the sensing performance of a this compound-based fluorescent probe for a specific metal ion.

Materials:

  • This compound-based fluorescent probe solution of known concentration (e.g., 10 μM in a suitable solvent).

  • Stock solution of the target metal ion salt (e.g., FeCl₃) of known concentration.

  • Buffer solution to maintain a constant pH.

  • Fluorometer.

  • Cuvettes.

Procedure:

  • Place a known volume of the fluorescent probe solution into a cuvette.

  • Record the initial fluorescence emission spectrum of the probe.

  • Add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the fluorescence emission spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau or no significant change is observed.

  • Plot the change in fluorescence intensity against the concentration of the metal ion to determine the detection limit and binding constant.

  • To assess selectivity, repeat the experiment with other metal ions.

Mandatory Visualization: "Turn-off" Fluorescence Sensing Mechanism

Fluorescence_Sensing cluster_sensor Fluorescent Sensor System Fluorophore This compound Fluorophore Receptor Receptor Site Emission_On Fluorescence (Light Out) Fluorophore->Emission_On High Emission Quenching Fluorescence Quenching Fluorophore->Quenching Energy/Electron Transfer Binding Binding Receptor->Binding Excitation Excitation (Light In) Excitation->Fluorophore MetalIon Target Metal Ion MetalIon->Binding Binding->Quenching

Caption: Mechanism of a "turn-off" fluorescent sensor.

Conclusion

This compound and its derivatives have demonstrated remarkable versatility and performance across a spectrum of materials science applications. From enabling high-efficiency organic electronic devices to providing robust protection against corrosion and offering sensitive detection of chemical species, the potential of this heterocyclic scaffold is vast. The ability to fine-tune its properties through synthetic modification ensures that this compound will continue to be a key component in the development of next-generation materials. The experimental protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore and innovate within this exciting field.

References

Methodological & Application

One-Pot Synthesis of Substituted Quinoxaline Derivatives: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmacologically active agents.[1][2] Their diverse biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antidepressant properties, have established them as a privileged scaffold in medicinal chemistry and drug development.[1] Several antibiotics, such as echinomycin (B1671085) and levomycin, feature the this compound moiety, underscoring its therapeutic importance.[1] The most prevalent and direct method for synthesizing quinoxalines is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1] This application note provides detailed protocols for the one-pot synthesis of substituted this compound derivatives, focusing on the application of novel and efficient catalysts that offer advantages such as mild reaction conditions, high yields, and simplified work-up procedures.

Catalytic Systems for One-Pot this compound Synthesis

The development of novel catalytic systems has been instrumental in advancing the synthesis of this compound derivatives, moving towards greener and more efficient chemical processes.[2][3] These catalysts can be broadly categorized into heterogeneous and homogeneous systems, each offering distinct advantages.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants and are favored for their ease of separation from the reaction mixture, potential for recyclability, and contribution to more environmentally friendly protocols.[4][5][6]

Homogeneous and Metal-Free Catalysts: These systems, which are in the same phase as the reactants, can offer high catalytic activity and selectivity under mild conditions.[7]

The following table summarizes the performance of various novel catalysts in the one-pot synthesis of this compound derivatives.

Data Presentation: Comparison of Catalytic Systems

CatalystReactantsSolventTemperatureTimeYield (%)Reference
Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP)o-phenylenediamine (B120857), 1,2-diacetylbenzene (B1203430)TolueneRoom Temp.120 min~92%[1][5]
Bentonite Clay K-10Substituted 1,2-phenylenediamine, α-dicarbonyl compoundEthanolRoom Temp.-High[8]
Phenol (B47542) (20 mol%)o-phenylenediamine, 1,2-diacetylbenzeneEthanol:Water (7:3)Room Temp.10-30 min-[1]
Iodine (20 mol%)o-phenylenediamine, α-hydroxy ketonesDMSO-12 h78-99%[1][7]
Ammonium Bifluoride (NH₄HF₂)o-phenylenediamine, 1,2-dicarbonyl compoundsAqueous Ethanol--90-98%[1][7]
Polymer Supported Sulphanilic Acid1,2-diamines, 1,2-dicarbonyl compoundsEthanolRoom Temp.40 min88%[4][6]
CrCl₂·6H₂OAryl-1,2-diamine, 1,2-dicarbonylEthanolRoom Temp.-High[9][10]
PbBr₂Aryl-1,2-diamine, 1,2-dicarbonylEthanolRoom Temp.-High[9][10]
CuSO₄·5H₂OAryl-1,2-diamine, 1,2-dicarbonylEthanolRoom Temp.-High[9][10]

Experimental Protocols

Protocol 1: Synthesis using a Heterogeneous Alumina-Supported Catalyst

This protocol details the use of a recyclable alumina-supported heteropolyoxometalate (AlCuMoVP) for a clean, room-temperature synthesis.[1][5]

Materials:

  • o-Phenylenediamine (1 mmol, 108.14 mg)

  • 1,2-Diacetylbenzene (1 mmol, 162.19 mg)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)[1]

  • Toluene (8 mL)[1]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol) and 1,2-diacetylbenzene (1 mmol) in 8 mL of toluene.[1]

  • Add 100 mg of the AlCuMoVP catalyst to the mixture.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion (approximately 120 minutes), separate the catalyst by filtration. The catalyst can be washed, dried, and reused.[1][5]

  • Dry the filtrate over anhydrous Na₂SO₄.[1]

  • Evaporate the solvent under reduced pressure to obtain the pure product.

  • Further purification can be achieved by recrystallization from ethanol.[1]

Protocol 2: Green Synthesis using Phenol as a Catalyst

This protocol employs a mild and inexpensive organocatalyst, phenol, in an environmentally friendly solvent system.[1]

Materials:

  • o-Phenylenediamine (1 mmol, 108.14 mg)

  • 1,2-Diacetylbenzene (1 mmol, 162.19 mg)

  • Phenol (0.2 mmol, 18.82 mg)

  • Ethanol:Water (7:3, 10 mL)[1]

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve o-phenylenediamine (1 mmol) and 1,2-diacetylbenzene (1 mmol) in 10 mL of an ethanol:water (7:3) mixture.[1]

  • Add phenol (20 mol%) to the solution.[1]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using TLC (n-hexane:ethyl acetate (B1210297) 20:1).[1]

  • Upon completion (typically within 10-30 minutes), add 20 mL of water to the reaction mixture.[1]

  • Allow the mixture to stand at room temperature for 30 minutes to facilitate product crystallization.[1]

  • Collect the pure product crystals by filtration and wash with cold water.[1]

  • The product can be further purified by recrystallization from hot ethanol.[1]

Protocol 3: Synthesis using Pyridine (B92270) as a Catalyst with Phenacyl Bromide

This method provides an efficient route to quinoxalines from 1,2-phenylenediamines and phenacyl bromides.[11]

Materials:

  • 1,2-Phenylenediamine (1 mmol)

  • Phenacyl bromide (1 mmol)

  • Pyridine (0.1 mmol)

  • Tetrahydrofuran (THF) (2 mL)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), slowly add the 1,2-diamine (1 mmol) at room temperature.[11]

  • Continue stirring and monitor the reaction progress by TLC.[11]

  • After completion, pour the reaction mixture into water and extract with EtOAc (2x10 mL).[11]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for One-Pot this compound Synthesis

G Reactants Reactants: - 1,2-Diamine - 1,2-Dicarbonyl Compound Reaction One-Pot Reaction (Stirring at specified temperature) Reactants->Reaction Catalyst Novel Catalyst (e.g., AlCuMoVP, Phenol) Catalyst->Reaction Solvent Solvent (e.g., Toluene, Ethanol/Water) Solvent->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring In-process Workup Work-up: - Catalyst Separation (if heterogeneous) - Extraction/Filtration - Solvent Evaporation Monitoring->Workup Completion Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Substituted this compound Derivative Purification->Product

Caption: General workflow for the one-pot synthesis of this compound derivatives.

Signaling Pathway Context

While the synthesis itself is a chemical process, the resulting this compound derivatives are of significant interest for their interaction with biological signaling pathways. For instance, certain this compound derivatives have been identified as kinase inhibitors, which are critical in cancer therapy by blocking signaling pathways that lead to cell proliferation and survival.

G This compound Substituted This compound Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR) This compound->Kinase PhosphoSubstrate Phosphorylated Substrate Protein Kinase->PhosphoSubstrate Phosphorylation Inhibition Inhibition ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibition->Downstream

Caption: Inhibition of a protein kinase signaling pathway by a this compound derivative.

References

Microwave-Assisted Organic Synthesis: A Detailed Protocol for Quinoxaline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The conventional synthesis of quinoxalines, typically involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, often requires long reaction times and harsh conditions.[3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technique to overcome these limitations, offering significantly reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1][4]

Microwave energy provides rapid and uniform heating of reactants and solvents, leading to a dramatic acceleration of chemical reactions.[1][4] This technology facilitates high-speed optimization of reaction conditions and the rapid generation of compound libraries for pharmacological screening. This document provides detailed protocols for the microwave-assisted synthesis of this compound analogs, along with quantitative data to aid in reaction optimization and experimental design.

General Reaction Pathway

The fundamental reaction for the synthesis of this compound derivatives involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Microwave irradiation facilitates this reaction, often in the presence of a catalyst, to efficiently produce the corresponding this compound.

reactant1 o-Phenylenediamine plus + reactant1->plus reactant2 1,2-Dicarbonyl Compound conditions Microwave (Catalyst, Solvent) reactant2->conditions plus->reactant2 product This compound Analog conditions->product A Reactant Preparation (o-phenylenediamine, dicarbonyl) B Microwave Irradiation (Set Time, Temp, Power) A->B C Reaction Monitoring (TLC) B->C C->B Incomplete D Work-up (Extraction, Washing) C->D Complete E Purification (Recrystallization or Chromatography) D->E F Characterization (NMR, Mass Spectrometry) E->F G Final Product F->G

References

Green Synthesis of Quinoxaline Derivatives in Aqueous Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. They are integral to numerous pharmaceuticals, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1] Traditionally, the synthesis of these valuable compounds has often involved the use of hazardous organic solvents, harsh reaction conditions, and toxic catalysts, posing environmental and safety concerns.[2]

The principles of green chemistry aim to mitigate these issues by developing more sustainable and environmentally benign synthetic methodologies. This document provides detailed application notes and protocols for the green synthesis of this compound derivatives, with a focus on reactions conducted in aqueous media. These methods offer significant advantages, including the use of water as a safe and abundant solvent, milder reaction conditions, often shorter reaction times, and the use of eco-friendly catalysts. The protocols outlined herein are designed to be easily implemented in a laboratory setting, providing researchers with practical and sustainable alternatives for the synthesis of this compound scaffolds.

Core Principles of Green Synthesis of Quinoxalines

The green synthesis of this compound derivatives primarily revolves around the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. The "green" aspect of these protocols is achieved through one or more of the following approaches:

  • Aqueous Reaction Media: Utilizing water as the solvent eliminates the need for volatile and often toxic organic solvents.

  • Eco-Friendly Catalysts: Employing non-toxic, recyclable, and highly efficient catalysts such as nicotinamide (B372718) (a B-vitamin), copper sulfate (B86663), or nanocatalysts.[2][3][4]

  • Energy Efficiency: Incorporating energy-saving techniques like microwave irradiation or ultrasound to accelerate reaction rates and reduce energy consumption.[1]

Comparative Data of Green Synthetic Protocols

The following table summarizes the quantitative data from various green synthetic protocols for the synthesis of this compound derivatives from o-phenylenediamine (B120857) and benzil (B1666583) in aqueous or green media, allowing for easy comparison of different methodologies.

Catalyst/MethodSolventTemperature (°C)TimeYield (%)Reference
Nicotinamide (10 mol%)WaterReflux15 min96[3]
CuSO₄·5H₂O (10 mol%)WaterRoom Temp.2 h95[4]
Natural Deep Eutectic Solvent (Choline chloride/water)NADESRoom Temp.5 min>90[5][6]
Microwave Irradiation (Catalyst-free)Water1605 minHigh[4][7]
Ultrasound Irradiation (Catalyst-free)WaterRoom Temp.50 sec98[8]
Cerium (IV) Ammonium Nitrate (CAN) (5 mol%)Acetonitrile/WaterRoom Temp.20 minup to 98[2]
Polymer-supported Sulphanilic AcidEthanol (B145695)/WaterReflux35 min90

Experimental Protocols

Protocol 1: Nicotinamide-Catalyzed Synthesis in Water

This protocol describes a highly efficient and green synthesis of this compound derivatives using nicotinamide, a readily available and non-toxic B-vitamin, as a catalyst in water.[3][9]

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Nicotinamide (10 mol%)

  • Water (5 mL)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for filtration and recrystallization

Procedure:

  • To a 25 mL round-bottom flask, add o-phenylenediamine (1 mmol), benzil (1 mmol), and nicotinamide (0.1 mmol).

  • Add 5 mL of water to the flask.

  • The mixture is stirred at room temperature for a few minutes and then heated to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol to afford the pure this compound derivative.

Protocol 2: Copper Sulfate (CuSO₄·5H₂O) Catalyzed Synthesis in Water

This protocol utilizes the readily available and inexpensive copper sulfate pentahydrate as an efficient catalyst for the synthesis of quinoxalines at room temperature in water.[4]

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • CuSO₄·5H₂O (10 mol%)

  • Water (5 mL)

  • Ethanol (for recrystallization)

  • Erlenmeyer flask

  • Magnetic stirrer

  • Standard glassware for filtration and recrystallization

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in 5 mL of water.

  • Add CuSO₄·5H₂O (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is generally complete within 2-3 hours.

  • Upon completion, the solid product is collected by filtration.

  • Wash the solid with water to remove the catalyst and any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure this compound derivative.

Protocol 3: Synthesis in a Natural Deep Eutectic Solvent (NADES)

This protocol describes a rapid and highly efficient synthesis of quinoxalines at room temperature using a choline (B1196258) chloride/water-based Natural Deep Eutectic Solvent (NADES) as the reaction medium.[5][6]

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Choline chloride

  • Water

  • Beaker

  • Magnetic stirrer

  • Ethyl acetate (B1210297) (for extraction)

Procedure:

  • Preparation of the NADES: Prepare the choline chloride/water NADES by mixing choline chloride and water in a 1:2 molar ratio and gently heating until a homogeneous liquid is formed.

  • In a small beaker, add o-phenylenediamine (1 mmol) and benzil (1 mmol) to the prepared NADES (approximately 2 mL).

  • Stir the mixture vigorously at room temperature. The reaction is typically complete within 5 minutes.

  • After the reaction is complete, add water to the mixture to dissolve the NADES.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the pure this compound derivative. The NADES can often be recovered and reused.[5]

Protocol 4: Microwave-Assisted Synthesis in Water

This protocol utilizes microwave irradiation to accelerate the synthesis of quinoxalines in water, often without the need for a catalyst.[4][7]

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Water (5 mL)

  • Microwave-safe reaction vessel with a screw cap

  • CEM Discovery Microwave Synthesizer or similar

  • Standard workup glassware

Procedure:

  • Place o-phenylenediamine (1 mmol), benzil (1 mmol), and 5 mL of water in a microwave-safe reaction vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with water and dry to obtain the this compound derivative. Recrystallization can be performed if necessary.

Protocol 5: Ultrasound-Assisted Synthesis in Water

This protocol employs ultrasonic irradiation to promote the rapid and efficient synthesis of quinoxalines in water at room temperature without a catalyst.[8]

Materials:

  • o-phenylenediamine (1 mmol)

  • Benzil (1 mmol)

  • Water (5 mL)

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath or probe sonicator

  • Standard workup glassware

Procedure:

  • In a suitable reaction vessel, suspend o-phenylenediamine (1 mmol) and benzil (1 mmol) in 5 mL of water.

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Irradiate the mixture with ultrasound at room temperature. The reaction is often complete in a very short time (e.g., 50 seconds).[8]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, collect the solid product by filtration.

  • Wash the product with water and dry. The product is often obtained in high purity.

Visualizations

Experimental Workflow

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification 1_2_Diamine 1,2-Diamine Mixing Mixing of Reactants, Catalyst, and Solvent 1_2_Diamine->Mixing 1_2_Dicarbonyl 1,2-Dicarbonyl 1_2_Dicarbonyl->Mixing Catalyst Green Catalyst (e.g., Nicotinamide, CuSO4) Catalyst->Mixing Solvent Aqueous Medium (Water, NADES) Solvent->Mixing Energy Energy Input (Reflux, Microwave, Ultrasound) Mixing->Energy Reaction_Vessel Reaction Progress (Monitored by TLC) Energy->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Extraction Extraction (for NADES protocol) Reaction_Vessel->Extraction if NADES Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product Pure this compound Derivative Extraction->Final_Product Recrystallization->Final_Product

Caption: General experimental workflow for the green synthesis of this compound derivatives.

Reaction Mechanism

G Reactants 1,2-Diamine + 1,2-Dicarbonyl Intermediate1 Initial Adduct Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Dehydration Dehydration (-H₂O) Intermediate2->Dehydration Intermediate3 Dihydrothis compound Dehydration->Intermediate3 Oxidation Oxidation (-H₂) Intermediate3->Oxidation Product This compound Derivative Oxidation->Product

Caption: Simplified reaction mechanism for this compound formation.

References

Synthesis of Quinoxaline-Based Fluorescent Probes: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their rigid, planar, and highly conjugated structure often results in strong fluorescence, making them valuable tools for developing fluorescent probes for bioimaging, chemosensors for detecting metal ions and pH, and as key components in organic light-emitting diodes (OLEDs).[2] The versatility of the this compound core allows for fine-tuning of its photophysical properties, such as emission wavelength, quantum yield, and Stokes shift, through strategic chemical modifications.[1][2]

This document provides a detailed, step-by-step protocol for the synthesis of this compound-based fluorescent probes, focusing on the classical condensation reaction and subsequent functionalization. This protocol is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and drug development.

I. Core Synthesis of the this compound Scaffold

The most common and effective method for synthesizing the this compound scaffold is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][3][4] This straightforward approach provides a versatile platform for further functionalization.

Experimental Protocol: Synthesis of 2,3-Diphenylthis compound (B159395)

This protocol describes the synthesis of a simple, yet fluorescent, this compound derivative.

Materials:

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 equivalent) in ethanol.

  • Add benzil (1.0 equivalent) to the solution.

  • Optionally, add a catalytic amount (e.g., 2-3 drops) of glacial acetic acid.[2]

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified 2,3-diphenylthis compound product.

II. Functionalization of the this compound Core for Fluorescent Probe Development

To create fluorescent probes with specific sensing capabilities, the this compound core can be functionalized using various modern synthetic methodologies. Palladium-catalyzed cross-coupling reactions are instrumental for introducing different aryl or substituent groups to a pre-functionalized this compound core (e.g., halo-quinoxalines).[2]

Key Synthetic Strategies:
  • Suzuki-Miyaura Coupling: This reaction introduces aryl and heteroaryl groups by reacting a halo-quinoxaline with boronic acids or esters. This is a robust method to extend the π-conjugation of the system, often leading to red-shifted emission spectra.[1]

  • Sonogashira Coupling: This method is used to introduce alkynyl groups, which can serve as rigid linkers or be further functionalized.[1]

  • Buchwald-Hartwig Amination: This reaction is used to introduce amino moieties, which can act as electron-donating groups or as recognition sites for specific analytes.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halo-Quinoxaline

This protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • Halo-quinoxaline (e.g., 2-Chloro-3-(2-thienyl)this compound) (1.0 eq)

  • Arylboronic acid/ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

Procedure:

  • To a flame-dried round-bottom flask, add the halo-quinoxaline, arylboronic acid/ester, and the base.

  • Add the palladium catalyst.

  • Add the solvent system.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

III. Data Presentation: Photophysical Properties of this compound Derivatives

The photophysical properties of this compound derivatives are highly dependent on their substitution pattern. Electron-donating and -accepting groups, as well as the extent of π-conjugation, significantly influence the absorption and emission wavelengths, and the fluorescence quantum yield.[2]

CompoundSubstituent(s)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Yield (%)Reference
1 2,3-Diphenyl~340~430~0.1592[5]
2 6,7-bis(3-methylbutoxy)-2,3-distyryl420-450500-550N/AHigh[4]
3 2-(N,N-dimethylaminostyryl)-3-phenyl~450~580~0.6Good
QC1 6,7-bis((3-aminopropyl)amino)412 (in CHCl₃)485 (in CHCl₃)0.35 (in CHCl₃)25[6]

N/A: Data not available in the cited sources.

IV. Signaling Pathway and Experimental Workflow

This compound-based fluorescent probes are often designed to detect specific analytes like metal ions or changes in pH.[2] The sensing mechanism frequently involves processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[2] For instance, in a PET-based sensor for metal ions, the fluorescence of the probe might be quenched in its free state. Upon binding to a metal ion, the PET process is inhibited, leading to a "turn-on" fluorescence response.[2]

Synthesis_and_Sensing_Workflow cluster_synthesis Synthesis cluster_application Application Start Starting Materials (o-Phenylenediamine, 1,2-Dicarbonyl) Condensation Condensation Reaction Start->Condensation Quinoxaline_Core This compound Core Condensation->Quinoxaline_Core Functionalization Functionalization (e.g., Suzuki Coupling) Quinoxaline_Core->Functionalization Probe Fluorescent Probe Functionalization->Probe Binding Binding Event Probe->Binding Analyte Analyte (e.g., Metal Ion) Analyte->Binding Signal Fluorescence Signal (Turn-on/Turn-off) Binding->Signal Detection Detection Signal->Detection

Caption: Workflow for the synthesis and application of a this compound-based fluorescent probe.

PET_Sensing_Mechanism cluster_off Fluorescence OFF (Free Probe) cluster_on Fluorescence ON (Probe + Analyte) Donor_Off Electron Donor (Recognition Moiety) PET Photoinduced Electron Transfer Donor_Off->PET e- Donor_On Electron Donor Fluorophore_Off This compound (Fluorophore) PET->Fluorophore_Off Quenching Metal_Ion Metal Ion (Analyte) Donor_On->Metal_Ion Binding Fluorophore_On This compound (Fluorophore) Fluorescence Fluorescence Fluorophore_On->Fluorescence Emits Light

Caption: Mechanism of a 'turn-on' fluorescent probe based on Photoinduced Electron Transfer (PET).

V. Purification and Characterization

Proper purification and characterization are crucial to ensure the purity and identity of the synthesized probes.

  • Purification: Column chromatography on silica gel is a common method for purifying this compound derivatives.[1][7] Recrystallization can also be employed for solid products.[5][7]

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure.[6][7][8][9]

    • Mass Spectrometry (MS): To confirm the molecular weight.[8][9]

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify functional groups.[8]

    • UV-Vis and Fluorescence Spectroscopy: To determine the photophysical properties such as absorption and emission maxima, and quantum yield.[8]

VI. Application in Cellular Imaging

This compound-based fluorescent probes have been successfully used for imaging in biological systems.

General Protocol for Cell Staining:

Materials:

  • This compound fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Grow cells to the desired confluency on a suitable imaging substrate.

  • Prepare a working solution of the this compound probe by diluting the stock solution in cell culture medium to the final desired concentration (typically 1-10 µM).

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37 °C in a CO₂ incubator.

  • After incubation, wash the cells with PBS to remove any excess probe.

  • Add fresh PBS or cell culture medium to the cells.

  • Image the stained cells using a fluorescence microscope with appropriate excitation and emission filters.[1]

References

Application of quinoxaline derivatives as corrosion inhibitors for mild steel in acidic environments.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives have emerged as a promising class of organic compounds for mitigating the corrosion of mild steel, particularly in acidic environments prevalent in industrial processes such as acid pickling, industrial cleaning, and oil and gas exploration.[1][2][3] The efficacy of these compounds stems from their molecular structure, which typically includes nitrogen heteroatoms, aromatic rings, and π-electrons. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that inhibits corrosive processes.[2][3]

The mechanism of inhibition is generally attributed to the formation of a protective film on the mild steel surface through adsorption.[4] This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), and often follows the Langmuir adsorption isotherm.[1][4][5][6][7][8] this compound derivatives typically act as mixed-type inhibitors, meaning they suppress both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[1][6][7][8][9] The inhibition efficiency of these compounds is influenced by their concentration, the temperature, and the nature of the acidic medium.[4][7][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the corrosion inhibition performance of different this compound derivatives on mild steel in 1.0 M HCl.

Table 1: Potentiodynamic Polarization Data

InhibitorConcentration (M)Corrosion Current Density (Icorr) (μA/cm²)Inhibition Efficiency (IE%)Reference
(E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS)10⁻³45.591[9][10]
1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX)10⁻³Not Specified92[11]
3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX)10⁻³Not Specified89[11]
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydrothis compound (QN-CH3)10⁻³Not Specified89.07[5][12]
(2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydrothis compound (QN-Cl)10⁻³Not Specified87.64[5][12]
NSQN10⁻³Not Specified96[6]
CSQN10⁻³Not Specified92[6]
NPQ10⁻³Not Specified90[13]
NHQ10⁻³Not Specified82[13]
BNQ10⁻³Not Specified73[13]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorConcentration (M)Charge Transfer Resistance (Rct) (Ω cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (IE%)Reference
(E)-3-(4-methylstyryl)quinoxalin-2(1H)-one (QNMS)10⁻³684.348.991.3[9][10]
2-(8-hydroxyquinoxalin-5-yl)acetonitrile (QIN3)10⁻³331Not Specified91
Blank (1.0 M HCl)031Not Specified-
NSQN10⁻³Not SpecifiedNot Specified96[6]
CSQN10⁻³Not SpecifiedNot Specified92[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate.

Protocol:

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size (e.g., 220 to 2000 grit), degreased with acetone, washed with distilled water, and dried.[13]

  • Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.

  • Immersion: The coupons are immersed in the acidic solution (e.g., 1.0 M HCl) with and without various concentrations of the this compound derivative inhibitor for a specified period (e.g., 6 hours) at a constant temperature.[13]

  • Final Weighing: After the immersion period, the coupons are removed, cleaned with a solution to remove corrosion products (e.g., a solution containing HCl and hexamine), washed, dried, and re-weighed.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:

    • CR = (Weight Loss) / (Surface Area * Time)

    • IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Electrochemical Measurements

Electrochemical techniques provide insights into the kinetics of the corrosion process and the inhibition mechanism. These are typically performed using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

a) Potentiodynamic Polarization (PDP)

Protocol:

  • Stabilization: The working electrode is immersed in the test solution for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting Tafel plot (log I vs. E) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as:

    • IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

b) Electrochemical Impedance Spectroscopy (EIS)

Protocol:

  • Stabilization: The working electrode is immersed in the test solution at its OCP until a steady state is reached.

  • Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is plotted as a Nyquist plot (Z'' vs. Z'). The charge transfer resistance (Rct) and double-layer capacitance (Cdl) are extracted by fitting the data to an appropriate equivalent circuit model. The inhibition efficiency is calculated as:

    • IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Surface Analysis

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology of the mild steel before and after exposure to the corrosive environment.

Protocol:

  • Immersion: Mild steel specimens are immersed in the acidic solution with and without the inhibitor for a set duration (e.g., 24 hours).[5]

  • Sample Preparation: After immersion, the specimens are removed, rinsed with distilled water, and dried.[5]

  • Imaging: The surface of the specimens is then examined using an SEM to observe the extent of corrosion damage and the formation of a protective film.[5]

Quantum Chemical Calculations

Theoretical calculations are employed to correlate the molecular structure of the inhibitors with their observed inhibition efficiency.

Protocol:

  • Molecular Modeling: The chemical structures of the this compound derivatives are drawn using appropriate software (e.g., ChemDraw).[14]

  • Geometry Optimization: The geometries of the molecules are optimized using Density Functional Theory (DFT) with a specific functional and basis set (e.g., B3LYP/6-31G(d,p)) in a computational chemistry software package (e.g., Gaussian).[14][15]

  • Parameter Calculation: Quantum chemical parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and the fraction of electrons transferred (ΔN) are calculated.[14][15] These parameters provide insights into the reactivity and adsorption potential of the inhibitor molecules.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_theory Theoretical Analysis cluster_results Results & Interpretation Prep Mild Steel Specimen Preparation (Polishing, Degreasing) WL Weight Loss Measurement Prep->WL Echem Electrochemical Tests (PDP, EIS) Prep->Echem Surf Surface Analysis (SEM) Prep->Surf Data Quantitative Data (IE%, Icorr, Rct) WL->Data Echem->Data Mech Inhibition Mechanism & Adsorption Isotherm Surf->Mech DFT Quantum Chemical Calculations (DFT) DFT->Mech MD Molecular Dynamics Simulation MD->Mech Data->Mech Inhibition_Mechanism cluster_solution Acidic Solution (e.g., HCl) cluster_surface Mild Steel Surface (Fe) cluster_reactions Corrosion Reactions Inhibitor This compound Derivative (Inh) Protective_Film Adsorbed Protective Film (Inh_ads) Inhibitor->Protective_Film Adsorption H_plus H⁺ ions Cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) H_plus->Cathodic Cl_minus Cl⁻ ions Anodic Anodic Reaction (Fe → Fe²⁺ + 2e⁻) Cl_minus->Anodic accelerates Fe_surface Fe Anodic->Fe_surface causes Cathodic->Fe_surface occurs at Protective_Film->Anodic Inhibits Protective_Film->Cathodic Inhibits

References

Design and synthesis of quinoxaline-based materials for organic light-emitting diodes (OLEDs).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the design, synthesis, and application of quinoxaline-based materials for Organic Light-Emitting Diodes (OLEDs). It includes a summary of high-performing materials, detailed experimental protocols for their synthesis and device fabrication, and visual representations of key processes and concepts.

Introduction: The Promise of this compound in OLEDs

This compound derivatives have emerged as a significant class of materials in the advancement of OLED technology. Their inherent electron-deficient nature makes the this compound core an excellent acceptor unit in the design of emissive materials. When combined with various electron-donating moieties, they form robust donor-acceptor (D-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architectures. This structural versatility allows for the fine-tuning of photophysical properties, leading to highly efficient emitters across the visible spectrum.

A particularly promising application of this compound-based materials is in the field of Thermally Activated Delayed Fluorescence (TADF) OLEDs.[1][2] TADF emitters are designed to have a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[1] This small gap allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC), enabling theoretical internal quantum efficiencies of up to 100%.[2] The twisted conformation often adopted by D-A type this compound derivatives helps to minimize the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), a key factor in achieving a small ΔEST.[1]

This document will delve into the practical aspects of working with these materials, providing quantitative data on their performance, detailed protocols for their synthesis, and a step-by-step guide to fabricating and characterizing OLED devices.

Performance of this compound-Based Emitters

The performance of selected high-efficiency this compound-based TADF emitters in OLEDs is summarized in the table below. These materials demonstrate the potential of this compound class to achieve high external quantum efficiencies and cover a range of emission colors from yellow to red.

Emitter NameDonor MoietyAcceptor MoietyEQE_max (%)Emission Peak (nm)ColorReference
DMAC-QCN 9,9-dimethyl-9,10-dihydroacridine (DMAC)2,3-diphenylthis compound-6,7-dicarbonitrile17.3545Yellow[2]
PXZ-QCN 10H-phenoxazine (PXZ)2,3-diphenylthis compound-6,7-dicarbonitrile15.6604Red[2]
DMAC-TTPZ 9,9-dimethyl-9,10-dihydroacridine (DMAC)1,2,3,4-tetrahydrophenazine15.3--[1]
PXZ-TTPZ 10H-phenoxazine (PXZ)1,2,3,4-tetrahydrophenazine---[1]
PTZ-TTPZ 10H-phenothiazine (PTZ)1,2,3,4-tetrahydrophenazine---[1]

Molecular Design and Synthesis Protocols

General Molecular Design Strategy

The rational design of this compound-based emitters is crucial for achieving high-performance OLEDs. The most common strategy involves a donor-acceptor (D-A) architecture, where the electron-deficient this compound core serves as the acceptor and is linked to one or more electron-donating groups.

G cluster_0 Molecular Design Strategy for this compound-Based Emitters Start Core Acceptor Selection This compound This compound Core (Electron Acceptor) Start->this compound DA_Structure Donor-Acceptor (D-A) Architecture This compound->DA_Structure Donor Donor Moiety Selection (e.g., DMAC, PXZ, Carbazole) Donor->DA_Structure Twisted Induce Twisted Conformation DA_Structure->Twisted Small_dEST Achieve Small ΔEST Twisted->Small_dEST TADF Enable TADF Mechanism Small_dEST->TADF OLED High-Efficiency OLED Emitter TADF->OLED

Caption: General design strategy for this compound-based TADF emitters.

Protocol for the Synthesis of a Representative this compound Emitter

The synthesis of D-A type this compound emitters often involves two key steps: the formation of the this compound core through a condensation reaction, followed by the attachment of donor moieties via cross-coupling reactions such as the Buchwald-Hartwig or Suzuki coupling.

G cluster_1 Synthesis and Purification Workflow Start Start Condensation Condensation Reaction: o-phenylenediamine (B120857) + α-diketone Start->Condensation Core_Formation Formation of this compound Core Condensation->Core_Formation Coupling Buchwald-Hartwig or Suzuki Coupling: This compound Core + Donor Moiety Core_Formation->Coupling Crude_Product Crude D-A Product Coupling->Crude_Product Column Column Chromatography Crude_Product->Column Pure_Product Purified Product Column->Pure_Product Sublimation Gradient Sublimation Pure_Product->Sublimation Final_Product High-Purity Emitter Sublimation->Final_Product

Caption: General workflow for the synthesis and purification of D-A type this compound emitters.

Detailed Protocol: Synthesis of a Generic 2,3-Diarylthis compound Derivative

This protocol outlines a general procedure for the synthesis of a 2,3-diarylthis compound, which is a common core structure for many high-performance emitters.

Materials:

  • o-phenylenediamine derivative (1 mmol)

  • 1,2-diaryl-1,2-ethanedione (benzil) derivative (1 mmol)

  • Ethanol (B145695) or Toluene

  • Catalyst (e.g., bentonite (B74815) clay K-10 or a supported heteropolyoxometalate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask, add the o-phenylenediamine derivative (1 mmol) and the 1,2-diaryl-1,2-ethanedione (1 mmol).

  • Add the chosen solvent (e.g., ethanol or toluene) and the catalyst.

  • Stir the reaction mixture at room temperature or under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, filter the mixture to remove the insoluble catalyst.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired 2,3-diarylthis compound.

OLED Fabrication and Characterization Protocols

OLED Fabrication Workflow

The fabrication of OLEDs using this compound-based emitters is typically performed using vacuum thermal evaporation to deposit a multilayer structure onto a transparent conductive substrate.

G cluster_2 OLED Fabrication and Testing Workflow Substrate_Prep Substrate Cleaning (ITO-coated glass) HTL_Dep Hole Transport Layer (HTL) Deposition Substrate_Prep->HTL_Dep EML_Dep Emissive Layer (EML) Deposition (Host:Emitter) HTL_Dep->EML_Dep ETL_Dep Electron Transport Layer (ETL) Deposition EML_Dep->ETL_Dep EIL_Dep Electron Injection Layer (EIL) Deposition ETL_Dep->EIL_Dep Cathode_Dep Cathode Deposition (e.g., Al) EIL_Dep->Cathode_Dep Encapsulation Encapsulation Cathode_Dep->Encapsulation Testing Device Characterization Encapsulation->Testing

References

Application Notes and Protocols: Electrochemical Characterization of Novel Quinoxaline Derivatives for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Quinoxaline derivatives are emerging as a versatile class of organic molecules for next-generation energy storage systems. Their tunable redox properties, high solubility in organic solvents, and structural diversity make them promising candidates for various battery applications, including non-aqueous redox flow batteries (NARFBs), aqueous zinc-ion batteries, and as cathode materials in lithium-ion batteries.[1][2][3][4] This document provides detailed application notes summarizing the electrochemical performance of recently developed this compound derivatives and standardized protocols for their characterization.

Data Presentation: Performance of this compound Derivatives

The electrochemical properties of various this compound derivatives are summarized below. These tables provide a comparative overview of their performance in different battery chemistries.

Table 1: Performance of Indolo[2,3-b]this compound Derivatives as Anolytes in Non-Aqueous Redox Flow Batteries (NARFBs)

Derivative Reduction Potential (E½ vs Fc/Fc+) Solubility (in MeCN) Cycling Stability (% Capacity Fade/Cycle) Avg. Coulombic Efficiency (%) Reference
5h * -2.01 V > 2.7 M 0.000693% Not Specified [1]
5a -1.97 V Not Specified 0.045% (over 202 cycles) 100% [1]
This compound (8) -2.07 V High 8.22% (over 12 cycles) Not Specified [1]
Phenazine (9) -1.60 V High 0.13% (over 202 cycles) Not Specified [1]

*2- and 3-tert-butyl-6-(2-methoxyethyl)-6H-indolo[2,3-b]this compound

Table 2: Performance of this compound Derivatives in Aqueous Zinc-Ion Batteries

Derivative Specific Capacity (mAh g⁻¹) Current Density (mA g⁻¹) Cycle Life Capacity Retention (%) Avg. Coulombic Efficiency (%) Reference
TKQ * 286.7 50 1000 cycles 79.4% 95% [2]
DAB 156.4 50 Not Specified Drastic Decrease Not Specified [2]

*this compound redox center with a fused ring system and symmetrically placed ketone functional groups

Table 3: Performance of this compound Derivatives as Cathode Materials in Lithium-Ion Batteries | Derivative | Specific Discharge Capacity (mAh g⁻¹) | Average Voltage (vs Li/Li⁺) | Current Density / C-rate | Cycle Life | Capacity Retention (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | OTQC * | 327 | 2.63 V | 50 mA g⁻¹ | 400 cycles | 82% |[5] | | Trimer Quinoxalines (3Q) | 40 - 180 | 1.2 - 3.9 V | 1 C | Not Specified | Rapid Fade |[3][6] | *Oxidized Tetraquinoxalinecathechol

Experimental Protocols

Detailed methodologies for key electrochemical experiments are provided below. These protocols are designed to ensure reproducibility and accurate assessment of this compound derivatives as battery materials.

Protocol: Cyclic Voltammetry (CV)

Objective: To determine the redox potentials, electrochemical reversibility, and diffusion coefficients of this compound derivatives.

Materials:

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE)

  • Counter Electrode: Platinum wire or foil

  • Electrolyte: e.g., 0.5 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) in acetonitrile (B52724) (MeCN)

  • Analyte: 5-10 mM solution of the this compound derivative in the electrolyte

  • Ferrocene (B1249389) (Fc) as an internal standard

  • Potentiostat/Galvanostat

Procedure:

  • Cell Assembly: Assemble a three-electrode electrochemical cell. Ensure the GCE is polished to a mirror finish with alumina (B75360) slurry, sonicated, and dried before use.

  • Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.5 M TBAPF₆) in the desired solvent (e.g., MeCN).

  • Analyte Solution: Dissolve the this compound derivative in the electrolyte solution to a final concentration of 5-10 mM.

  • De-aeration: Purge the analyte solution with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement:

    • Perform a CV scan over a potential range that covers the expected redox events of the this compound derivative.

    • Start with a typical scan rate of 100 mV/s.[1]

    • Vary the scan rate (e.g., from 10 mV/s to 200 mV/s) to investigate the kinetics of the redox process.

  • Internal Standard: After recording the CV of the analyte, add a small amount of ferrocene to the solution and record another CV. The Fc/Fc⁺ redox couple (at 0 V) is used as an internal reference to accurately report the potential values.[1]

  • Data Analysis:

    • Determine the half-wave potential (E½) for reversible couples as (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials, respectively.

    • Assess reversibility by checking if the ratio of anodic to cathodic peak currents (Ipa/Ipc) is close to 1.

    • Calculate the diffusion coefficient using the Randles-Sevcik equation for reversible systems.

Protocol: Galvanostatic Cycling (Charge-Discharge Testing)

Objective: To evaluate the specific capacity, coulombic efficiency, cycling stability, and rate capability of a this compound derivative in a battery configuration.

Materials:

  • Electrode Slurry: this compound derivative (active material), conductive carbon (e.g., Super P), and a binder (e.g., PVDF) in a weight ratio of typically 60:30:10.

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Current Collector: Copper or Aluminum foil

  • Separator: e.g., Celgard or glass fiber

  • Counter/Reference Electrode: Lithium metal (for Li-ion half-cells) or Zinc metal (for Zn-ion half-cells)

  • Electrolyte: Appropriate for the battery chemistry (e.g., 1 M LiPF₆ in EC/DMC for Li-ion; 2 M ZnSO₄ for aqueous Zn-ion)

  • Cell Hardware: Coin cells (e.g., CR2032) or a custom flow cell

  • Battery cycler

Procedure:

  • Electrode Preparation:

    • Mix the active material, conductive carbon, and binder in NMP to form a homogeneous slurry.

    • Cast the slurry onto the current collector using a doctor blade.

    • Dry the electrode in a vacuum oven at 80-120°C for at least 12 hours.

    • Punch out circular electrodes of a known area.

  • Cell Assembly:

    • Assemble the coin cell inside an argon-filled glovebox.

    • The typical stacking order is: bottom cap, active material electrode, separator, a few drops of electrolyte, counter electrode (e.g., Li foil), spacer disk, spring, and top cap.

    • Crimp the cell to ensure it is hermetically sealed.

  • Cycling Protocol:

    • Allow the cell to rest for several hours to ensure complete wetting of the electrode.

    • Perform cycling at a constant current density (e.g., 50 mA g⁻¹).[2][5]

    • Define the voltage window based on the CV results (e.g., 1.2-3.9 V vs Li/Li⁺).[3]

    • Charge and discharge the cell for a large number of cycles (e.g., 100-1000 cycles) to evaluate stability.[2]

  • Data Analysis:

    • Specific Capacity (mAh g⁻¹): Calculated from the discharge time, applied current, and mass of the active material.

    • Coulombic Efficiency (%): (Discharge Capacity / Charge Capacity) x 100.

    • Capacity Retention (%): (Discharge Capacity at cycle 'n' / Initial Discharge Capacity) x 100.

    • Energy Density (Wh kg⁻¹): Specific Capacity × Average Discharge Voltage.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz illustrate key experimental workflows and fundamental principles in the investigation of this compound derivatives.

G cluster_synthesis Material Preparation cluster_electrochem Electrochemical Characterization cluster_analysis Performance Evaluation synthesis Synthesis of Novel This compound Derivative electrode Electrode Fabrication (Slurry Casting) synthesis->electrode cv Cyclic Voltammetry (CV) electrode->cv gcd Galvanostatic Cycling (Charge-Discharge) electrode->gcd eis Electrochemical Impedance Spectroscopy (EIS) electrode->eis potentials Redox Potentials & Reversibility cv->potentials capacity Specific Capacity & Coulombic Efficiency gcd->capacity stability Cycling Stability & Capacity Retention gcd->stability kinetics Charge Transfer Kinetics eis->kinetics

Caption: Workflow for the electrochemical evaluation of this compound derivatives.

G cluster_discharge Discharge Process (Reduction at Cathode) cluster_charge Charge Process (Oxidation at Cathode) start_discharge This compound (Qx) radical Radical Anion [Qx]•⁻ start_discharge->radical + e⁻ electron_in e⁻ (from Anode) cation_in Cation⁺ (e.g., Li⁺) reduced Reduced State [Qx-Cation] radical->reduced + Cation⁺ start_charge Reduced State [Qx-Cation] radical_charge Radical Anion [Qx]•⁻ start_charge->radical_charge - Cation⁺ electron_out e⁻ (to Anode) cation_out Cation⁺ (e.g., Li⁺) end_charge This compound (Qx) radical_charge->end_charge - e⁻

Caption: Reversible redox mechanism of a this compound derivative during battery operation.

G cap_top Top Cap (-) spring Spring cap_top->spring spacer Spacer Disk spring->spacer anode Anode (e.g., Li Metal) spacer->anode separator Separator + Electrolyte anode->separator cathode This compound Cathode separator->cathode cap_bottom Bottom Cap (+) cathode->cap_bottom

Caption: Exploded view of a CR2032 coin cell assembly for testing materials.

References

Synthesis and Application of Quinoxaline-Based Metal-Organic Frameworks (MOFs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of quinoxaline-based Metal-Organic Frameworks (MOFs). This compound moieties, known for their diverse biological activities, are incorporated into the porous, crystalline structures of MOFs to create materials with enhanced catalytic, sensing, and therapeutic potential.

Introduction to this compound-Based MOFs

This compound and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1] When integrated as organic linkers in MOFs, these functionalities can be systematically arranged within a porous framework, leading to materials with unique properties. The inherent porosity and high surface area of MOFs, combined with the bioactive nature of quinoxalines, make these hybrid materials promising candidates for applications in heterogeneous catalysis, chemical sensing, and targeted drug delivery.

Synthesis of this compound-Based MOFs

The most prevalent method for synthesizing this compound-based materials is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[2] For the creation of this compound-based MOFs, a similar strategy is employed, typically using a this compound-containing ligand functionalized with carboxylic acid groups to coordinate with metal ions. The solvothermal method is a common technique for the synthesis of these MOFs, where the reaction is carried out in a sealed vessel at elevated temperatures.[3]

General Synthesis Protocol: Solvothermal Synthesis of a Zn-Quinoxaline MOF

This protocol describes a general method for the synthesis of a zinc-based MOF using a this compound-dicarboxylic acid linker.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound-2,3-dicarboxylic acid (or a similar dicarboxylate-functionalized this compound ligand)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve the this compound-dicarboxylic acid linker in DMF.

  • In a separate vial, dissolve Zinc Nitrate Hexahydrate in DMF.

  • Mix the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (typically between 80-120 °C) for 24-72 hours.

  • After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation.

  • The collected solid is washed with fresh DMF and then with a more volatile solvent like ethanol to remove unreacted precursors and solvent molecules from the pores.

  • The purified MOF is then activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible for applications.

Characterization of this compound-Based MOFs

The synthesized MOFs should be thoroughly characterized to confirm their structure, porosity, and thermal stability.

Characterization TechniquePurposeTypical Observations
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized MOF.[4]A unique diffraction pattern with sharp peaks indicates a crystalline material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction data if available.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature at which the framework decomposes.[5]A weight loss step at lower temperatures corresponds to the removal of solvent molecules, while a sharp weight loss at higher temperatures indicates the decomposition of the organic linker and collapse of the framework.
Brunauer-Emmett-Teller (BET) Analysis To measure the specific surface area and pore volume of the MOF.[4]A high BET surface area is indicative of a porous material with accessible pores.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the MOF structure and confirm the coordination of the linker to the metal ions.[5]The disappearance or shift of the carboxylic acid C=O stretching band and the appearance of new bands corresponding to the coordinated carboxylate group confirm the formation of the MOF.

Applications of this compound-Based MOFs

Catalysis

This compound-based MOFs have shown significant promise as heterogeneous catalysts, particularly in the synthesis of this compound derivatives themselves. The presence of Lewis acidic metal sites and basic nitrogen atoms in the this compound moiety can facilitate various organic transformations.

Experimental Protocol: Catalytic Synthesis of 2,3-diphenylthis compound

  • To a mixture of o-phenylenediamine (B120857) (1 mmol) and benzil (B1666583) (1 mmol) in a suitable solvent (e.g., toluene, 8 mL), add the this compound-based MOF catalyst (e.g., 100 mg).[2]

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).[2]

  • Upon completion, separate the solid catalyst by filtration.[2]

  • The filtrate is then dried, and the solvent is evaporated to obtain the crude product.

  • The product can be purified by recrystallization from a suitable solvent like ethanol.[2]

Table 1: Comparative Catalytic Performance of this compound-Based MOFs

CatalystReaction TimeYield (%)Reusability (up to)Reference
Cu(BDC)3 hours>95Several cycles[6]
Fe₃O₄@APTES@MOF-19912 hours (at room temp)84-975 cycles[7]
MIL-101-Cr-NH-RSO₃HVariesHighGood[8]

Note: This table provides a general comparison. Specific reaction conditions may vary.

Experimental Workflow for Catalysis

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Mix Reactants: o-phenylenediamine + benzil catalyst Add this compound-MOF Catalyst reactants->catalyst solvent Add Solvent (e.g., Toluene) catalyst->solvent stir Stir at RT or Reflux solvent->stir monitor Monitor by TLC stir->monitor filter Filter to separate Catalyst monitor->filter Reaction Complete dry Dry Filtrate filter->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize Product evaporate->recrystallize

Caption: Workflow for the catalytic synthesis of this compound derivatives using a this compound-based MOF.

Sensing of Nitroaromatics

The electron-rich nature of the this compound ring makes this compound-based MOFs excellent candidates for the fluorescent sensing of electron-deficient nitroaromatic compounds, which are common explosives and environmental pollutants. The detection mechanism often involves fluorescence quenching upon interaction of the analyte with the MOF.

Experimental Protocol: Fluorescence Sensing of Trinitrotoluene (TNT)

  • Disperse a small amount of the this compound-based MOF in a suitable solvent (e.g., water or ethanol) to form a stable suspension.

  • Record the initial fluorescence emission spectrum of the MOF suspension.

  • Add aliquots of a standard solution of the nitroaromatic analyte (e.g., TNT) to the MOF suspension.

  • After each addition, record the fluorescence emission spectrum.

  • The quenching of the fluorescence intensity is correlated with the concentration of the analyte.

Table 2: Performance of this compound-Based MOFs in Nitroaromatic Sensing

MOFAnalyteKsv (M⁻¹)Limit of Detection (LOD)Reference
Zn-MOF (pyrazinothis compound ligand)Trinitrotoluene (TNT)8.72 × 10³Not specified[9]
TMU-452,4,6-trinitrophenol (TNP)34,7412.07 ppm[10]
TMU-442,4,6-trinitrophenol (TNP)10,6526.9 ppm[10]

Ksv: Stern-Volmer quenching constant.

Logical Flow for Sensing Mechanism

G MOF This compound-MOF (Fluorophore) Interaction Analyte-MOF Interaction MOF->Interaction Analyte Nitroaromatic Analyte Analyte->Interaction Quenching Fluorescence Quenching Interaction->Quenching Detection Analyte Detection Quenching->Detection

Caption: Logical diagram illustrating the fluorescence quenching mechanism for nitroaromatic detection.

Drug Delivery

The biocompatibility of certain metal ions (e.g., Zn, Fe) and the bioactive nature of this compound make these MOFs attractive for drug delivery applications, particularly in cancer therapy. This compound derivatives have been identified as dual inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[11]

Experimental Protocol: Loading and Release of 5-Fluorouracil (B62378) (5-FU)

Drug Loading:

  • Activate the this compound-based MOF by heating under vacuum to ensure empty pores.

  • Immerse the activated MOF in a concentrated solution of 5-Fluorouracil (5-FU) in a suitable solvent.

  • Stir the mixture for an extended period (e.g., 24-48 hours) to allow for diffusion of the drug into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

  • The amount of loaded drug can be quantified by techniques such as UV-Vis spectroscopy or thermogravimetric analysis.[12]

Drug Release:

  • Disperse a known amount of the 5-FU-loaded MOF in a buffer solution (e.g., phosphate-buffered saline, PBS) at a physiological pH (7.4) and a slightly acidic pH (e.g., 5.5) to mimic the tumor microenvironment.

  • Maintain the suspension at 37 °C with gentle stirring.

  • At specific time intervals, withdraw aliquots of the release medium, separate the MOF particles by centrifugation, and measure the concentration of released 5-FU using UV-Vis spectroscopy.[12]

Table 3: Drug Loading and Release Characteristics of MOFs for 5-Fluorouracil

MOF CarrierDrug Loading Capacity (wt%)Release ConditionsCumulative Release (%)Release Time (hours)Reference
Zn-based MOF19.3PBS (pH 7.4)~70120[12]
Photo-responsive MOFNot specifiedUV light irradiationControlledNot specified[13]

Note: Data for a specific this compound-based MOF for 5-FU delivery is limited; this table provides examples of other MOFs for context.

PI3K/mTOR Signaling Pathway Inhibition by this compound Derivatives

The PI3K/mTOR signaling pathway is crucial for cell growth, proliferation, and survival.[14] In many cancers, this pathway is overactive. This compound derivatives can act as dual inhibitors, blocking the activity of both PI3K and mTOR kinases, thereby inducing apoptosis in cancer cells.[11]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates This compound This compound-MOF (Drug Carrier) This compound->Inhibition_PI3K This compound->Inhibition_mTOR

Caption: Simplified diagram of the PI3K/mTOR signaling pathway and the inhibitory action of this compound derivatives.

Conclusion

This compound-based MOFs represent a versatile class of materials with significant potential in catalysis, sensing, and drug delivery. The ability to rationally design their structures by selecting appropriate metal ions and functionalized this compound linkers allows for the fine-tuning of their properties for specific applications. The protocols and data presented herein provide a foundation for researchers to explore and develop novel this compound-based MOFs for a wide range of scientific and therapeutic purposes. Further research into the in vivo behavior and biocompatibility of these materials is crucial for their translation into clinical applications.

References

Screening Quinoxaline Derivatives for Antiviral Activity Against Herpes Simplex Virus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for screening quinoxaline derivatives for their antiviral activity against Herpes Simplex Virus (HSV). This compound, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, and its derivatives have emerged as a promising class of antiviral agents with a broad spectrum of activity.[1][2][3] This guide will cover essential experimental procedures, data interpretation, and visual representations of key concepts to facilitate research and development in this area.

Introduction to this compound Derivatives as Anti-HSV Agents

Herpes Simplex Viruses (HSV-1 and HSV-2) are ubiquitous pathogens that cause a variety of human diseases, ranging from mucocutaneous lesions to more severe conditions like encephalitis.[4] The increasing emergence of drug-resistant HSV strains necessitates the discovery of novel antiviral compounds with different mechanisms of action.[1][5] this compound derivatives have demonstrated significant potential in inhibiting the replication of HSV and other viruses.[1][2] Their mechanisms of action often involve the inhibition of viral DNA synthesis, and in some cases, direct interaction with viral DNA polymerase.[6][7][8] Some derivatives, like B-220 (2,3-dimethyl-6(2-dimethylaminoethyl)-6H-indolo-(2,3-b)this compound), have been shown to intercalate into the viral DNA, thereby disrupting the replication process.[9]

Data Presentation: Antiviral Activity of this compound Derivatives

The antiviral efficacy and cytotoxicity of this compound derivatives are critical parameters in the screening process. The half-maximal effective concentration (EC50) represents the concentration of a compound that inhibits 50% of viral replication, while the half-maximal cytotoxic concentration (CC50) is the concentration that causes death to 50% of host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a crucial measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Below is a summary of the antiviral activity of selected this compound derivatives against HSV-1 and HSV-2.

Compound IDDerivative ClassVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
B-220 Indolothis compoundHSV-11-510-303-15[7]
Compound A Chloroxoquinolinic RibonucleosideHSV-1 (ACV-sensitive)1.3>100>76.9[6][8]
Compound A Chloroxoquinolinic RibonucleosideHSV-1 (ACV-resistant)1.4>100>71.4[6][8]
Compound A Chloroxoquinolinic RibonucleosideHSV-21.1>100>90.9[6][8]
Compound B Chloroxoquinolinic AglyconeHSV-1 (ACV-sensitive)1.7>100>58.8[6][8]
Compound B Chloroxoquinolinic AglyconeHSV-1 (ACV-resistant)1.9>100>52.6[6][8]
Compound B Chloroxoquinolinic AglyconeHSV-21.6>100>62.5[6][8]
Compound 3j Quinolonic Acyclovir (B1169) AnalogueHSV-10.7 ± 0.04Not SpecifiedNot Specified[10]
Compound 2d Quinolonic Acyclovir AnalogueHSV-10.8 ± 0.09Not SpecifiedNot Specified[10]
Fluoroxaq-3b OxoquinolineHSV-1 (ACV-resistant)Not SpecifiedBetter than AcyclovirNot Specified[5]

Experimental Protocols

Detailed methodologies for the key experiments in the screening of this compound derivatives are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic effect of the this compound derivatives on the host cell line (e.g., Vero cells).

Materials:

  • Vero cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete DMEM. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium alone) and a solvent control (medium with the highest concentration of the solvent used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay

This assay is the gold standard for quantifying the antiviral activity of the compounds by measuring the reduction in the number of viral plaques.[11]

Materials:

  • Confluent monolayer of Vero cells in 24-well plates

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • This compound derivatives

  • DMEM with 2% FBS

  • Overlay medium (e.g., DMEM with 1.2% methylcellulose (B11928114) or other semi-solid medium)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formaldehyde (B43269) (8%) or Methanol (B129727) for fixation

Procedure:

  • Cell Preparation: Grow Vero cells in 24-well plates to form a confluent monolayer.

  • Virus Infection: Aspirate the growth medium from the cells. Infect the cell monolayers with HSV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare various concentrations of the this compound derivatives in the overlay medium. After the 1-hour incubation, remove the virus inoculum and add 1 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 8% formaldehyde for 30 minutes or cold methanol for 10 minutes.

    • Stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water and allow them to air dry.

  • Plaque Counting and EC50 Calculation: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the proposed mechanism of action of this compound derivatives.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antiviral Antiviral Activity (Plaque Reduction Assay) cluster_si Selectivity Index Calculation c1 Seed Vero Cells c2 Treat with this compound Derivatives c1->c2 c3 Incubate (48-72h) c2->c3 c4 MTT Assay c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate CC50 c5->c6 s1 SI = CC50 / EC50 c6->s1 a1 Infect Vero Cells with HSV a2 Treat with this compound Derivatives in Overlay a1->a2 a3 Incubate (2-3 days) a2->a3 a4 Fix and Stain Plaques a3->a4 a5 Count Plaques a4->a5 a6 Calculate EC50 a5->a6 a6->s1

Figure 1: Experimental workflow for screening this compound derivatives.

Mechanism_of_Action cluster_virus_lifecycle HSV Replication Cycle cluster_inhibition Inhibition by this compound Derivatives entry 1. Virus Entry uncoating 2. Uncoating entry->uncoating transcription 3. Viral Gene Transcription uncoating->transcription dna_rep 4. Viral DNA Replication transcription->dna_rep assembly 5. Virion Assembly dna_rep->assembly release 6. Virus Release assembly->release inhibitor This compound Derivative inhibitor->dna_rep Inhibits Viral DNA Polymerase / Intercalates with DNA

Figure 2: Proposed mechanism of action of this compound derivatives against HSV.

References

Application Notes and Protocols: Evaluating the Neuroprotective Effects of Quinoxaline Compounds in Alzheimer's Disease Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the neuroprotective potential of novel quinoxaline compounds in cellular models of Alzheimer's disease (AD). The protocols outlined below detail key experiments for assessing cell viability, apoptosis, oxidative stress, and the modulation of AD-related proteins.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. This compound derivatives have emerged as a promising class of heterocyclic compounds with neuroprotective properties.[1][2] Their therapeutic potential stems from their ability to mitigate several pathological mechanisms implicated in AD, including Aβ aggregation, oxidative stress, and neuroinflammation.[1][2] This document provides detailed protocols for testing the efficacy of this compound compounds in vitro using relevant cell models.

Data Presentation: Quantitative Analysis of this compound Derivatives

The following tables summarize the reported biological activities of various this compound derivatives from preclinical studies. These tables are intended to serve as a reference for comparing the potency and efficacy of new compounds.

Table 1: Inhibition of Amyloid-β Aggregation by this compound Derivatives

Compound IDThis compound ScaffoldTargetAssay TypeKᵢ (nM)Reference
[¹²⁵I]5 6+6-6 ring systemAβ(1-42) AggregatesRadioligand Binding2.6 - 10.7[3]
PQ-6 2-phenylthis compoundAβ AggregatesIn vitro binding0.895[4]
PQ-3 2-phenylthis compoundAβ AggregatesIn vitro binding>100[4]

Table 2: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound IDCell LineAssay TypeIC₅₀ (µM)Reference
Compound 12 Human cancer cell linesAntiproliferative0.19 - 0.51[5]
Compound IV PC-3 (Prostate Cancer)Cytotoxicity2.11[6]
Compound III PC-3 (Prostate Cancer)Cytotoxicity4.11[6]
Compound VIId HCT-116 (Colon Cancer)Cytotoxicity7.8[7]
Compound 14 HCT-116 and MCF-7Cytotoxicity> Doxorubicin[8]

Note: While these IC₅₀ values are from cancer cell line studies, they provide valuable information on the general cytotoxicity of the this compound scaffold.

Table 3: Qualitative Neuroprotective Effects of Selected this compound Compounds in Alzheimer's Disease Models

Compound IDCell ModelObserved EffectsReference
QX-4 PC12 cellsEnhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, downregulated inflammatory cytokines[1][2]
QX-6 PC12 cellsEnhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, downregulated inflammatory cytokines[1][2]
MPAQ Midbrain culturesSubstantial neuroprotection against spontaneous and progressive dopaminergic neuron death[9]
PAQ (4c) PD cellular modelsNeuroprotection, partially via activation of ryanodine (B192298) receptor channels[10]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key in vitro assays used to evaluate the neuroprotective effects of this compound compounds. The human neuroblastoma cell line SH-SY5Y is a commonly used and relevant model for these studies.

Cell Culture and Treatment

1.1. Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Amyloid-β (1-42) peptide

  • This compound compounds of interest

  • Sterile cell culture plates (96-well, 24-well, or 6-well)

  • Humidified incubator (37°C, 5% CO₂)

1.2. Protocol:

  • Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into appropriate culture plates at a desired density and allow them to adhere overnight.

  • Prepare oligomeric Aβ(1-42) by dissolving the peptide in HFIP, evaporating the solvent, and resuspending in DMSO followed by dilution in cell culture medium. Incubate to allow for oligomerization.

  • Prepare stock solutions of the this compound compounds in DMSO.

  • Pre-treat the cells with various concentrations of the this compound compounds for a specified period (e.g., 2 hours).

  • Following pre-treatment, expose the cells to the prepared Aβ(1-42) oligomers for 24-48 hours. Include vehicle-treated and Aβ-only treated wells as controls.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

2.1. Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

2.2. Protocol:

  • After the treatment period, remove the culture medium from the 96-well plate.

  • Add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After incubation, add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

3.1. Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

3.2. Protocol:

  • Following treatment, collect the cells (including floating cells) and centrifuge at a low speed.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure the overall levels of intracellular ROS.

4.1. Materials:

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

4.2. Protocol:

  • After treatment, wash the cells twice with warm PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess DCFH-DA.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.

  • Alternatively, visualize and capture images using a fluorescence microscope.

  • Quantify the fluorescence intensity relative to the control group.

Western Blot Analysis for AD-Related Proteins

This technique is used to detect and quantify the levels of specific proteins involved in AD pathogenesis, such as Amyloid Precursor Protein (APP), Beta-secretase 1 (BACE1), and Tau.

5.1. Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-APP, anti-BACE1, anti-Tau, anti-phospho-Tau, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

5.2. Protocol:

  • Protein Extraction: Lyse the treated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-APP, anti-BACE1, anti-Tau) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Visualization of Cellular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways implicated in Alzheimer's disease and a general experimental workflow for evaluating neuroprotective compounds.

G cluster_0 Experimental Workflow for Evaluating Neuroprotective this compound Compounds A SH-SY5Y Cell Culture B Pre-treatment with This compound Compound A->B C Induction of Neurotoxicity (e.g., with Aβ Oligomers) B->C D Assessment of Neuroprotection C->D E Cell Viability Assay (MTT) D->E F Apoptosis Assay (Annexin V/PI) D->F G ROS Measurement (DCFH-DA) D->G H Western Blot Analysis (APP, BACE1, Tau) D->H

Caption: General workflow for in vitro evaluation of this compound compounds.

G cluster_1 PI3K/Akt Signaling Pathway in Neuroprotection This compound This compound Compound Receptor Growth Factor Receptor This compound->Receptor Activates? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b Inhibits Survival Neuronal Survival & Synaptic Plasticity Akt->Survival Tau Tau GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (NFTs) Tau->pTau

Caption: Putative role of quinoxalines in the PI3K/Akt pathway.

G cluster_2 MAPK Signaling Pathway in Alzheimer's Disease Abeta Aβ Oligomers MAPK MAPK (p38, JNK, ERK) Abeta->MAPK This compound This compound Compound This compound->MAPK Inhibits? Neuroprotection Neuroprotection This compound->Neuroprotection Apoptosis Apoptosis MAPK->Apoptosis Inflammation Neuroinflammation MAPK->Inflammation

Caption: Potential modulation of the MAPK pathway by quinoxalines.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound-based compounds as potential therapeutics for Alzheimer's disease. By systematically assessing their effects on cell viability, apoptosis, oxidative stress, and key molecular markers of AD, researchers can effectively identify and characterize promising neuroprotective agents for further development.

References

Application Notes and Protocols: Development of Quinoxaline-Based Kinase Inhibitors for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Their structural scaffold has proven to be a versatile template for the design of potent and selective kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] By targeting specific kinases involved in tumor growth, proliferation, and survival, this compound-based inhibitors offer a promising avenue for the development of more effective and less toxic anticancer agents.[1][5]

These application notes provide a comprehensive overview of the development of this compound-based kinase inhibitors, from synthesis and screening to preclinical evaluation. Detailed protocols for key experimental procedures are included to guide researchers in this field.

Data Presentation: Inhibitory Activities of this compound-Based Kinase Inhibitors

The following tables summarize the in vitro activity of representative this compound-based inhibitors against various protein kinases and cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
VEGFR-2 Inhibitors
Compound 11gVEGFR-2750Sorafenib1290
Compound 17bVEGFR-22.7Sorafenib3.12
Compound 23jVEGFR-23.7Sorafenib3.12
CK2 Inhibitors
Compound 1cCK249
IQACK280
BTK Inhibitors
Compound 2BTK7.41
Compound 4BTK11.4
Compound 10BTK24.7
Compound 22BTK14
Compound 23BTK12
ASK1 Inhibitors
Compound 26eASK130.17
GSK-3β Inhibitors
Compound 45GSK-3β180

Table 1: In Vitro Kinase Inhibitory Activity of Selected this compound Derivatives. [1][4][6][7][8][9][10][11][12][13][14][15] This table presents the half-maximal inhibitory concentration (IC50) values of various this compound compounds against their target kinases.

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
VEGFR-2 Targeting Compounds
Compound 11gHepG-2Hepatocellular Carcinoma4.50Doxorubicin8.29
MCF-7Breast Cancer2.40Doxorubicin9.65
HCT-116Colon Cancer5.90Doxorubicin7.68
Compound 15bMCF-7Breast Cancer5.8Sorafenib3.51
HepG-2Hepatocellular Carcinoma4.2Sorafenib2.17
Compound 17bMCF-7Breast Cancer2.3Sorafenib3.51
HepG-2Hepatocellular Carcinoma2.8Sorafenib2.17
Compound 23jHepG-2Hepatocellular Carcinoma6.4
MCF-7Breast Cancer10.3
Other this compound Derivatives
Compound 6MCF-7Breast Cancer4.23Vinblastine
HepG-2Hepatocellular Carcinoma16.46Vinblastine
Compound 5aMCF-7Breast Cancer10.78
Compound 4e11.03

Table 2: Anti-proliferative Activity of Selected this compound Derivatives against Human Cancer Cell Lines. [1][6][7][16][17] This table shows the IC50 values representing the concentration of the compound required to inhibit the growth of cancer cell lines by 50%.

CompoundModelDoseTumor Growth Inhibition (%)
Compound 6bA549 Xenograft10 mg/kg (LD)16
A549 Xenograft30 mg/kg (HD)33
Gefitinib (control)A549 Xenograft27

Table 3: In Vivo Efficacy of this compound-Based Kinase Inhibitors in Xenograft Models. [18][19] This table summarizes the tumor growth inhibition observed in animal models treated with this compound derivatives.

Signaling Pathways and Experimental Workflows

The development of this compound-based kinase inhibitors involves a multi-step process, from initial synthesis to preclinical evaluation. The following diagrams illustrate key signaling pathways targeted by these inhibitors and the general experimental workflow.

G cluster_0 Upstream Signaling cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Cellular Response Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth Factor->RTK PI3K PI3K RTK->PI3K Angiogenesis Angiogenesis RTK->Angiogenesis (via other pathways) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream Effectors S6K, 4E-BP1 mTOR->Downstream Effectors Proliferation Proliferation Downstream Effectors->Proliferation Survival Survival Downstream Effectors->Survival Inhibitor This compound-Based PI3K/mTOR Inhibitor Inhibitor->PI3K Inhibitor->mTOR

Caption: PI3K/AKT/mTOR signaling pathway with inhibition points.

G cluster_0 Drug Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design Compound Design & Library Synthesis Synthesis Chemical Synthesis & Purification Design->Synthesis Biochemical Biochemical Assays (e.g., Kinase Activity) Synthesis->Biochemical CellBased Cell-Based Assays (e.g., Viability, Apoptosis) Biochemical->CellBased Mechanism Mechanism of Action (e.g., Western Blot) CellBased->Mechanism Xenograft Xenograft Models (e.g., Tumor Growth) Mechanism->Xenograft Toxicity Toxicity & PK/PD Studies Xenograft->Toxicity

Caption: Drug development workflow for this compound inhibitors.

Experimental Protocols

Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of 2,3-disubstituted quinoxalines via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[20][21]

Materials:

  • o-phenylenediamine (1.0 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Toluene (B28343) (8 mL)

  • Catalyst (e.g., AlCuMoVP, 0.1 g)[20]

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).[20]

  • Stir the mixture at room temperature.[20]

  • Monitor the progress of the reaction by TLC.[20]

  • After completion of the reaction, separate the insoluble catalyst by filtration.[20]

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the pure this compound derivative.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[22][23][24][25]

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • This compound inhibitor compound

  • ATP

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction in a multiwell plate. A typical reaction mixture (e.g., 5 µL) contains the kinase, substrate, ATP, and the this compound inhibitor at various concentrations in kinase reaction buffer.[23]

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes).[25]

  • Termination of Kinase Reaction and ATP Depletion:

    • Add an equal volume (e.g., 5 µL) of ADP-Glo™ Reagent to each well.[23] This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.[23]

  • ADP to ATP Conversion and Luminescence Detection:

    • Add a volume of Kinase Detection Reagent equal to the sum of the kinase reaction and ADP-Glo™ Reagent volumes (e.g., 10 µL) to each well.[23] This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.[23]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.[25]

    • The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the this compound compound relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][26][27][28]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound inhibitor compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[26]

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[26]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound inhibitor in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for a specified period (e.g., 48 or 72 hours).[3]

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[27]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[28]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[28]

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[27]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

Western blotting is used to detect and quantify the levels of specific proteins and their phosphorylation status, providing insights into the mechanism of action of the inhibitor.[29][30][31][32][33]

Materials:

  • Cancer cell line

  • This compound inhibitor compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[29]

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-S6, anti-S6, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and treat with various concentrations of the this compound inhibitor as described for the cell viability assay.[29]

    • After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[29]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[32]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli sample buffer.[29]

    • Separate the proteins by size using SDS-PAGE.[30]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[30]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[32]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[31]

    • Wash the membrane with TBST (Tris-buffered saline with Tween-20).[30]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[31]

  • Detection and Analysis:

    • Wash the membrane again with TBST.[30]

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[30]

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of the inhibitor on pathway signaling.

In Vivo Xenograft Tumor Model

Xenograft models are essential for evaluating the in vivo efficacy of anticancer compounds.[18] This involves implanting human tumor cells into immunodeficient mice.[19]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line

  • This compound inhibitor compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Inject a suspension of human cancer cells (e.g., A549) subcutaneously into the flank of the immunodeficient mice.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the this compound inhibitor and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).[18]

  • Efficacy Assessment:

    • Measure the tumor volume with calipers at regular intervals (e.g., every two days).[2] Tumor volume can be calculated using the formula: (width)² x length / 2.[2]

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and calculate the percentage of tumor growth inhibition by comparing the tumor volumes and weights of the treated groups to the control group.[2]

    • The excised tumors can be further analyzed by methods such as Western blotting or immunohistochemistry.[18]

References

Quinoxaline Derivatives: Promising Scaffolds for Novel Antiparasitic Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction: The global burden of parasitic diseases, coupled with the rise of drug resistance, necessitates the urgent development of new, effective, and safe therapeutic agents. Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile and promising scaffold in the field of medicinal chemistry. Their broad spectrum of biological activities, including potent antiparasitic effects, has garnered significant attention from the research community. This document provides detailed application notes and experimental protocols for the synthesis, evaluation, and mechanistic study of this compound derivatives as potential therapeutic agents against a range of parasitic diseases, including leishmaniasis, trypanosomiasis, malaria, and schistosomiasis.

I. Mechanisms of Action of this compound Derivatives Against Parasites

The antiparasitic activity of this compound derivatives stems from their ability to interfere with various essential biological processes within the parasite. While research is ongoing, several key mechanisms of action have been elucidated.

A. Inhibition of Heme Detoxification in Plasmodium falciparum

In the malaria parasite Plasmodium falciparum, quinoline-based drugs are known to inhibit the polymerization of toxic heme, a byproduct of hemoglobin digestion, into inert hemozoin crystals.[1] This leads to the accumulation of free heme, which generates reactive oxygen species (ROS) and induces parasite death.[1] this compound derivatives are also being investigated for their potential to interfere with this critical detoxification pathway.[2][3] Some studies suggest that these compounds may also target parasite proteins or inhibit proteases involved in hemoglobin digestion.[4]

B. Induction of Mitochondrial Dysfunction and Oxidative Stress

A significant mechanism of action for this compound derivatives, particularly against kinetoplastid parasites like Leishmania and Trypanosoma, involves the disruption of mitochondrial function.[5][6] Treatment with these compounds has been shown to cause:

  • Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress and damage to cellular components.[5]

  • Alterations in Mitochondrial Membrane Potential: Disruption of the electrochemical gradient across the mitochondrial membrane impairs ATP synthesis.[5]

  • Mitochondrial Swelling and Ultrastructural Damage: Electron microscopy studies have revealed significant morphological changes in the mitochondria of treated parasites.[6]

This cascade of events ultimately leads to a bioenergetic collapse and parasite death.[7]

C. Potential Inhibition of Trypanothione (B104310) Reductase in Trypanosomes

In silico molecular docking studies have suggested that some this compound-7-carboxylate 1,4-di-N-oxide derivatives may act as inhibitors of trypanothione reductase.[8] This enzyme is crucial for the parasite's defense against oxidative stress and is absent in mammals, making it an attractive drug target.

D. Targeting the Apicoplast in Plasmodium falciparum

Evidence suggests that some this compound derivatives may exert their antiplasmodial activity by targeting the apicoplast, a non-photosynthetic plastid essential for parasite survival.[9] The precise molecular targets within this organelle are still under investigation.

Below is a diagram illustrating a generalized proposed mechanism of action for this compound derivatives leading to mitochondrial dysfunction in parasites.

Quinoxaline_Mechanism_of_Action cluster_parasite Parasite Cell This compound This compound Derivative Mitochondrion Mitochondrion This compound->Mitochondrion Targets ROS Increased ROS (Oxidative Stress) Mitochondrion->ROS MMP Decreased Mitochondrial Membrane Potential Mitochondrion->MMP Apoptosis Apoptosis / Cell Death ROS->Apoptosis ATP Decreased ATP Production MMP->ATP ATP->Apoptosis

Caption: Proposed mechanism of this compound derivatives inducing parasite death.

II. Quantitative Data Summary

The following table summarizes the in vitro activity and cytotoxicity of selected this compound derivatives against various parasites. This data is compiled from multiple studies and is intended for comparative purposes.

Compound ID/SeriesParasite SpeciesAssay StageIC50 / EC50 (µM)Cytotoxicity (CC50 in µM) & Cell LineSelectivity Index (SI = CC50/IC50)Reference(s)
2,3-diaryl-substituted quinoxalines Leishmania donovaniAmastigotes1.4 - 8.6>100 (LLCMK2)>11.6 - >71.4[5]
Trypanosoma cruziAmastigotes1.4 - 8.6>100 (LLCMK2)>11.6 - >71.4[5]
This compound 4 Trypanosoma cruziEpimastigotes1.1>25 (LLCMK2)>22.7[10]
Trypanosoma cruziAmastigotes2.6>25 (LLCMK2)>9.6[10]
This compound-7-carboxylate 1,4-di-N-oxides Trypanosoma cruziTrypomastigotes< Nifurtimox/BenznidazoleLow (Murine Macrophages)-[8]
Leishmania mexicanaPromastigotes< Amphotericin BLow (Murine Macrophages)-[8]
QuinDer1 Leishmania amazonensisAmastigotes0.0911>200 (Murine Macrophages)>2195[5]
LSPN329 Leishmania amazonensisPromastigotes5.3203.7 (Macrophages)38.4[6]
Leishmania amazonensisAmastigotes16.3203.7 (Macrophages)12.5[6]
LSPN331 Leishmania amazonensisPromastigotes30.0591.5 (Macrophages)19.7[6]
Leishmania amazonensisAmastigotes19.3591.5 (Macrophages)30.6[6]
4-trichloromethylpyrrolo[1,2-a]quinoxalines Plasmodium falciparum (K1)Asexual blood stage0.1 - >10>20 (HepG2)-[11]
Quinoline-metronidazole hybrid (15i) Leishmania donovaniPromastigotes5.42>100 (J774, Vero)>18.4[7]
Leishmania donovaniAmastigotes3.75>100 (J774, Vero)>26.6[7]

III. Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.

A. Synthesis of 2,3-Diarylthis compound Derivatives

This protocol describes a general method for the synthesis of 2,3-diarylquinoxalines via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[12][13][14]

Materials:

  • o-Phenylenediamine derivative

  • 1,2-Diaryl-1,2-ethanedione (Benzil) derivative

  • Ethanol (B145695) or Acetic Acid

  • Standard laboratory glassware

  • Heating mantle or water bath

  • Filtration apparatus

Procedure:

  • Dissolve the o-phenylenediamine derivative (1 mmol) in a minimal amount of ethanol or acetic acid in a round-bottom flask.

  • In a separate flask, dissolve the 1,2-diaryl-1,2-ethanedione derivative (1 mmol) in the same solvent, warming gently if necessary to achieve complete dissolution.

  • Add the o-phenylenediamine solution to the warm 1,2-dicarbonyl solution.

  • Heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the crude product by filtration. If no precipitate forms, add water dropwise to induce precipitation.

  • Wash the collected solid with cold ethanol or a mixture of ethanol and water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-diarylthis compound derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).

B. In Vitro Antiplasmodial Activity Assay

This protocol outlines a standard method for evaluating the in vitro activity of compounds against the asexual blood stages of Plasmodium falciparum using a SYBR Green I-based fluorescence assay.[15]

Materials:

  • P. falciparum culture (chloroquine-sensitive or -resistant strain)

  • Human O+ erythrocytes

  • Complete RPMI 1640 medium

  • SYBR Green I lysis buffer

  • 96-well microtiter plates

  • Test compounds and reference drug (e.g., Chloroquine, Artemisinin)

  • Fluorescence plate reader

Procedure:

  • Maintain a continuous culture of P. falciparum in human erythrocytes.

  • Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.

  • Synchronize the parasite culture to the ring stage.

  • Prepare an inoculum of parasitized erythrocytes at a desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%).

  • Add the parasite inoculum to the wells containing the test compounds. Include parasite-only (negative control) and drug-only (positive control) wells.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • After incubation, add SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

C. In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote Stages)

This protocol describes the evaluation of compounds against both the extracellular promastigote and intracellular amastigote forms of Leishmania.[5][16]

1. Promastigote Viability Assay:

  • Culture Leishmania promastigotes in appropriate medium (e.g., M199) to the mid-logarithmic phase.

  • Seed the promastigotes into a 96-well plate at a density of approximately 1 x 10⁶ parasites/mL.

  • Add serial dilutions of the test compounds and incubate for 72 hours at the appropriate temperature (e.g., 25°C).

  • Assess parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.

  • Calculate the IC50 value.

2. Intracellular Amastigote Assay:

  • Seed a suitable macrophage cell line (e.g., J774A.1 or peritoneal macrophages) in a 96-well plate and allow them to adhere.

  • Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation into amastigotes.

  • Wash the wells to remove non-phagocytosed promastigotes.

  • Add fresh medium containing serial dilutions of the test compounds.

  • Incubate for another 72 hours.

  • Fix and stain the cells (e.g., with Giemsa stain).

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Calculate the IC50 value.

D. In Vitro Antischistosomal Activity Assay (Schistosomula)

This protocol details a method for assessing the activity of compounds against the newly transformed schistosomula (NTS) of Schistosoma mansoni.[17][18]

Materials:

  • S. mansoni cercariae

  • DMEM or Basch Medium 169

  • 96-well plates

  • Test compounds and reference drug (e.g., Praziquantel)

  • Inverted microscope

Procedure:

  • Mechanically transform S. mansoni cercariae into NTS.

  • Purify the NTS from cercarial tails and debris.

  • Resuspend the NTS in the appropriate culture medium.

  • Dispense approximately 50-100 NTS per well into a 96-well plate.

  • Add serial dilutions of the test compounds.

  • Incubate the plates at 37°C in a 5% CO₂ atmosphere.

  • Observe the viability and motility of the schistosomula at 24, 48, and 72 hours using an inverted microscope.

  • Score the parasites based on a viability scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = dead).

  • Calculate the concentration at which 50% of the schistosomula are killed or severely affected (IC50).

IV. Experimental and Drug Discovery Workflows

The development of new antiparasitic drugs from this compound derivatives follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow cluster_workflow Antiparasitic Drug Discovery Workflow Synthesis Synthesis of This compound Library InVitro In Vitro Screening (Potency & Selectivity) Synthesis->InVitro Primary Screening Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) InVitro->Hit_to_Lead Hit Identification Hit_to_Lead->InVitro Iterative Design & Screening InVivo In Vivo Efficacy (Animal Models) Hit_to_Lead->InVivo Lead Candidate Selection Preclinical Preclinical Development (Toxicity, PK/PD) InVivo->Preclinical Proof-of-Concept

Caption: A typical workflow for antiparasitic drug discovery.

The logical progression for identifying a lead compound is illustrated in the following diagram.

Lead_Identification_Logic cluster_logic Lead Identification Funnel Potent_Activity Potent In Vitro Activity (Low IC50) High_SI High Selectivity Index (SI = CC50/IC50) Potent_Activity->High_SI Low_Cytotoxicity Low Cytotoxicity (High CC50) Low_Cytotoxicity->High_SI InVivo_Efficacy In Vivo Efficacy High_SI->InVivo_Efficacy Favorable_ADMET Favorable ADMET Properties InVivo_Efficacy->Favorable_ADMET Lead_Compound Lead Compound Favorable_ADMET->Lead_Compound

Caption: Logical steps for identifying a lead compound.

This compound derivatives represent a highly valuable scaffold for the development of novel antiparasitic agents. Their diverse mechanisms of action offer the potential to overcome existing drug resistance. The protocols and data presented in this document provide a framework for researchers to synthesize, evaluate, and further investigate this promising class of compounds. Continued research into the structure-activity relationships and specific molecular targets of this compound derivatives will be crucial for the rational design of next-generation antiparasitic drugs.

References

Application Notes and Protocols for High-Throughput Screening of Bioactive Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a privileged class of heterocyclic compounds with a wide array of biological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2][3][4] Their diverse pharmacological profile includes anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][5][6] High-throughput screening (HTS) is a critical methodology for rapidly evaluating large libraries of this compound derivatives to identify promising lead candidates for therapeutic development.[1][2][7]

These application notes provide detailed protocols and data presentation guidelines for various HTS assays tailored to identify and characterize bioactive this compound derivatives. The content is designed to assist researchers in setting up robust screening campaigns and interpreting the resulting data.

General Workflow for High-Throughput Screening

The process of identifying bioactive this compound derivatives through HTS generally follows a standardized workflow. This involves primary screening of a compound library to identify initial "hits," followed by secondary assays to confirm their activity and determine potency. Subsequent tertiary assays are often employed to elucidate the mechanism of action.

HTS_Workflow cluster_0 Screening Cascade Compound_Library This compound Derivative Library Primary_Screening Primary HTS Assay (e.g., Cell Viability) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50/EC50 Determination Hit_Identification->Dose_Response Confirmed Hits Secondary_Assay Secondary/Orthogonal Assay (e.g., Target-Based) Dose_Response->Secondary_Assay Lead_Optimization Lead Optimization Secondary_Assay->Lead_Optimization

Caption: General workflow for screening this compound derivatives.

I. Anticancer Activity Screening

This compound derivatives have shown significant potential as anticancer agents by targeting various cancer-related pathways and enzymes.[8][9][10] HTS assays are instrumental in identifying compounds that inhibit cancer cell proliferation, induce apoptosis, or target specific oncogenic kinases.

A. Cell Viability and Cytotoxicity Assays

A common primary HTS assay for anticancer drug discovery is the measurement of cell viability or cytotoxicity in the presence of test compounds. The MTT assay is a widely used colorimetric method for this purpose.[11]

Quantitative Data Summary: Anticancer Activity of this compound Derivatives

Compound/DerivativeCell LineAssay TypeIC50 (µM)Reference
This compound Derivative IVPC-3 (Prostate Cancer)MTT2.11[12]
This compound Derivative IIIPC-3 (Prostate Cancer)MTT4.11[12]
Compound 4mA549 (Lung Cancer)Not Specified9.32 ± 1.56[13]
Compound 4bA549 (Lung Cancer)Not Specified11.98 ± 2.59[13]
5-Fluorouracil (Control)A549 (Lung Cancer)Not Specified4.89 ± 0.20[13]
Various DerivativesHCT116, HepG2, MCF-7Cell ProliferationPromising Activity[9]

Experimental Protocol: MTT Cell Proliferation Assay [1][11]

This protocol is designed for a 96-well plate format to assess the effect of this compound derivatives on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., HCT116, MCF-7, A549).[1][9][13]

  • Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS).[1]

  • This compound derivatives (test compounds) dissolved in DMSO.

  • Known anticancer drug (e.g., Doxorubicin or 5-Fluorouracil) as a positive control.[1][13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[1]

  • 96-well clear microplates.[1]

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[8][14]

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound derivatives and control compounds. The final volume in each well should be 100 µL. Incubate for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1][11][14] This allows viable cells to metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][11][14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Read the absorbance at a wavelength between 500 and 600 nm (typically 570 or 590 nm) using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_0 MTT Assay Protocol Cell_Seeding 1. Seed Cancer Cells (96-well plate) Compound_Addition 2. Add this compound Derivatives & Controls Cell_Seeding->Compound_Addition Incubation_48_72h 3. Incubate (48-72h) Compound_Addition->Incubation_48_72h MTT_Addition 4. Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_2_4h 5. Incubate (2-4h) (Formazan Formation) MTT_Addition->Incubation_2_4h Solubilization 6. Add Solubilization Solution Incubation_2_4h->Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cell proliferation assay.

II. Kinase Inhibitor Screening

Many this compound derivatives function as kinase inhibitors, targeting pathways like the PI3K/mTOR signaling cascade, which are often dysregulated in cancer.[2] HTS assays for kinase inhibitors can be either biochemical (using purified enzymes) or cell-based.

A. Biochemical Kinase Assays

Biochemical assays directly measure the ability of a compound to inhibit the activity of a purified kinase.

Quantitative Data Summary: Kinase Inhibitory Activity of this compound Derivatives

Compound/DerivativeTarget KinaseAssay TypeIC50 (nM)Reference
Compound 26eASK1ADP-Glo30.17[15]
Compound 12dASK1ADP-Glo49.63[15]
Compound 12cASK1ADP-Glo117.61[15]
Compound 4ASK1ADP-Glo147[15]
Compound 12bASK1ADP-Glo502.46[15]
Compound 45GSK-3βZ'-LYTE180[4]

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay [15][16]

This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The amount of light generated is proportional to the ADP concentration, and therefore, kinase activity.

Materials:

  • Purified recombinant kinase (e.g., ASK1).[15]

  • Kinase-specific substrate.

  • This compound derivatives (test compounds).

  • ATP.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • White, opaque 384-well plates.

  • Luminometer.

Procedure:

  • Compound Dispensing: Dispense various concentrations of the this compound derivatives into the 384-well plate.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells containing the compounds.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).[16]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: A lower luminescent signal indicates inhibition of the kinase. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from the dose-response curve.[16]

Kinase_Assay_Workflow cluster_0 ADP-Glo Kinase Assay Start Start Add_Components 1. Add Kinase, Substrate, ATP, and Test Compound Start->Add_Components Kinase_Reaction 2. Incubate (Kinase Reaction) Add_Components->Kinase_Reaction Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Deplete ATP) Kinase_Reaction->Add_ADP_Glo Incubate_1 4. Incubate Add_ADP_Glo->Incubate_1 Add_Detection 5. Add Kinase Detection Reagent Incubate_1->Add_Detection Incubate_2 6. Incubate (Generate Light) Add_Detection->Incubate_2 Read_Luminescence 7. Measure Luminescence Incubate_2->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for the ADP-Glo™ luminescent kinase assay.

III. Antiviral Activity Screening

This compound derivatives have also demonstrated potential as antiviral agents.[1][2][17] HTS assays for antiviral activity can be designed to target specific viral enzymes or to measure the overall inhibition of viral replication in a cell-based system.

A. Reporter Gene Assays for Viral Protease Inhibition

This type of cell-based assay uses a reporter gene, such as luciferase, to measure the activity of a viral protease. Inhibition of the protease by a compound leads to a change in the reporter signal.[2]

Experimental Protocol: Luciferase Reporter Assay for Viral Protease Inhibition [2][18][19][20][21]

Materials:

  • Host cell line susceptible to the virus of interest.

  • Reporter plasmid encoding a substrate for the viral protease linked to a luciferase gene.

  • This compound derivatives (test compounds).

  • Luciferase assay reagent.[21]

  • White, opaque 96-well plates.

  • Luminometer.

Procedure:

  • Cell Transfection: Co-transfect the host cells with the reporter plasmid and a plasmid expressing the viral protease. Seed the transfected cells into 96-well plates.

  • Compound Treatment: Add the this compound derivatives to the cells and incubate for a specified period.

  • Cell Lysis: Wash the cells with PBS and then add cell lysis buffer.[20]

  • Luciferase Assay:

    • Transfer the cell lysate to a white, opaque 96-well plate.

    • Add the luciferase assay reagent to each well.

    • Immediately measure the luminescence using a luminometer.[18]

  • Data Analysis: A change in the luminescent signal (increase or decrease, depending on the assay design) indicates inhibition of the viral protease. Calculate the percent inhibition and determine IC50 values.

IV. Antimicrobial Activity Screening

The antibacterial and antifungal properties of this compound derivatives are also of significant interest.[5][6][22] A common HTS method for antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary: Antimicrobial Activity of this compound Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 2dEscherichia coli8[5]
Compound 3cEscherichia coli8[5]

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial or fungal strains of interest.

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • This compound derivatives (test compounds).

  • Standard antibiotic/antifungal as a positive control.

  • 96-well microplates.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

V. Neuroprotective Activity Screening

This compound-2,3-dione derivatives are known antagonists of the AMPA receptor, indicating their potential as neuroprotective agents.[1]

A. Calcium Flux Assay for AMPA Receptor Antagonism

This cell-based HTS assay measures changes in intracellular calcium levels in response to AMPA receptor activation. Antagonists will block this calcium influx.[1]

Quantitative Data Summary: AMPA Receptor Antagonism

Assay TypeTargetKey ParameterTypical Values for this compound-2,3-dione DerivativesReference
Calcium Flux AssayAMPA ReceptorIC500.063 µM - 0.47 µM[1]
Radioligand Binding AssayAMPA/GlyN ReceptorKi0.142 µM - 2.91 µM[1]

Experimental Protocol: Cell-Based Calcium Flux Assay [1]

Materials:

  • HEK293 cells stably expressing the target AMPA receptor.

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8).

  • AMPA receptor agonist (e.g., Glutamate).

  • This compound-2,3-dione derivatives (test compounds).

  • Known AMPA receptor antagonist (e.g., NBQX) as a positive control.

  • 384-well black, clear-bottom microplates.

  • Fluorescence kinetic plate reader (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the HEK293-AMPA receptor cells into 384-well plates and incubate overnight.[1]

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls.[1]

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.[1]

  • Compound Addition: Add the prepared compound solutions to the respective wells and incubate for 10-20 minutes at room temperature.[1]

  • Agonist Stimulation and Signal Detection: Use a fluorescence kinetic plate reader to simultaneously add the AMPA receptor agonist to all wells and measure the change in fluorescence intensity over time.[1]

  • Data Analysis: The antagonist effect is determined by the reduction in the fluorescence signal compared to the control. Calculate IC50 values from the dose-response curves.[1]

Conclusion

The diverse biological activities of this compound derivatives make them a valuable scaffold in drug discovery. The high-throughput screening assays and protocols detailed in these application notes provide a robust framework for identifying and characterizing novel bioactive this compound compounds. Proper assay selection, optimization, and data analysis are crucial for the successful progression of promising hits into lead candidates for further development.

References

Quinoxaline Derivatives: Versatile Scaffolds for Supramolecular Chemistry and Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds, not only for their broad range of biological activities but also for their utility as versatile building blocks in supramolecular chemistry.[1][2] Their rigid, planar, and electron-deficient pyrazine (B50134) ring fused to a benzene (B151609) ring provides a unique platform for the construction of complex host-guest systems, chemosensors, and molecular logic gates. This document provides detailed application notes on the use of this compound derivatives in supramolecular chemistry, along with specific experimental protocols for their synthesis and characterization.

Application Note 1: this compound-Based Receptors for Anion Recognition

This compound scaffolds can be readily functionalized with hydrogen bond donors, such as indole (B1671886) or sulfonamide moieties, to create highly effective and selective anion receptors.[1][3] The electron-withdrawing nature of the this compound core enhances the acidity of the appended N-H protons, facilitating strong hydrogen bonding interactions with anionic guests. This interaction often leads to a discernible colorimetric or fluorescent response, making these compounds excellent candidates for anion sensing applications.

One notable example is the use of 2,3-diindolylquinoxalines (DIQ) as receptors for dihydrogen phosphate (B84403) (H₂PO₄⁻).[3] The pre-organized cavity formed by the two indole N-H groups provides a complementary binding site for the tetrahedral phosphate anion. The binding event perturbs the electronic structure of the this compound chromophore, resulting in a visible color change.[3]

Quantitative Data: Anion Binding Affinities

The strength and selectivity of anion binding by this compound-based receptors can be quantified by determining their association constants (Kₐ). These values are typically obtained through UV-Vis or fluorescence titrations. Below is a summary of the association constants for selected diindolylthis compound receptors with various anions.

ReceptorAnionAssociation Constant (Kₐ, M⁻¹) in Dichloromethane
6,7-dinitro-2,3-di(1H-indol-3-yl)this compound F⁻N.D.
Cl⁻140
Br⁻< 10
I⁻< 10
HSO₄⁻120
H₂PO₄⁻9,600
BzO⁻1,300
6-nitro-2,3-di(1H-indol-3-yl)this compound F⁻Complex
Cl⁻140
Br⁻< 10
I⁻< 10
HSO₄⁻120
H₂PO₄⁻9,600
BzO⁻1,300

N.D. = Not Determined. Data sourced from reference[3].

Application Note 2: Fluorescent this compound Derivatives as Chemosensors

The inherent fluorescence of many this compound derivatives, coupled with the ability to tune their photophysical properties through chemical modification, makes them ideal candidates for the development of fluorescent chemosensors.[4][5] By introducing specific recognition units, these molecules can be designed to selectively bind to analytes such as metal ions or protons (pH sensing), resulting in a change in their fluorescence emission.[6]

A common strategy for designing fluorescent this compound probes is to create a donor-π-acceptor (D-π-A) system.[7] In this design, an electron-donating group (e.g., an amino group) is attached to the electron-accepting this compound core. The binding of an analyte to the receptor moiety can modulate the intramolecular charge transfer (ICT) process, leading to a change in the fluorescence intensity or a shift in the emission wavelength.

Signaling Pathway: Photoinduced Electron Transfer (PET) in a this compound-Based Sensor

The following diagram illustrates the principle of a "turn-on" fluorescent sensor based on photoinduced electron transfer (PET). In the "off" state, the fluorescence of the this compound fluorophore is quenched by an electron-rich receptor. Upon binding of an analyte, the electron-donating ability of the receptor is diminished, inhibiting the PET process and "turning on" the fluorescence.

PET_Sensor cluster_off Fluorescence OFF cluster_on Fluorescence ON Fluorophore_off This compound Fluorophore (Excited State) Receptor_off Receptor (e.g., with lone pair) Fluorophore_off->Receptor_off PET Receptor_off->Fluorophore_off Quenching Analyte_absent Analyte Absent Analyte_present Analyte Present Fluorophore_on This compound Fluorophore (Excited State) Receptor_on Receptor-Analyte Complex Fluorophore_on->Receptor_on No PET ground_state Ground State Fluorophore_on->ground_state Fluorescence

Caption: Mechanism of a PET-based fluorescent this compound sensor.

Application Note 3: this compound Derivatives in Molecular Logic Gates

The responsive nature of this compound-based supramolecular systems to external stimuli can be harnessed to construct molecular logic gates.[8] These are molecules that perform a logical operation based on chemical inputs, producing a measurable output, such as a change in absorbance or fluorescence.

For instance, a this compound derivative functionalized with two different receptor sites could function as an AND logic gate. The output signal would only be generated when both inputs (i.e., the two corresponding analytes) are present.

Logical Relationship: An AND Logic Gate

The following diagram illustrates the concept of a molecular AND logic gate based on a hypothetical this compound derivative.

AND_Gate cluster_logic Truth Table InputA Input A (e.g., Anion) QuinoxalineGate This compound Derivative with Two Receptor Sites InputA->QuinoxalineGate InputB Input B (e.g., Metal Ion) InputB->QuinoxalineGate Output Output Signal (e.g., Fluorescence) QuinoxalineGate->Output logic_header Input A | Input B | Output logic_00   0    |    0    |    0    logic_01   0    |    1    |    0    logic_10   1    |    0    |    0    logic_11   1    |    1    |    1   

Caption: Conceptual diagram of a this compound-based AND logic gate.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Di(1H-indol-3-yl)-6-nitrothis compound (Anion Receptor)

This protocol is adapted from the synthesis of diindolylthis compound derivatives.[3]

Workflow Diagram

Synthesis_DIQ Indole Indole Grignard Grignard Indole->Grignard EtMgBr, THF Diketone Diketone Grignard->Diketone Indolyl oxalyl chloride Product 2,3-Di(1H-indol-3-yl)-6- nitrothis compound Diketone->Product 4-nitro-o- phenylenediamine, EtOH/AcOH

Caption: Synthetic workflow for a diindolylthis compound anion receptor.

Materials:

Procedure:

  • Preparation of the Grignard Reagent: To a solution of indole (2.0 eq) in anhydrous THF, add ethylmagnesium bromide (2.0 eq) dropwise at 0 °C under a nitrogen atmosphere. Stir the mixture at room temperature for 1 hour.

  • Formation of the Diketone: Cool the Grignard reagent solution to 0 °C and add a solution of indolyl oxalyl chloride (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Isolation of Diketone: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the 1,2-di(1H-indol-3-yl)ethane-1,2-dione.

  • Synthesis of the this compound Receptor: Dissolve the isolated diketone (1.0 eq) and 4-nitro-o-phenylenediamine (1.1 eq) in a mixture of ethanol and a catalytic amount of glacial acetic acid.

  • Reaction and Purification: Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). After completion, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2,3-di(1H-indol-3-yl)-6-nitrothis compound.

Protocol 2: Synthesis of a Fluorescent 3-Aminothis compound-2-carbonitrile Probe

This protocol describes the synthesis of a fluorescent probe from a commercially available this compound derivative.[7]

Workflow Diagram

Synthesis_Fluorescent_Probe Start 3-Chlorothis compound- 2-carbonitrile Product 3-Aminothis compound- 2-carbonitrile Start->Product Nucleophilic Aromatic Substitution (SNAr), Ethanol, Reflux Reagent Aqueous Ammonia (B1221849) Reagent->Product

Caption: Synthetic workflow for a fluorescent aminothis compound probe.

Materials:

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1.0 g of 3-chlorothis compound-2-carbonitrile in 20 mL of ethanol.

  • Addition of Ammonia: To this suspension, add 10 mL of concentrated aqueous ammonia.

  • Reaction: Heat the reaction mixture to reflux with constant stirring for 2 hours. Monitor the progress of the reaction by TLC.

  • Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the product under vacuum to obtain 3-aminothis compound-2-carbonitrile as a yellow solid. For further purification, the crude product can be recrystallized from ethanol.

Protocol 3: Characterization of Anion Binding by UV-Vis Titration

This protocol outlines the general procedure for determining the association constant of a this compound-based receptor with an anion using UV-Vis spectroscopy.

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the this compound receptor in a suitable solvent (e.g., dichloromethane, acetonitrile) at a known concentration (e.g., 1 x 10⁻⁵ M). Prepare a stock solution of the tetrabutylammonium (B224687) salt of the anion of interest in the same solvent at a much higher concentration (e.g., 1 x 10⁻³ M).

  • UV-Vis Measurements: Place a known volume of the receptor solution in a cuvette and record its initial UV-Vis spectrum.

  • Titration: Add small aliquots of the anion stock solution to the cuvette containing the receptor solution. After each addition, mix thoroughly and record the UV-Vis spectrum.

  • Data Analysis: Monitor the changes in absorbance at a specific wavelength where the change is most significant. Plot the change in absorbance against the concentration of the added anion.

  • Determination of Association Constant: Use a non-linear fitting algorithm to fit the titration data to a 1:1 binding isotherm to calculate the association constant (Kₐ).[3]

These application notes and protocols provide a starting point for researchers interested in exploring the rich supramolecular chemistry of this compound derivatives. The versatility of the this compound scaffold offers ample opportunities for the design and synthesis of novel functional molecules with applications in sensing, catalysis, and materials science.

References

Photocatalytic Applications of Quinoxaline-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. Recently, their unique electronic and photophysical properties have paved the way for their exploration in the field of photocatalysis. The ability of the this compound scaffold to participate in photoinduced electron transfer processes makes it a versatile component in the design of both homogeneous and heterogeneous photocatalysts. These catalysts are being investigated for a range of applications, including the production of solar fuels, the synthesis of complex organic molecules, and the degradation of environmental pollutants. This document provides detailed application notes and experimental protocols for the key photocatalytic applications of this compound-based compounds.

Photocatalytic Organic Synthesis: C-H Functionalization of Quinoxalin-2(1H)-ones

This compound-based compounds have shown significant promise as photocatalysts and photosensitizers in a variety of organic transformations, most notably in the C-H functionalization of quinoxalin-2(1H)-ones. These reactions offer a direct and atom-economical approach to synthesizing complex derivatives with potential applications in drug discovery and materials science.

Application Notes

Visible-light-mediated photocatalysis provides a green and efficient method for the selective C3-arylation and alkylation of quinoxalin-2(1H)-ones.[1][2] This approach often utilizes covalent organic frameworks (COFs) incorporating this compound units or employs this compound derivatives as photosensitizers in conjunction with other catalysts.[1][2] The reaction typically proceeds via a radical mechanism, where the photocatalyst, upon light absorption, initiates the formation of radical intermediates that subsequently react with the quinoxalin-2(1H)-one scaffold.[1]

Quantitative Data
Photocatalyst/SystemSubstrateProductYield (%)Light SourceReference
2D-COF-1 (Hydrazone-based)Quinoxalin-2(1H)-one & Phenylhydrazine (B124118)C3-Arylated quinoxalin-2(1H)-one91Blue LED[2]
2D-COF-2 (Olefin-linked)Quinoxalin-2(1H)-one & Alkyl NHP EsterC3-Alkylated quinoxalin-2(1H)-one61-97Visible Light[1]
Eosin Y / KIQuinoxalin-2(1H)-one & Phenylhydrazine HClC3-Arylated quinoxalin-2(1H)-oneHigh SelectivityVisible Light[3]
g-C3N4Quinoxalinone & Acyl/Trifluoromethyl sourceC3-Acylated/Trifluoromethylated quinoxalinone-Visible Light[4]
Experimental Protocol: C3-Arylation of 1-methylquinoxalin-2(1H)-one

This protocol is adapted from procedures described for the visible-light-mediated C-H functionalization of quinoxalin-2(1H)-ones using a heterogeneous photocatalyst.[2]

Materials:

  • 1-methylquinoxalin-2(1H)-one

  • Phenylhydrazine

  • Hydrazone-based 2D-Covalent Organic Framework (2D-COF-1) photocatalyst

  • Acetonitrile (B52724) (MeCN), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Blue LED lamp (λmax = 456 nm)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv), phenylhydrazine (0.4 mmol, 2.0 equiv), and the 2D-COF-1 photocatalyst (5 mg).

  • Evacuate and backfill the tube with argon or nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous acetonitrile (2.0 mL) and DBU (0.3 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Place the reaction vessel approximately 2-5 cm from a blue LED lamp and begin vigorous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 5 mL of water.

  • Filter the mixture to recover the heterogeneous photocatalyst. The catalyst can be washed with solvent, dried, and reused.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired C3-arylated quinoxalin-2(1H)-one.

  • Characterize the product using standard analytical techniques (NMR, HRMS).

Visualization

G General Workflow for Photocatalytic C-H Functionalization cluster_prep Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Work-up and Purification prep1 Add Quinoxalinone, Hydrazine, and Photocatalyst to Schlenk Tube prep2 Evacuate and Backfill with Inert Gas prep1->prep2 prep3 Add Anhydrous Solvent and Base prep2->prep3 react1 Irradiate with Visible Light (e.g., Blue LED) prep3->react1 react2 Stir at Room Temperature react1->react2 workup1 Quench Reaction with Water react2->workup1 workup2 Filter to Recover Catalyst workup1->workup2 workup3 Extract with Organic Solvent workup2->workup3 workup4 Dry, Concentrate, and Purify via Chromatography workup3->workup4 final_product Final Product workup4->final_product Characterization (NMR, HRMS)

Caption: Experimental workflow for photocatalytic C-H functionalization.

Photocatalytic Pollutant Degradation

This compound derivatives can act as photosensitizers in the degradation of organic pollutants in water. Upon irradiation, they can generate reactive oxygen species (ROS) that are capable of breaking down complex organic molecules into simpler, less harmful substances.

Application Notes

The photocatalytic degradation of organic dyes, such as methylene (B1212753) blue, and other pollutants like phenols, can be achieved using this compound-based systems. These systems often operate under visible light, which is advantageous for utilizing solar energy. The efficiency of degradation is influenced by several factors, including the concentration of the photocatalyst, the pH of the solution, and the intensity of the light source. While specific quantitative data for this compound-based photocatalysts in pollutant degradation is not extensively tabulated in the literature, the principles are similar to other organic photosensitizers.

Quantitative Data
Experimental Protocol: Photocatalytic Degradation of Methylene Blue

This protocol is a generalized procedure for assessing the photocatalytic activity of a this compound-based photosensitizer for the degradation of an organic dye.

Materials:

  • This compound-based photocatalyst

  • Methylene blue (MB)

  • Deionized water

  • Photoreactor with a visible light source (e.g., Xenon lamp with a cutoff filter > 420 nm)

  • Magnetic stirrer and stir bar

  • UV-Vis spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Prepare a stock solution of methylene blue (e.g., 100 mg/L) in deionized water.

  • Prepare a working solution of MB of a known concentration (e.g., 10 mg/L) by diluting the stock solution.

  • In the photoreactor, add a specific amount of the this compound-based photocatalyst to a known volume of the MB working solution (e.g., 1 mg of catalyst in 50 mL of solution).

  • Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium.

  • Take an initial sample (t=0) and measure its absorbance at the maximum wavelength of MB (approx. 664 nm) using a UV-Vis spectrophotometer.

  • Turn on the visible light source to initiate the photocatalytic reaction.

  • Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).

  • Centrifuge or filter the aliquots to remove the photocatalyst particles before measuring the absorbance.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Plot the degradation efficiency as a function of time to determine the reaction kinetics.

Visualization

G Mechanism of Photocatalytic Pollutant Degradation This compound This compound Photocatalyst (Q) Excited_this compound Excited this compound (Q*) This compound->Excited_this compound Visible Light (hν) Excited_this compound->this compound Energy Transfer O2 Oxygen (O2) Excited_this compound->O2 Electron Transfer ROS Reactive Oxygen Species (ROS) (e.g., •O2-, •OH) O2->ROS Pollutant Organic Pollutant Degradation_Products Degradation Products (CO2, H2O, etc.) Pollutant->Degradation_Products Oxidation by ROS

Caption: Simplified mechanism of pollutant degradation.

Photocatalytic Hydrogen Evolution

The development of efficient systems for photocatalytic hydrogen evolution from water is a key area of research for renewable energy. This compound-based materials, particularly covalent organic frameworks, are being explored as potential metal-free photocatalysts for this purpose.

Application Notes

This compound-based covalent organic frameworks (COFs) have been synthesized and investigated for their photocatalytic water splitting activity. These materials offer a high surface area and tunable electronic properties. The photocatalytic hydrogen evolution reaction is typically carried out in the presence of a sacrificial electron donor, such as triethanolamine (B1662121) (TEOA), to consume the photogenerated holes and enhance the efficiency of electron utilization for proton reduction.

Quantitative Data

Specific quantitative data such as Apparent Quantum Yield (AQY), Turnover Number (TON), and Turnover Frequency (TOF) for hydrogen evolution using this compound-based photocatalysts are not extensively reported in a comparative format. Performance is highly dependent on the specific COF structure, the presence of co-catalysts, and the reaction conditions.

Experimental Protocol: Photocatalytic Hydrogen Evolution

This protocol provides a general method for evaluating the hydrogen evolution performance of a this compound-based photocatalyst.

Materials:

  • This compound-based photocatalyst (e.g., this compound-based COF)

  • Triethanolamine (TEOA)

  • Deionized water

  • Platinum co-catalyst (optional, e.g., H₂PtCl₆ solution for in-situ photodeposition)

  • Gas-tight quartz reactor

  • Light source (e.g., 300 W Xenon lamp with a cutoff filter)

  • Gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) for H₂ detection

  • Vacuum pump and gas supply (e.g., Argon)

Procedure:

  • Disperse a known amount of the this compound-based photocatalyst (e.g., 10 mg) in an aqueous solution containing a sacrificial electron donor (e.g., 10 vol% TEOA in 90 mL of water) in the quartz reactor.

  • If using a co-catalyst, add the precursor at this stage (e.g., a specific amount of H₂PtCl₆ solution to achieve 1 wt% Pt loading).

  • Seal the reactor and thoroughly degas the suspension by purging with argon for at least 30 minutes to remove dissolved oxygen.

  • Position the reactor in front of the light source and start the magnetic stirrer.

  • Turn on the light source to initiate the photocatalytic reaction. Maintain a constant reaction temperature using a cooling water circulation system.

  • At regular time intervals (e.g., every hour), take a sample of the gas from the reactor's headspace using a gas-tight syringe.

  • Inject the gas sample into the GC to quantify the amount of hydrogen produced.

  • Calculate the rate of hydrogen evolution (in µmol/h or mmol/h).

  • The Apparent Quantum Yield (AQY) can be calculated if a monochromatic light source is used and the photon flux is measured with a calibrated photodiode. AQY (%) = (2 × number of evolved H₂ molecules / number of incident photons) × 100

Visualization

G Experimental Setup for Photocatalytic H2 Evolution Light_Source Light Source (e.g., Xe Lamp) Reactor Gas-Tight Quartz Reactor - this compound Photocatalyst - Water + Sacrificial Agent - Magnetic Stirrer Light_Source->Reactor Irradiation GC Gas Chromatograph (GC) for H2 Analysis Reactor->GC Gas Sampling Data_Analysis Data Analysis: - H2 Evolution Rate - AQY, TON, TOF GC->Data_Analysis Cooling Cooling System Cooling->Reactor Maintains Temp.

Caption: Setup for photocatalytic hydrogen evolution.

Photocatalytic CO₂ Reduction

Utilizing solar energy to convert carbon dioxide into valuable fuels and chemicals is a highly sought-after goal. This compound derivatives can function as photosensitizers in homogeneous systems for CO₂ reduction.

Application Notes

In a typical homogeneous photocatalytic system for CO₂ reduction, a this compound-based photosensitizer absorbs light and transfers an electron to a catalyst (often a metal complex), which then reduces CO₂ to products like carbon monoxide (CO) or formic acid. A sacrificial electron donor is required to regenerate the photosensitizer. The efficiency of these systems is evaluated by metrics such as the Turnover Number (TON) for the catalyst and the Quantum Yield (QY) of product formation.

Quantitative Data

Similar to hydrogen evolution, comprehensive and comparative quantitative data for this compound-based photosensitizers in CO₂ reduction is limited. Performance metrics are highly system-dependent.

Experimental Protocol: Photocatalytic CO₂ Reduction

This protocol outlines a general procedure for a homogeneous photocatalytic CO₂ reduction experiment using a this compound-based photosensitizer.

Materials:

  • This compound-based photosensitizer

  • CO₂ reduction catalyst (e.g., a Rhenium or Cobalt complex)

  • Sacrificial electron donor (e.g., triethanolamine, TEOA)

  • Anhydrous solvent (e.g., acetonitrile)

  • High-purity CO₂ gas

  • Schlenk flask or a gas-tight reaction vessel

  • Light source (e.g., LED or Xenon lamp with appropriate filters)

  • Gas chromatograph (GC) for CO analysis

Procedure:

  • In a Schlenk flask, dissolve the this compound-based photosensitizer, the catalyst, and the sacrificial electron donor in the anhydrous solvent.

  • Seal the flask and saturate the solution with CO₂ by bubbling the gas through it for at least 30 minutes.

  • Irradiate the stirred solution with a light source of a specific wavelength while maintaining a constant temperature.

  • Periodically, take gas samples from the headspace of the flask using a gas-tight syringe.

  • Analyze the gas samples by GC to determine the concentration of CO and any other gaseous products (like H₂).

  • Liquid products can be analyzed by techniques such as NMR or HPLC after the reaction.

  • Calculate the Turnover Number (TON) for CO production based on the moles of the catalyst used: TON = moles of CO produced / moles of catalyst

  • The Quantum Yield (QY) can be determined if the photon flux of the light source is known.

Visualization

G Photocatalytic CO2 Reduction Cycle Q This compound (Q) Photosensitizer Q_star Q* Q->Q_star Donor Sacrificial Donor (D) Q_minus Q•- Q_star->Q_minus + D Q_minus->Q + Cat Cat_minus Cat•- Q_minus->Cat_minus e- transfer Cat Catalyst (Cat) Cat_minus->Cat + CO2, + 2H+ CO CO + H2O Cat_minus->CO CO2 CO2 Donor_plus D•+ Donor->Donor_plus - e-

Caption: Homogeneous photocatalytic CO2 reduction cycle.

References

Troubleshooting & Optimization

Strategies for minimizing side product formation in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side product formation and troubleshooting common issues encountered during the synthesis of quinoxalines.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxalines, and what are the typical challenges?

A1: The most prevalent method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][2][3] While effective, this method can present challenges such as low yields, the formation of side products, and the need for harsh reaction conditions like high temperatures and long reaction times, which can lead to product degradation.[1][2]

Q2: What are the most common side products observed in this compound synthesis?

A2: A significant side product arises from the self-condensation of the 1,2-dicarbonyl compound, particularly under basic or acidic conditions, which can form a five-membered ring structure.[4] Other potential side products include those from the oxidation of the aromatic diamine, especially at elevated temperatures, and from incomplete cyclization, leading to imine intermediates that can undergo further undesired reactions.[1]

Q3: How can I generally minimize the formation of these side products?

A3: Minimizing side product formation hinges on optimizing reaction conditions to favor the desired this compound formation. Key strategies include maintaining a precise 1:1 molar ratio of the reactants, lowering the reaction temperature, and using an efficient catalyst to accelerate the desired reaction.[4] The order of addition can also be crucial; slowly adding the 1,2-dicarbonyl to the 1,2-diamine solution can prevent the dicarbonyl from self-condensing.[4]

Q4: What are the advantages of using microwave-assisted synthesis for quinoxalines?

A4: Microwave-assisted synthesis offers several advantages over conventional heating methods, including significantly shorter reaction times, minimized unwanted side reactions, and often higher yields.[5][6][7] This technique can also be performed under solvent-free conditions, which reduces costs and environmental hazards.[6][8]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Significant Side Product Formation

Q: I am observing a major side product that I suspect is from the self-condensation of my 1,2-dicarbonyl starting material. How can I confirm this and prevent its formation?

A:

Confirmation: The self-condensation of a 1,2-diacetylbenzene, for example, can form 2-methyl-1H-inden-1-one after dehydration.[4] You can characterize the side product using standard analytical techniques (NMR, MS) and compare the data to the expected structure of the self-condensation product.

Prevention Strategies:

  • Stoichiometry Control: Ensure an accurate 1:1 molar ratio of the 1,2-dicarbonyl and 1,2-diamine. An excess of the dicarbonyl compound increases the likelihood of self-condensation.[4]

  • Lower Reaction Temperature: Aldol condensation reactions are often promoted by higher temperatures. Many modern this compound synthesis protocols can be performed effectively at room temperature, which disfavors the self-condensation side reaction.[4]

  • Catalyst Optimization: Employing a more efficient catalyst can accelerate the desired this compound synthesis, outcompeting the side reaction.[4] Heterogeneous catalysts like alumina-supported heteropolyoxometalates can be highly effective at room temperature.[2][9]

  • Slow Addition of Reagents: Prepare a solution of the 1,2-diamine and the catalyst. Then, add a solution of the 1,2-dicarbonyl compound dropwise over a period of 15-30 minutes. This ensures that the dicarbonyl reacts with the diamine before it has a chance to self-condense.[4]

Issue 2: Low Reaction Yield

Q: My reaction yield is consistently low, even without significant side product formation. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors beyond side product formation.[1][4]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion. Consider extending the reaction time or employing a more efficient catalyst to drive the reaction forward.[4]

  • Purity of Starting Materials: Impurities in either the 1,2-diamine or the 1,2-dicarbonyl can interfere with the reaction.[1][4] Ensure the purity of your starting materials before beginning the synthesis.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.[4] Experiment with different solvents, such as ethanol (B145695) or acetic acid.[1]

  • Product Degradation: Prolonged reaction times or high temperatures can sometimes lead to the degradation of the desired this compound product.[2][4] Milder reaction conditions, often facilitated by modern catalysts, can mitigate this.[2]

  • Substituent Effects: Strong electron-withdrawing groups on the 1,2-diamine can deactivate the molecule, hindering the reaction.[2] In such cases, more forcing conditions or a highly active catalytic system may be necessary.[2]

Issue 3: Purification Challenges

Q: I'm having difficulty purifying my this compound product using column chromatography. The product is either not eluting properly or is co-eluting with impurities.

A: Column chromatography is a common method for purifying quinoxalines, but challenges can arise.[1][10]

Troubleshooting Purification:

  • Product Sticking to Silica (B1680970) Gel: Some this compound derivatives can be sensitive to the acidic nature of standard silica gel.[10] To remedy this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (B128534) (1-3%). Alternatively, consider using a different stationary phase like alumina.[10]

  • Inefficient Elution: If your product is not eluting, the solvent system may be too non-polar. Gradually increase the polarity of the eluent (gradient elution).[10] For highly polar compounds, reverse-phase chromatography might be a more suitable option.[10]

  • Co-elution with Impurities: If your product is co-eluting with an impurity, the initial solvent system lacks the necessary selectivity. Experiment with different solvent systems on a TLC plate to achieve better separation before attempting column chromatography.[10]

  • Product Precipitation on the Column: Low solubility of your compound in the chromatography solvents can cause it to precipitate on the column. Ensure the crude product is fully dissolved before loading. If solubility is an issue, you can pre-adsorb the sample onto a small amount of silica gel before loading it onto the column.[10]

Data Presentation

The following tables summarize quantitative data to aid in the optimization of your synthesis.

Table 1: Effect of Catalyst on this compound Synthesis Yield

EntryCatalyst (100 mg)SolventTime (min)Temperature (°C)Yield (%)Reference
1AlCuMoVPToluene (B28343)1202592[9]
2AlFeMoVPToluene1202580[9]
3NoneToluene120250[9]
4Alumina (Support)Toluene120250[9]

Reaction Conditions: o-phenylenediamine (B120857) (1 mmol), Benzil (1 mmol), Toluene (7-10 mL).

Table 2: Effect of Catalyst Amount on this compound Yield

EntryCatalyst Amount (mg)Yield (%)
110
25085
310092
415093

Reaction Conditions: o-phenylenediamine (1 mmol), Benzil (1 mmol), AlCuMoVP catalyst, Toluene (7 mL), 120 min, 25°C.[9]

Table 3: Effect of Reaction Time on this compound Yield

EntryTime (min)Yield (%)
13070
26085
312092
418092

Reaction Conditions: o-phenylenediamine (1 mmol), Benzil (1 mmol), AlCuMoVP (100 mg), Toluene (7 mL), 25°C.[9]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using a Heterogeneous Catalyst at Room Temperature

This protocol is based on the use of an alumina-supported heteropolyoxometalate catalyst.[9]

  • Reaction Setup: To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 100 mg of the AlCuMoVP catalyst.

  • Reaction Execution: Stir the mixture at room temperature (25°C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Workup: After the reaction is complete, separate the insoluble catalyst by filtration.

  • Purification: Dry the filtrate over anhydrous Na₂SO₄. Evaporate the solvent under reduced pressure. The pure product can be obtained by recrystallization from ethanol.[9]

Protocol 2: Microwave-Assisted Synthesis of Quinoxalines

This protocol provides a general guideline for microwave-assisted synthesis.[3]

  • Reaction Mixture: In a microwave-safe vial, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Solvent: Add ethanol (5 mL) as the solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 80°C) for a specified time (e.g., 5-10 minutes).

  • Monitoring: Monitor the reaction progress using TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixture). Collect the fractions containing the pure product and evaporate the solvent.[3]

Protocol 3: The Beirut Reaction for this compound-N,N'-dioxides

The Beirut reaction is a method for the one-step synthesis of this compound-N,N'-dioxides from a benzofuroxan (B160326) and a nucleophilic substrate.[11][12]

  • Reaction Setup: The reaction is typically performed using a base as a catalyst in a protic or aprotic solvent.[12] For example, the synthesis of 2-benzyl- and 2-phenoxy-3-methylthis compound-1,4-dioxides can be achieved using halogenated benzofuroxan with benzylacetone (B32356) or phenoxyacetone (B1677642) in methanol (B129727) with gaseous ammonia (B1221849) as the catalyst.[12]

  • Mechanism: The generally accepted mechanism involves the nucleophilic addition of an enolate ion to the electrophilic nitrogen atom of the benzofuroxan. This is followed by ring closure and subsequent elimination of water to form the this compound-N,N'-dioxide system.[12]

  • Regioselectivity: When using monosubstituted benzofuroxans, a mixture of 6- and 7-substituted this compound 1,4-dioxides can be formed due to tautomeric equilibrium in the benzofuroxan starting material.[13]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials (1,2-Diamine & 1,2-Dicarbonyl) reagents Select Catalyst & Solvent start->reagents mix Combine Reactants reagents->mix react Stir at Optimal Temperature & Time mix->react monitor Monitor with TLC react->monitor filter Filter Catalyst monitor->filter Reaction Complete extract Solvent Evaporation filter->extract purify Column Chromatography or Recrystallization extract->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_workflow cluster_stoichiometry Stoichiometry Check cluster_temperature Temperature Optimization cluster_catalyst Catalyst & Addition start Significant Side Product (e.g., Self-Condensation) q1 Is the molar ratio 1:1? start->q1 a1_yes Proceed to Temperature Check q1->a1_yes Yes a1_no Adjust to 1:1 Ratio q1->a1_no No q2 Is reaction at room temperature? a1_yes->q2 a1_no->q1 a2_yes Proceed to Catalyst Check q2->a2_yes Yes a2_no Lower Temperature q2->a2_no No q3 Is an efficient catalyst being used? a2_yes->q3 a2_no->q2 a3_yes Consider Slow Addition q3->a3_yes Yes a3_no Screen for a More Active Catalyst q3->a3_no No end_node Optimized Conditions a3_yes->end_node a3_no->q3

Caption: Troubleshooting workflow for significant side product formation.

logical_relationships cluster_factors Influencing Factors cluster_strategies Mitigation Strategies sp Side Product Formation temp High Temperature sp->temp ratio Incorrect Stoichiometry (Excess Dicarbonyl) sp->ratio catalyst Inefficient Catalyst sp->catalyst time Long Reaction Time sp->time lower_temp Lower Temperature temp->lower_temp correct_ratio Adjust to 1:1 Ratio ratio->correct_ratio slow_addition Slow Reagent Addition ratio->slow_addition better_catalyst Use Efficient Catalyst catalyst->better_catalyst shorter_time Optimize Reaction Time time->shorter_time lower_temp->sp Reduces correct_ratio->sp Reduces better_catalyst->sp Reduces shorter_time->sp Reduces slow_addition->sp Reduces

References

Overcoming challenges in the purification of polar quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar quinoxaline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when purifying polar this compound derivatives?

Researchers often face several key challenges during the purification of polar this compound derivatives. These include low recovery of the target compound, the presence of co-eluting impurities, poor solubility of the compound in common chromatography solvents, and potential decomposition of the product on standard silica (B1680970) gel.[1] The inherent polarity of these derivatives can lead to strong interactions with polar stationary phases, making elution difficult.

Q2: My polar this compound derivative shows significant streaking or remains at the baseline during Thin-Layer Chromatography (TLC). What could be the cause and how can I fix it?

Streaking or baseline retention on TLC plates is a common issue when dealing with polar compounds. This can be attributed to strong interactions with the acidic silica gel or poor solubility in the mobile phase.[1] To address this, you can try adding a small amount of a modifier to your eluent system. For basic quinoxalines, adding 0.1-1% triethylamine (B128534) can help to reduce tailing.[2] For acidic derivatives, adding 0.1-1% acetic acid may improve the spot shape.[2] If the spot remains at the baseline, the eluent is likely not polar enough to move the compound up the plate.[1]

Q3: I am experiencing low recovery of my product after column chromatography. What are the potential reasons and solutions?

Low recovery can stem from several factors. Your compound may be irreversible adsorbed onto the silica gel, especially if it is sensitive to the acidic nature of the stationary phase.[1] In such cases, deactivating the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample can be beneficial.[1] Alternatively, using a different stationary phase like neutral alumina (B75360) or a reverse-phase C18 silica may be a better option.[1] Another reason for low recovery could be product precipitation on the column if it has low solubility in the chosen eluent.[1] Ensure your compound is fully dissolved before loading, or consider a solid-loading technique by pre-adsorbing it onto a small amount of silica gel.[1]

Q4: How can I effectively remove colored impurities from my purified this compound derivative?

Persistent color in your final product often indicates the presence of highly conjugated impurities. A common and effective method for removing such impurities is treatment with activated charcoal.[1] Dissolve your compound in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% by weight), and gently heat the mixture for a few minutes.[1] The charcoal can then be removed by hot gravity filtration, and the purified compound can be recovered by crystallization.[1]

Q5: What is the best approach for separating isomeric this compound derivatives?

The separation of isomers can be challenging. The choice of technique depends on the difference in their physicochemical properties. A summary of potential methods is provided in the table below.

Data Presentation

Table 1: Comparison of Purification Techniques for Isomeric this compound Derivatives

Purification TechniqueIdeal for...Key Considerations
Fractional Crystallization Isomers with significant differences in solubility.Can be time-consuming and requires careful solvent screening.[1]
Flash Chromatography Isomers with a noticeable difference in polarity (ΔRf > 0.1 on TLC).Optimization of the solvent system is critical; a slow gradient elution may be necessary.[1]
Preparative HPLC Isomers that are difficult to separate by other methods.Offers the best resolution but is a higher cost option requiring specialized equipment.[1]

Troubleshooting Guides

Issue 1: Poor Separation of Product and a Closely Eluting Impurity

Symptoms:

  • Overlapping spots on TLC.

  • Mixed fractions after column chromatography.

Troubleshooting Workflow:

G start Poor Separation step1 Optimize TLC Solvent System (Vary solvent ratios and components) start->step1 step2 Try a Different Stationary Phase (e.g., Alumina, C18) step1->step2 No Improvement end_success Improved Separation step1->end_success Separation Improved step3 Consider Preparative HPLC step2->step3 No Improvement step2->end_success Separation Improved step3->end_success Separation Achieved end_fail Separation Still Poor step3->end_fail Still Co-eluting

Caption: Troubleshooting decision tree for poor separation.

Issue 2: Compound Appears to Decompose on the Silica Gel Column

Symptoms:

  • Appearance of new, lower Rf spots on TLC of column fractions.

  • Low overall yield of desired product.

  • Discoloration of the silica gel.

Troubleshooting Workflow:

G start Compound Decomposition on Silica step1 Deactivate Silica Gel (Flush with 1-3% Triethylamine in eluent) start->step1 step2 Use Neutral Alumina step1->step2 Decomposition Still Occurs end_success Purification Successful step1->end_success Decomposition Prevented step3 Use Reverse-Phase Chromatography (C18) step2->step3 Decomposition Still Occurs step2->end_success Decomposition Prevented step3->end_success Purification Successful end_fail Decomposition Persists step3->end_fail Decomposition Persists

Caption: Troubleshooting guide for compound instability.

Experimental Protocols

Protocol 1: Column Chromatography with Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Deactivation: Prepare a deactivating solvent by adding 1-3% triethylamine to your initial eluent. Flush the packed column with 2-3 column volumes of this deactivating solvent.[3]

  • Equilibration: Flush the column with 2-3 column volumes of the initial eluent (without triethylamine) to remove the excess base.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. If solubility is low, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.[1]

  • Elution: Begin elution with the starting solvent system and gradually increase the polarity (gradient elution).[1]

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

Protocol 2: Recrystallization of a Polar this compound Derivative
  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.[4] Ethanol is a common starting point for many this compound derivatives.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1]

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration.[1]

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the purified crystals thoroughly, for instance, in a desiccator or a vacuum oven.[5]

General Purification Workflow

G start Crude Polar This compound Derivative step1 Assess Purity by TLC start->step1 step2 Choose Purification Method step1->step2 step3a Column Chromatography step2->step3a Complex Mixture step3b Recrystallization step2->step3b Relatively Pure Solid step4a Collect and Combine Pure Fractions step3a->step4a step4b Isolate and Dry Crystals step3b->step4b step5 Analyze Purity of Final Product (TLC, NMR, etc.) step4a->step5 step4b->step5 end Pure Product step5->end

Caption: General workflow for purifying polar quinoxalines.

References

Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of quinoxaline-2,3-diones.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound-2,3-diones, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound-2,3-dione synthesis low?

Answer: Low yields are a frequent challenge in this synthesis.[1] Several factors can be responsible:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Increase the reaction time or temperature. For conventional heating methods, refluxing for 1.5 to 6 hours is common.[2] Microwave-assisted synthesis can significantly reduce reaction times to mere minutes.[1][3]

  • Purity of Starting Materials: Impurities in the o-phenylenediamine (B120857) or oxalic acid can interfere with the reaction and lead to side products.[1][2][4]

    • Solution: Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.[2]

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of the reactants can limit the yield.

    • Solution: Ensure an equimolar (1:1) ratio of o-phenylenediamine and oxalic acid (or its derivative) is used for optimal results.[2]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the o-phenylenediamine substrate can deactivate the molecule, leading to lower yields and longer reaction times.[4][5]

    • Solution: More forcing reaction conditions, such as higher temperatures or the use of a catalyst, may be required to drive the reaction forward.[2]

  • Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps, especially due to the typically poor solubility of this compound-2,3-diones.[1][2]

    • Solution: Carefully optimize the purification procedure. For products that are sparingly soluble, thoroughly washing the crude solid with appropriate solvents like diethyl ether can be effective in removing more soluble impurities.[1][2]

Question 2: I am observing significant side product formation. What is the cause and how can I minimize it?

Answer: Side product formation can diminish yield and complicate purification. Key causes include:

  • Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[2]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and degas solvents before use.[1][2]

  • Decomposition of Oxalic Acid: At high temperatures, oxalic acid can decompose, leading to unwanted byproducts.[2]

    • Solution: Employ milder reaction conditions. Solvent-free grinding at room temperature is a green and efficient method that can minimize side product formation.[2]

  • Reaction with Solvent: The solvent may not be inert and could be reacting with starting materials or intermediates.

    • Solution: Choose a non-reactive solvent. Water, ethanol (B145695), and Dimethylformamide (DMF) are commonly used.[2] Alternatively, solvent-free methods are an excellent alternative.[2]

Question 3: The purification of my this compound-2,3-dione is difficult. What are some effective strategies?

Answer: Purification is often challenging due to the low solubility of these compounds in many common organic solvents.[1][2]

  • Poor Solubility: This characteristic makes purification by standard column chromatography on silica (B1680970) gel particularly difficult and can even lead to product decomposition.[2]

    • Solution 1: Recrystallization: This is the most common and effective method.[1][2]

      • Dissolve the crude product in a hot 5% NaOH solution and then re-precipitate the purified product by acidifying with dilute HCl.[1][2] This method is highly effective for removing non-acidic impurities.

      • Recrystallization from hot ethanol has also been reported to be successful.[1][6]

    • Solution 2: Washing/Trituration: If the product is a solid and impurities are soluble in a specific solvent, washing the crude material can be very effective.

      • Washing the crude solid with a solvent like diethyl ether can remove unreacted starting materials and more soluble impurities.[1]

    • Solution 3: Avoid Silica Gel Chromatography: Given the potential for decomposition, silica gel column chromatography should be avoided if possible.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound-2,3-diones? A1: The most fundamental and widely used method is the cyclocondensation reaction between an o-phenylenediamine (or its substituted derivatives) and oxalic acid or its derivatives like diethyl oxalate.[1][7] This reaction is typically performed under acidic conditions, often with heating.[1]

Q2: How can I accelerate a slow reaction? A2: Long reaction times are a known drawback of conventional heating methods.[1] To speed up the synthesis, consider these approaches:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields.[1][3]

  • Catalysis: The use of catalysts such as iodine or cerium ammonium (B1175870) nitrate (B79036) (CAN) can accelerate the reaction, often allowing for lower temperatures.[1]

  • Solvent-Free Grinding: Grinding the reactants together at room temperature is a highly efficient method that can produce high yields in a very short time (5-10 minutes).[1][2][5]

Q3: Are there any "green" or environmentally friendly synthesis methods available? A3: Yes. The solid-state, solvent-free grinding of o-phenylenediamine and oxalic acid at room temperature is an excellent example of a green chemistry approach.[5] It avoids the use of potentially toxic solvents, often reduces energy consumption, and can lead to high product yields with unsurpassed atom economy.[5] Microwave-assisted synthesis using water as a solvent is another environmentally benign option.[2][8]

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data for the synthesis of the parent 1,4-dihydrothis compound-2,3-dione using different protocols.

MethodReactantsSolvent/ConditionsTimeYieldReference
Conventional Heatingo-phenylenediamine, Oxalic acid dihydrateWater, conc. HCl20 min (reflux)98%[6]
Microwave Irradiationo-phenylenediamine, Oxalic acid dihydrateWater (1 mL)3 min (400 W)88%[3]
Solvent-Free Grindingo-phenylenediamine, Oxalic acid dihydrateNone (Room Temp.)5-10 minGood to Very Good[2][5]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis by Grinding [2][5]

  • In a mortar, combine o-phenylenediamine (1 mmol, 0.108 g) and oxalic acid dihydrate (1 mmol, 0.126 g).

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

  • Continue grinding until the solid mixture turns into a melt.

  • Continue to grind the mixture occasionally for 5-10 minutes.

  • Crystallize the resulting solid from water or a water/ethanol mixture to obtain the pure product.

Protocol 2: Microwave-Assisted Synthesis [1][2][3]

  • In an open beaker, thoroughly mix a powdered mixture of o-phenylenediamine (0.01 mol, 1.08 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).

  • Add 1 mL of water and mix thoroughly.

  • Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.

  • Add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.

  • Allow the solution to stand at room temperature for the product to crystallize.

  • Filter the solid product, wash with water, and if needed, recrystallize by dissolving in 5% NaOH and reprecipitating with dilute HCl.

Protocol 3: Conventional Heating in Acidic Water [1][6]

  • In a round-bottom flask, heat a solution of oxalic acid dihydrate (30 g, 0.238 mol) in 100 mL of water.

  • To the hot solution, add 4.5 mL of concentrated HCl.

  • Slowly add o-phenylenediamine (22 g, 0.204 mol) to the mixture.

  • Heat the reaction under reflux for 20 minutes.

  • Cool the reaction mixture by adding ice to induce precipitation.

  • Filter the resulting solid and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to yield white crystals.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification start Start reactants Mix Reactants (o-phenylenediamine & Oxalic Acid) start->reactants reaction Apply Reaction Conditions reactants->reaction method1 Grinding reaction->method1 method2 Microwave reaction->method2 method3 Heating reaction->method3 workup Work-up (Precipitation/ Filtration) method1->workup method2->workup method3->workup purify Purification (Recrystallization/ Washing) workup->purify product Final Product purify->product

Caption: General experimental workflow for this compound-2,3-dione synthesis.

troubleshooting_yield cluster_checks Diagnostic Checks cluster_solutions Potential Solutions start Low Yield Observed check_reagents Reagents Pure? start->check_reagents check_conditions Conditions Optimal? start->check_conditions check_workup Workup Loss? start->check_workup sol_reagents Purify starting materials check_reagents->sol_reagents No sol_conditions Increase Time/Temp Use Microwave Add Catalyst check_conditions->sol_conditions No sol_workup Optimize recrystallization Wash crude solid check_workup->sol_workup Yes

Caption: Troubleshooting logic for low reaction yield.

ampa_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal glutamate Glutamate (Neurotransmitter) ampa AMPA Receptor (Ion Channel) glutamate->ampa Binds ions Na+ / Ca2+ Influx ampa->ions depolarization Depolarization ions->depolarization excitation Neuronal Excitation depolarization->excitation antagonist This compound-2,3-dione (Antagonist) antagonist->ampa Blocks

Caption: Antagonistic action on the AMPA receptor signaling pathway.

References

Identifying and removing catalyst residues from quinoxaline products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the identification and removal of catalyst residues from quinoxaline products.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in this compound synthesis and what residues can they leave?

The most prevalent method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound.[1] A variety of catalysts are employed to improve reaction efficiency, and they can be broadly categorized as follows:

  • Lewis Acids: Catalysts such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O are often used.[2] These can leave behind corresponding metal salt residues.

  • Palladium Catalysts: Palladium complexes are widely used in various cross-coupling reactions to synthesize substituted quinoxalines.[3][4] Residues can be in the form of metallic palladium or palladium salts.[5][6]

  • Heterogeneous Catalysts: Solid-supported catalysts like alumina-supported heteropolyoxometalates, zeolites, and various nanoparticles (e.g., nano-TiO₂, nanocrystalline CuO) are gaining popularity due to easier separation.[7][8][9] While designed for easy removal, fine particles can sometimes contaminate the product.

  • Brønsted Acids: Simple acids like acetic acid or sulfuric acid are also used.[10][11] These are typically removed during standard aqueous work-up procedures.

Q2: How can I identify the presence of catalyst residues in my this compound product?

Several analytical techniques can be employed to detect and quantify metallic residues:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive method for quantifying trace amounts of metallic elements and is a standard technique in the pharmaceutical industry for analyzing residual catalysts.[12]

  • Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX): This technique provides elemental analysis of solid samples, allowing for the identification of metallic particulates and residues on the surface of the product.[13]

  • Atomic Absorption Spectroscopy (AAS): Another established method for quantifying metal residues.[14]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (EDXRF): A non-destructive technique that can be used for the rapid determination of catalyst residues like palladium in active pharmaceutical ingredients (APIs).[3]

Q3: My this compound product has a persistent color. Could this be due to catalyst residues?

Yes, colored impurities are a common issue and can sometimes be attributed to residual catalysts, particularly transition metal complexes.[15] For instance, palladium(II) residues can impart an orange tinge to the product.[6] However, color can also arise from highly conjugated organic byproducts.

Troubleshooting Guides

Issue 1: Removing Palladium Catalyst Residues

Palladium is one of the most common and challenging catalysts to remove completely. Here’s a guide to troubleshoot its removal.

Symptom Potential Cause Recommended Solution(s)
Fine black particles in the product after filtration. Incomplete removal of heterogeneous palladium on carbon (Pd/C).Filter the reaction mixture through a pad of Celite. For very fine particles, using a PTFE micron filter after the initial filtration can be effective.[5][6]
Product has a persistent orange/brown color after purification. Presence of soluble palladium(II) species.Scavengers: Use solid-supported metal scavengers with thiol or phosphine (B1218219) groups to bind the palladium, which can then be filtered off.[4][5] Polystyrene-bound 2,4,6-trimercapto-s-triazine (polystyrene-bound TMT) has been shown to be effective.[16] Activated Carbon: Stirring the product solution with activated charcoal can adsorb palladium residues.[6][15][17] Extraction: In some cases, extraction with an aqueous solution of a chelating agent like EDTA or lactic acid can remove palladium salts.[5][17]
Palladium residues detected by ICP-OES after column chromatography. Co-elution of the palladium complex with the product.Column Chromatography: If not already attempted, this is a primary method for removing catalyst residues.[5][18] Recrystallization: This is a highly effective method for purification if the product is a solid.[18] Adsorbents: Passing a solution of the product through a pad of activated clay or zeolite can effectively remove palladium complexes.[17]
Issue 2: Removing Lewis Acid and other Metal Salt Residues
Symptom Potential Cause Recommended Solution(s)
Inorganic salt contamination in the final product. Incomplete removal of water-soluble catalysts like CuSO₄·5H₂O.Aqueous Work-up: Perform a thorough aqueous wash of the crude product solution to remove water-soluble salts. Filtration: If the catalyst is insoluble in the reaction solvent at the end of the reaction, it can often be removed by simple filtration.[2]
Product is difficult to purify by chromatography. The metal residue is complexing with the this compound product.Acidic/Basic Wash: Depending on the nature of the this compound derivative, an acidic or basic wash during work-up can help to break the complex and remove the metal salt into the aqueous phase.

Experimental Protocols

Protocol 1: General Procedure for Removal of Heterogeneous Catalysts by Filtration

This protocol is suitable for removing catalysts like Pd/C or insoluble solid-supported catalysts.

  • Reaction Quenching: Once the reaction is complete as monitored by TLC, cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent in which the product is soluble.

  • Filtration Setup: Prepare a filtration setup with a sintered glass funnel or Büchner funnel. Place a pad of Celite (approximately 1-2 cm thick) over the filter paper.

  • Filtration: Pass the diluted reaction mixture through the Celite pad. The Celite will help trap the fine catalyst particles.[5]

  • Washing: Wash the Celite pad with additional fresh solvent to ensure complete recovery of the product.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can then be further purified.

Protocol 2: Purification using Activated Charcoal

This method is effective for removing colored impurities and trace catalyst residues.[15]

  • Dissolution: Dissolve the crude or purified this compound product in a suitable solvent by heating.

  • Charcoal Addition: Allow the solution to cool slightly to prevent boiling over, then add a small amount of activated charcoal (typically 1-2% by weight of the compound).[15]

  • Heating: Gently heat and swirl the mixture for a few minutes.

  • Hot Filtration: Perform a hot gravity filtration through a fluted filter paper to remove the activated charcoal. This step is crucial and should be done quickly to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Visualizations

Removal_Workflow Start Crude this compound Product Check_Residue Identify Residue Type (e.g., ICP-OES, Color) Start->Check_Residue Heterogeneous Heterogeneous Catalyst (e.g., Pd/C, solid acids) Check_Residue->Heterogeneous Particulate Soluble Soluble Catalyst (e.g., Pd(II) salts, Lewis acids) Check_Residue->Soluble Dissolved/ Colored Celite_Filtration Celite Filtration Heterogeneous->Celite_Filtration Scavengers Scavengers / Adsorbents (Thiol resins, Activated Carbon) Soluble->Scavengers Extraction Aqueous Extraction (with chelators if needed) Soluble->Extraction Chromatography Column Chromatography Celite_Filtration->Chromatography Scavengers->Chromatography Extraction->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Final_Product Purified this compound Product Recrystallization->Final_Product

Caption: Workflow for Catalyst Residue Removal from this compound Products.

Identification_Pathway Product This compound Product with Suspected Residues Visual Visual Inspection (Color, Particulates) Product->Visual Qualitative Qualitative Analysis Visual->Qualitative Particulates Observed Quantitative Quantitative Analysis Visual->Quantitative Color or Suspected Trace Metals SEM_EDX SEM-EDX (Elemental Mapping) Qualitative->SEM_EDX ICP_OES ICP-OES / AAS (Trace Metal Quantification) Quantitative->ICP_OES XRF EDXRF (Bulk Elemental Analysis) Quantitative->XRF Report Residue Report (Identity and Concentration) SEM_EDX->Report ICP_OES->Report XRF->Report

Caption: Logical Pathway for Identifying Catalyst Residues.

References

Method development for the scale-up of quinoxaline synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of quinoxaline derivatives from the laboratory to a pilot plant. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during this process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.

Issue 1: Decreased Yield at Pilot Scale Compared to Lab Scale

  • Question: We observed a significant drop in yield for our this compound synthesis when moving from a 1L lab reactor to a 100L pilot plant reactor. What are the likely causes and how can we troubleshoot this?

  • Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced on a smaller scale.[1] These include:

    • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.[1] The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging.[1]

      • Solution: Improve agitation by selecting an appropriate impeller and optimizing the stirring speed. Use a jacketed reactor with a suitable heat transfer fluid to ensure uniform temperature control. Consider a staged addition of reagents to manage exothermic reactions.[1]

    • Changes in Reaction Kinetics: The overall reaction kinetics can be affected by the altered physical environment of a large reactor.

      • Solution: Re-optimize reaction parameters such as temperature, pressure, and reaction time at the pilot scale. Monitor the reaction progress closely using in-process controls like TLC, HPLC, or LC-MS.[1]

    • Precipitation of Intermediates or Products: If a product or intermediate precipitates prematurely, it can hinder reaction completion or complicate stirring and work-up.[1]

      • Solution: Adjust the solvent volume or composition to maintain the solubility of all components throughout the reaction.

Issue 2: Increased Impurity Profile at Pilot Scale

  • Question: Our pilot plant batch of this compound shows a higher level of impurities, particularly benzimidazoles and N-oxides, which were negligible at the lab scale. What is causing this and how can we prevent it?

  • Answer: The formation of byproducts is a frequent issue in this compound synthesis, and their prevalence can be exacerbated at a larger scale.

    • Benzimidazole Formation: This is a common byproduct arising from the reaction of the o-phenylenediamine (B120857) starting material with aldehyde or carboxylic acid impurities in the 1,2-dicarbonyl compound.[2]

      • Solution: Assess the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS before use.[2] If impurities are detected, purify the reagent by recrystallization or chromatography.[2]

    • This compound N-oxide Formation: These are typically formed through over-oxidation of the this compound ring, which can occur if the reaction conditions are too harsh or if an oxidizing agent is present.[2]

      • Solution: Control the reaction atmosphere by running the synthesis under an inert gas like nitrogen or argon to prevent oxidation from atmospheric oxygen, especially at elevated temperatures.[2] Be mindful of solvents like DMSO, which can act as an oxidant at higher temperatures.[2]

    • Dihydrothis compound Intermediate: The formation of a stable dihydrothis compound indicates that the final oxidation step is incomplete.[2]

      • Solution: If the reaction is performed under non-oxidizing conditions, introducing a mild oxidant can facilitate the final aromatization step. Often, stirring the reaction mixture open to the air after the initial condensation is sufficient.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing quinoxalines?

A1: The most prevalent and straightforward method is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4][5] This method is often amenable to scale-up, especially when using recoverable catalysts and simple work-up procedures.[3]

Q2: Are there greener alternatives for this compound synthesis that are suitable for pilot-scale production?

A2: Yes, several green chemistry approaches have been developed. These include using water or ethanol (B145695) as a solvent, employing reusable catalysts, and conducting the reaction under solvent-free or microwave-assisted conditions.[2][5][6] For instance, protocols using methanol (B129727) as a solvent at ambient temperature have shown success on a 10-gram scale.[7]

Q3: How can I synthesize asymmetrically substituted quinoxalines on a larger scale?

A3: A convenient approach is to start with 2,3-dichlorothis compound (B139996) and perform sequential nucleophilic substitution reactions. By carefully controlling the reaction conditions, such as temperature and stoichiometry, one chlorine atom can be substituted first, followed by the substitution of the second chlorine with a different nucleophile.[3]

Q4: What are the critical safety considerations when scaling up this compound synthesis?

A4: Always perform a thorough safety assessment before scaling up any chemical reaction.[3] Key considerations include:

  • Exothermic Reactions: The condensation reaction can be exothermic. Ensure the reactor's cooling system is adequate to handle the heat generated.

  • Reagent Handling: Handle all chemicals, especially corrosive acids or toxic reagents, with appropriate personal protective equipment and in a well-ventilated area.

  • Pressure Build-up: Be aware of potential gas evolution and ensure the reactor is properly vented.

Data Presentation

Table 1: Effect of Catalyst on this compound Synthesis

CatalystSolventTemperature (°C)TimeYield (%)Reference
NoneMethanolRoom Temperature1 min85-95[7]
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)WaterRoom Temperature1-2 h90-98[6]
IodineDMSO1002-3 h78-99[8]
Fe3O4 NanoparticlesWaterRoom Temperature30-60 min92-98[9]
Alumina-Supported HeteropolyoxometalatesTolueneRoom Temperature2 h~92[10]

Table 2: Comparison of Lab vs. Pilot Scale Parameters (Hypothetical Example)

ParameterLab Scale (1L)Pilot Scale (100L) - Initial AttemptPilot Scale (100L) - Optimized
Reactant A Addition Time 5 minutes5 minutes60 minutes (controlled)
Max Temperature Recorded 45 °C75 °C (exotherm)48 °C
Stirrer Type Magnetic Stir BarAnchor ImpellerPitched-Blade Turbine
Yield 92%65%89%
Key Impurity Level 0.5%5%0.8%

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 2,3-Diphenylthis compound (Gram Scale)

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 1.08 g (10 mmol) of o-phenylenediamine and 2.10 g (10 mmol) of benzil (B1666583) in 50 mL of ethanol.

  • Reaction: Add 0.5 mL of glacial acetic acid to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. The product will often crystallize out of solution.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2,3-diphenylthis compound.

Protocol 2: Pilot-Plant Scale Synthesis of 2,3-Diphenylthis compound (Kilogram Scale)

  • Reactor Setup: Charge a 100L glass-lined reactor with 50L of ethanol. Ensure the reactor's condenser and temperature control unit are operational. Purge the reactor with nitrogen.

  • Reactant Charging: Charge 1.08 kg (10 mol) of o-phenylenediamine and 2.10 kg (10 mol) of benzil to the reactor. Begin agitation to ensure the solids are suspended.

  • Catalyst Addition: Slowly add 0.5 L of glacial acetic acid to the reactor over 15-20 minutes, monitoring the internal temperature.

  • Reaction: Heat the reactor contents to reflux (approximately 78 °C) using the jacketed heating system. Maintain a gentle reflux for 4-6 hours.

  • In-Process Control: Take samples periodically and analyze by HPLC to confirm the reaction is complete.

  • Crystallization: Cool the reactor contents to 10-15 °C over 2-3 hours to induce crystallization.

  • Isolation and Drying: Filter the product slurry using a centrifuge or filter press. Wash the product cake with 10L of cold ethanol. Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Visualizations

experimental_workflow cluster_lab Lab Scale cluster_pilot Pilot Plant Scale lab_reagents 1. Reagent Preparation (grams) lab_reaction 2. Reaction (Round-bottom flask) lab_reagents->lab_reaction lab_monitor 3. Monitoring (TLC) lab_reaction->lab_monitor lab_workup 4. Work-up & Purification (Filtration, Recrystallization) lab_monitor->lab_workup pilot_reagents 1. Reagent Charging (kilograms) lab_workup->pilot_reagents Scale-up pilot_reaction 2. Reaction (Jacketed Reactor) pilot_reagents->pilot_reaction pilot_monitor 3. In-Process Control (HPLC) pilot_reaction->pilot_monitor pilot_workup 4. Isolation & Drying (Centrifuge, Vacuum Oven) pilot_monitor->pilot_workup

Caption: General workflow for scaling up this compound synthesis.

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, High Impurities) check_purity 1. Check Purity of Starting Materials start->check_purity purify Purify Reagents (Recrystallization/Chromatography) check_purity->purify Impure check_conditions 2. Review Reaction Conditions check_purity->check_conditions Pure purify->check_conditions optimize_temp Optimize Temperature & Time check_conditions->optimize_temp Sub-optimal optimize_mixing Improve Mixing & Heat Transfer check_conditions->optimize_mixing Scale-dependent optimize_atmosphere Use Inert Atmosphere check_conditions->optimize_atmosphere Oxidation issues end Problem Resolved optimize_temp->end optimize_mixing->end optimize_atmosphere->end

Caption: A logical workflow for troubleshooting common synthesis issues.

parameter_relationships cluster_inputs Input Parameters cluster_outputs Reaction Outcomes temp Temperature yield Yield temp->yield impurities Impurity Profile temp->impurities rate Reaction Rate temp->rate time Reaction Time time->yield time->impurities time->rate catalyst Catalyst Choice & Loading catalyst->yield catalyst->rate mixing Mixing Efficiency mixing->yield mixing->impurities mixing->rate purity Reagent Purity purity->yield purity->impurities

Caption: Key parameter relationships in this compound synthesis.

References

Troubleshooting guide for common issues in microwave-assisted quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues in microwave-assisted quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for this compound synthesis compared to conventional heating methods?

Microwave-assisted synthesis offers several key advantages over traditional heating methods for this compound synthesis. The primary benefits include a significant reduction in reaction times, often from hours to minutes, and improved reaction yields.[1][2][3][4] Microwave heating is immediate and uniform, which can lead to fewer side products and cleaner reaction profiles.[4][5] Additionally, this method often allows for solvent-free reactions, which aligns with the principles of green chemistry by reducing waste and avoiding the use of hazardous solvents.[6]

Q2: I am new to microwave-assisted synthesis. What are the key parameters I need to control?

The most critical parameters to control in microwave-assisted synthesis are temperature, reaction time, and microwave power.[2] It is crucial to use a dedicated laboratory microwave synthesizer that allows for precise control and monitoring of these parameters to ensure reproducibility and safety.[7] Unlike domestic microwave ovens, laboratory-grade instruments provide homogenous heating and prevent the use of flammable solvents under unsafe conditions.[7]

Q3: Can I use a domestic microwave oven for my experiments?

It is strongly discouraged to use a domestic microwave oven for chemical synthesis. Domestic ovens lack the necessary temperature and pressure controls, leading to non-reproducible results and significant safety hazards, especially when using flammable solvents.[7] The energy distribution in a commercial microwave is also non-homogeneous, which can lead to localized overheating and decomposition of reagents.[7]

Troubleshooting Guide

Low Reaction Yield

Problem: My microwave-assisted this compound synthesis is resulting in a low yield.

This is a common issue that can arise from several factors. The following Q&A will guide you through potential causes and solutions.

Q: How do my starting materials affect the yield?

  • Purity of Reagents: Ensure the purity of your 1,2-diamine and 1,2-dicarbonyl compounds. Impurities can participate in side reactions, leading to the formation of unwanted byproducts and reducing the yield of the desired this compound.[2]

  • Substituent Effects: The electronic nature of substituents on the aromatic 1,2-diamine can influence reactivity. Electron-withdrawing groups can decrease the nucleophilicity of the diamine, potentially leading to lower yields and requiring longer reaction times or higher temperatures.[4]

Q: How can I optimize the reaction conditions?

  • Temperature and Time: These are critical parameters in microwave synthesis. While microwaves significantly shorten reaction times, finding the optimal balance is key. Insufficient time or temperature may lead to incomplete conversion. Conversely, excessive heating can cause decomposition of reactants or products. Systematically screen a range of temperatures and times to find the optimal conditions for your specific substrates.[2]

  • Microwave Power: The applied microwave power influences the rate of heating. While higher power can lead to faster reactions, it might also cause localized overheating. It is often beneficial to use a power level that maintains a stable desired temperature throughout the reaction.

  • Solvent Choice: While many microwave-assisted this compound syntheses can be performed solvent-free, the choice of solvent can be crucial in some cases. The solvent's polarity and its ability to absorb microwave energy will affect the heating rate and reaction efficiency. Solvents like ethanol, water, or mixtures like ethanol/water have been shown to be effective.[8]

  • Catalyst Selection: The use of a catalyst can significantly improve reaction rates and yields.[2] A variety of catalysts have been successfully employed, including:

    • Acid Catalysts: Acetic acid is commonly used.[2]

    • Solid Acid Catalysts: Environmentally friendly options like acidic alumina (B75360) or montmorillonite (B579905) K10 clay can provide excellent yields under mild conditions.[1][6]

    • Iodine: A catalytic amount of iodine has been shown to be highly effective in promoting the reaction under microwave irradiation.[8]

Side Reactions and Impurities

Problem: My final product is contaminated with significant impurities.

Q: What are common side products in this compound synthesis?

The most common method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2] Potential side reactions can include self-condensation of the dicarbonyl compound or oxidation of the diamine. In some cases, incomplete cyclization can lead to the formation of imine intermediates. The use of microwave irradiation generally minimizes the formation of side products compared to conventional heating.[4]

Q: How can I minimize the formation of side products?

  • Optimize Reaction Conditions: As with low yields, optimizing the temperature, time, and microwave power can help to minimize the formation of side products by favoring the desired reaction pathway.

  • Control Stoichiometry: Ensure the correct stoichiometry between the 1,2-diamine and the 1,2-dicarbonyl compound. An excess of one reactant can potentially lead to side reactions.

  • Inert Atmosphere: Some reactions may be sensitive to air or moisture.[2] If you suspect oxidation of your starting materials, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.

Purification Challenges

Problem: I am having difficulty purifying my synthesized this compound derivative.

Q: What are the recommended purification methods?

  • Crystallization: For solid products, crystallization is often the most effective method for obtaining a high-purity compound. A common solvent system for recrystallization is dichloromethane-hexane.[8]

  • Column Chromatography: If crystallization is not effective or if the product is an oil, column chromatography is the preferred method. Silica gel is a common stationary phase, and the eluent system should be chosen based on the polarity of the product.[9]

Q: I am still facing issues with purification. What else can I try?

  • Simple Work-up: In some cases, a simple work-up procedure can yield a sufficiently pure product without the need for chromatography. For example, some protocols involve simply adding water to the reaction mixture to precipitate the product, which is then collected by filtration.[1][6]

  • Washing: After extraction, washing the organic layer with solutions like 5% sodium thiosulfate (B1220275) (if iodine is used as a catalyst) and brine can help remove impurities.[8]

Data Presentation

The following tables summarize quantitative data from the literature to guide the optimization of your reaction conditions.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Dicarbonyl PrecursorMethodTimeYield (%)Reference
BenzilConventional Heating8 h75%[10]
BenzilMicrowave (160W)60 s90%[10]
GlyoxalConventional Heating2 h60%[10]
GlyoxalMicrowave (160W)60 s92%[10]
BenzoinConventional Heating10 h65%[10]
BenzoinMicrowave (160W)60 s89%[10]

Table 2: Effect of Different Catalysts/Supports under Microwave Irradiation

ReactantsCatalyst/SupportTime (min)Yield (%)Reference
Benzene-1,2-diamine + BenzilAcidic Alumina396[6]
Benzene-1,2-diamine + BenzilNeutral Alumina395[6]
Benzene-1,2-diamine + BenzilMontmorillonite K10390[6]
Benzene-1,2-diamine + BenzilNone365[6]
o-phenylenediamine + PhenylglyoxalIodine (5 mol%)0.599[8]

Table 3: Influence of Solvent on Microwave-Assisted Synthesis

ReactantsSolventTime (min)Yield (%)Reference
o-phenylenediamine + PhenylglyoxalEthanol/Water (1:1)0.599[8]
o-phenylenediamine + PhenylglyoxalAcetonitrile372[8]
o-phenylenediamine + PhenylglyoxalEthanol365[8]
o-phenylenediamine + PhenylglyoxalDichloromethane (B109758)327[8]

Experimental Protocols

Protocol 1: General Procedure for Solvent-Free Microwave-Assisted Synthesis of Quinoxalines on Acidic Alumina

This protocol is adapted from a benign approach for the microwave-assisted synthesis of quinoxalines.[1][6]

  • Reactant Mixture: In a microwave-transparent vessel, thoroughly mix the 1,2-diamine (1.1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Add Support: Add acidic alumina to the mixture.

  • Microwave Irradiation: Place the vessel in a laboratory microwave synthesizer. Irradiate the mixture for a total of 3 minutes. This is typically done in cycles of 15-20 seconds of irradiation followed by a 30-second cooling period to maintain the temperature around 120 °C.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, add water to the reaction mixture to precipitate the crude product.

  • Purification: Collect the solid product by filtration and wash with water. If necessary, further purify the product by recrystallization.

Protocol 2: Iodine-Catalyzed Microwave-Assisted Synthesis of Quinoxalines in Aqueous Ethanol

This protocol is based on an effective microwave-induced iodine-catalyzed method.[8]

  • Reactant Solution: In a microwave reaction vial, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 1 mL of an ethanol/water (1:1) mixture.

  • Add Catalyst: Add a catalytic amount of iodine (5 mol%).

  • Microwave Irradiation: Irradiate the mixture in a CEM microwave synthesizer at 50 °C and a power level of 300 W for 30 seconds to 3 minutes, as determined by reaction monitoring.[8]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, add 10 mL of dichloromethane to the reaction mixture.

  • Extraction and Washing: Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.

  • Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.

  • Purification: Purify the crude product by crystallization from a dichloromethane-hexane mixture.[8]

Visualizations

TroubleshootingWorkflow Start Problem: Low Yield CheckPurity Check Purity of Starting Materials Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions InertAtmosphere Consider Inert Atmosphere Start->InertAtmosphere ImpureReactants Impure Reactants (Potential Cause) CheckPurity->ImpureReactants SuboptimalParams Suboptimal Parameters (Potential Cause) OptimizeConditions->SuboptimalParams Oxidation Oxidation of Starting Materials (Potential Cause) InertAtmosphere->Oxidation PurifyReactants Solution: Purify Reactants ImpureReactants->PurifyReactants AdjustParams Solution: Adjust Temp, Time, Power, Solvent, Catalyst SuboptimalParams->AdjustParams UseInertGas Solution: Use N2 or Ar Oxidation->UseInertGas

Caption: Troubleshooting workflow for low yields in microwave-assisted this compound synthesis.

ExperimentalWorkflow Start Start: Mix Reactants (1,2-diamine & 1,2-dicarbonyl) AddCatalyst Add Catalyst/Support (e.g., Acidic Alumina, Iodine) Start->AddCatalyst Microwave Microwave Irradiation (Controlled Temp, Time, Power) AddCatalyst->Microwave Monitor Monitor Reaction (TLC) Microwave->Monitor Monitor->Microwave Continue if incomplete Workup Work-up (e.g., Precipitation, Extraction) Monitor->Workup If complete Purification Purification (Crystallization or Chromatography) Workup->Purification Product Final Product: Pure this compound Purification->Product

Caption: General experimental workflow for microwave-assisted this compound synthesis.

References

Technical Support Center: Improving the Stability of Quoxaline Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with quinoxaline compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during long-term storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound compounds during long-term storage?

A1: The stability of this compound compounds is primarily influenced by three main factors: photostability, thermal stability, and chemical stability.[1]

  • Photostability: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the degradation of the this compound ring, which is inherently susceptible to photo-induced processes due to its electron-deficient nature.

  • Thermal Stability: Elevated temperatures can accelerate degradation pathways. The overall thermal stability is highly dependent on the specific substitution pattern on the this compound ring.

  • Chemical Stability: The reactivity of this compound compounds towards acids, bases, and oxidizing agents can lead to degradation. The nitrogen atoms in the this compound ring can be protonated in acidic media, potentially altering the compound's properties and stability.[1]

Q2: How do different storage conditions affect the stability of this compound derivatives?

A2: Storage conditions play a critical role in maintaining the integrity of this compound compounds. Key parameters to control are temperature, humidity, and light exposure. Storing compounds at lower temperatures (e.g., 4°C or -20°C) generally slows down degradation rates.[2] Controlling humidity is also important, as moisture can facilitate hydrolytic degradation.[3][4] Protecting compounds from light, especially UV light, by using amber vials or storing them in the dark is crucial to prevent photodegradation.[5][6][7][8]

Q3: What are the common degradation pathways observed for this compound compounds?

A3: Common degradation pathways for this compound compounds include:

  • Photodegradation: This can involve ring-opening, dimerization, or oxidation reactions initiated by the absorption of light.[1]

  • Oxidation: The nitrogen atoms of the this compound ring are susceptible to oxidation, which can lead to the formation of N-oxides, especially in the presence of oxidizing agents.[1]

  • Hydrolysis: Under strongly acidic or basic conditions, functional groups attached to the this compound core, such as esters or amides, can be hydrolyzed. The this compound ring itself is generally stable to hydrolysis.[1]

  • Tautomerization: In some cases, especially in their reduced forms, this compound derivatives can be vulnerable to tautomerization under specific pH conditions, leading to a loss of activity.[9]

Q4: How can I assess the stability of my this compound compound?

A4: Stability assessment typically involves a combination of forced degradation studies and long-term stability testing.[10][11][12][13][14][15][16]

  • Forced Degradation Studies (Stress Testing): These studies expose the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, intense light) to rapidly identify potential degradation products and pathways. This helps in developing and validating a stability-indicating analytical method.[11][12][14][15][17]* Long-Term Stability Testing: This involves storing the compound under recommended and accelerated conditions for an extended period and monitoring its critical quality attributes at specific time points. [18][19][20][21][22] A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common analytical technique used to separate and quantify the parent compound from its degradation products. [23][24][25]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram after storage. Degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review storage conditions (temperature, light, humidity) to identify potential stressors. 3. Perform a forced degradation study to intentionally generate degradation products and confirm if the new peaks match.
Loss of compound potency or activity over time. Chemical degradation leading to a decrease in the concentration of the active compound.1. Quantify the amount of remaining parent compound using a validated stability-indicating HPLC method. 2. Investigate the storage conditions and handling procedures for any deviations from the recommended protocol. 3. Consider reformulating the compound or storing it in a more protective environment (e.g., under an inert atmosphere, with desiccants).
Change in physical appearance (color, precipitation). Photodegradation, oxidation, or insolubility issues.1. Visually inspect the compound and storage container. 2. Test the solubility of the compound in the storage solvent. 3. If photodegradation is suspected, ensure the compound is stored in a light-protecting container.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a hypothetical this compound compound (Compound QX-123) under various conditions.

Table 1: Forced Degradation of Compound QX-123

Stress ConditionIncubation Time (hours)% Assay of Compound QX-123% Total Degradation
0.1 M HCl (60°C)2485.214.8
0.1 M NaOH (60°C)2490.59.5
3% H₂O₂ (RT)2488.111.9
Thermal (80°C)4892.37.7
Photolytic (ICH Q1B)-82.717.3

Table 2: Long-Term Stability of Compound QX-123 in Solid State

Storage ConditionTime (Months)% Assay of Compound QX-123Total Impurities (%)
25°C / 60% RH099.80.2
399.50.5
699.10.9
1298.51.5
40°C / 75% RH099.80.2
398.21.8
696.93.1

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of a this compound compound.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Preparation of Stress Samples:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 80°C.

    • Photodegradation: Expose a solid sample of the compound to light conditions as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). [5][7][8]A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Collect samples at 0, 2, 8, and 24 hours for solution-based stress conditions. For thermal and photodegradation, the duration may be extended.

  • Sample Quenching: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV method. An LC-MS compatible method is highly recommended for the identification of degradation products. [26]

Protocol 2: Long-Term Stability Study

Objective: To evaluate the stability of a this compound compound under defined storage conditions over an extended period.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the this compound compound in its intended storage format (e.g., solid powder in vials, or a solution in a specific buffer).

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months. [19][21][22] * Accelerated: 0, 3, and 6 months. [19][21]4. Analysis at Each Time Point:

    • Visual Inspection: Note any changes in color, clarity, or the presence of particulate matter.

    • Chromatographic Analysis: Assay the concentration of the parent compound and quantify any degradation products using a validated stability-indicating HPLC method.

  • Data Reporting: Report the results in a tabular format, including the percentage of the parent compound remaining and the percentage of total impurities.

Mandatory Visualizations

Signaling Pathways

Many this compound derivatives exert their biological effects by inhibiting key signaling pathways involved in cell growth and proliferation. Below are diagrams of two such pathways commonly targeted by this compound-based inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoxaline_Inhibitor This compound Inhibitor Quinoxaline_Inhibitor->PI3K Quinoxaline_Inhibitor->mTORC1 JAK_STAT_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates Quinoxaline_Inhibitor This compound Inhibitor Quinoxaline_Inhibitor->JAK Stability_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Long-Term Evaluation cluster_2 Phase 3: Data Analysis & Reporting Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Method_Development Stability-Indicating Method Development (HPLC/LC-MS) Forced_Degradation->Method_Development Long_Term_Study Long-Term Stability Study (25°C/60% RH) Method_Development->Long_Term_Study Accelerated_Study Accelerated Stability Study (40°C/75% RH) Method_Development->Accelerated_Study Data_Analysis Data Analysis (Degradation Kinetics, Shelf-life Prediction) Long_Term_Study->Data_Analysis Accelerated_Study->Data_Analysis Report Final Stability Report Data_Analysis->Report

References

Technical Support Center: Refinement of Analytical Methods for the Detection of Impurities in Quinoxaline Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for detecting impurities in quinoxaline samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound samples?

Impurities in this compound samples can originate from several stages of the manufacturing process and storage. The primary sources include:

  • Starting Materials: Unreacted starting materials or impurities already present in them.

  • Intermediates: Residual amounts of intermediates from the synthetic pathway.

  • By-products: Unwanted products formed from side reactions during synthesis. Common by-products in this compound synthesis include benzimidazole (B57391) derivatives and this compound N-oxides.[1]

  • Degradation Products: Impurities that form due to the degradation of the final product when exposed to light, heat, or moisture during storage.[1]

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used during the synthesis and purification processes.[1]

Q2: Which analytical techniques are most suitable for this compound impurity profiling?

A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling of this compound and its derivatives. These include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for the separation and quantification of non-volatile organic impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile impurities, such as residual solvents, and can also be used for the analysis of derivatized this compound compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation and confirmation of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification and structural elucidation of impurities by providing molecular weight information.

Q3: I am observing a significant amount of a benzimidazole derivative as an impurity in my this compound synthesis. What is the likely cause and how can I minimize it?

The formation of a benzimidazole by-product is a common issue in this compound synthesis. It typically arises from the reaction of the o-phenylenediamine (B120857) starting material with an aldehyde or carboxylic acid derivative. This can occur if the 1,2-dicarbonyl compound used in the synthesis has degraded or contains aldehyde impurities.[1]

To minimize the formation of this impurity, consider the following:

  • Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, verify the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.[1]

  • Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]

Q4: My characterization data suggests the presence of a this compound N-oxide impurity. How can this be prevented?

This compound N-oxides are typically formed through the over-oxidation of the this compound ring. This can happen if the reaction conditions are too harsh or if an oxidizing agent is present.[1]

To avoid the formation of N-oxide impurities:

  • Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.

  • Control the Atmosphere: Reactions carried out in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can help prevent this.[1]

Troubleshooting Guides

HPLC Troubleshooting

This guide addresses common issues encountered during the HPLC analysis of this compound samples.

Problem Potential Cause Suggested Solution
Peak Tailing Secondary Interactions: For basic compounds like quinoxalines, interactions with acidic silanol (B1196071) groups on the column packing can cause peak tailing.- Use a base-deactivated column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Adjust the mobile phase pH.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.- Reduce the injection volume.- Dilute the sample.
Baseline Noise or Drift Contaminated Mobile Phase: Impurities or dissolved gas in the mobile phase.- Use fresh, high-purity solvents.- Degas the mobile phase before use.
Detector Issues: Air bubbles in the detector cell or a failing lamp.- Flush the detector cell with a strong solvent like methanol (B129727) or isopropanol.- If the noise persists, the detector lamp may need replacement.
Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.- Allow sufficient time for the column to equilibrate, especially when changing mobile phase composition.
Ghost Peaks Carryover: Residual sample from a previous injection.- Implement a needle wash step in the autosampler method.- Inject a blank solvent run to confirm carryover.
Mobile Phase Contamination: Impurities in the mobile phase or from the HPLC system.- Use freshly prepared mobile phase.- Flush the entire HPLC system.
Retention Time Variability Inconsistent Mobile Phase Composition: Poorly mixed mobile phase or evaporation of a volatile component.- Prepare the mobile phase carefully and mix thoroughly.- Keep mobile phase reservoirs covered.
Temperature Fluctuations: Changes in ambient temperature affecting the column.- Use a column oven to maintain a constant temperature.
Pump Issues: Inconsistent flow rate from the pump.- Check for leaks in the pump and fittings.- Purge the pump to remove any air bubbles.
GC-MS Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Active Sites in the Inlet or Column: Quinoxalines can interact with active sites in the GC system.- Use a deactivated inlet liner.- Employ a base-deactivated GC column.
Analyte Degradation: Thermal degradation of the analyte in the hot injector.- Lower the injector temperature.- Consider derivatization to increase thermal stability.
No Peaks or Low Sensitivity Non-volatile Impurities: Some this compound impurities may not be volatile enough for GC analysis.- Consider derivatization to increase volatility.- Use an alternative technique like HPLC or LC-MS.
Improper Sample Preparation: Sample not fully dissolved or at too low a concentration.- Ensure the sample is fully dissolved in a suitable volatile solvent.- Concentrate the sample if necessary.
Irreproducible Results Inconsistent Injection Volume: Variation in manual or autosampler injections.- Ensure the autosampler is functioning correctly.- Use a consistent injection technique for manual injections.
Septum Bleed: Contaminants from the injector septum.- Use high-quality, low-bleed septa.- Replace the septum regularly.
NMR Troubleshooting
Problem Potential Cause Suggested Solution
Broad Peaks Poor Shimming: Inhomogeneous magnetic field across the sample.- Re-shim the spectrometer.
Sample Particulates: Undissolved material in the sample.- Filter the sample through a small plug of glass wool in a Pasteur pipette before transferring to the NMR tube.
Paramagnetic Impurities: Presence of paramagnetic metals.- Treat the sample with a chelating agent or pass it through a small plug of silica (B1680970) gel.
Poor Signal-to-Noise Ratio Low Sample Concentration: Insufficient amount of the impurity for detection.- Isolate a larger quantity of the impurity if possible.- Increase the number of scans during acquisition.
Incorrect Receiver Gain: The receiver gain is set too low.- Optimize the receiver gain.
Solvent Peak Obscuring Signals Residual Protonated Solvent: The deuterated solvent contains a significant amount of its protonated counterpart.- Use a high-purity deuterated solvent.- Employ solvent suppression techniques during NMR acquisition.

Experimental Protocols

Protocol 1: HPLC Method for this compound Impurity Profiling

This protocol provides a general method for the separation of impurities in this compound samples. Method optimization may be necessary depending on the specific impurities of interest.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of Acetonitrile:Water (1:1).

Protocol 2: GC-MS Method for Volatile Impurity Analysis

This protocol is suitable for the analysis of volatile impurities, such as residual solvents, in this compound samples.

  • Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-550 amu.

  • Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).

Protocol 3: NMR Sample Preparation and Analysis for Structural Elucidation

This protocol outlines the steps for preparing an isolated impurity for NMR analysis to determine its structure.

  • Isolate the Impurity: Isolate the impurity of interest using preparative HPLC.

  • Remove the Solvent: Remove the solvent from the collected fraction under reduced pressure.

  • Dry the Sample: Ensure the sample is thoroughly dry by placing it under a high vacuum for several hours.

  • Dissolve in Deuterated Solvent: Dissolve approximately 1-5 mg of the isolated impurity in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Acquire NMR Spectra: Acquire standard 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra to elucidate the structure of the impurity.

Quantitative Data Summary

The following tables summarize typical performance data for HPLC and UHPLC-MS/MS methods used in the analysis of this compound and its derivatives.

Table 1: HPLC-UV Method Performance Data for this compound Analysis

ParameterTypical Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.03 - 0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Table 2: UHPLC-MS/MS Method Performance for this compound 1,4-dioxides and their Metabolites

ParameterValue Range
Linearity (Correlation Coefficient, r²)> 0.98
Concentration Range5–500 µg/L
Limit of Detection (LOD)0.30–2.51 µg/kg
Limit of Quantification (LOQ)1.10–8.37 µg/kg
Recoveries (at 10, 100, 500 µg/kg)79.8% – 96.5%

Data sourced from: Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five this compound 1,4-dioxides and their Metabolites in Swine Liver.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_identification Impurity Identification sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter (if necessary) dissolve->filter hplc HPLC-UV filter->hplc Non-volatile impurities gcms GC-MS filter->gcms Volatile impurities lcms LC-MS hplc->lcms For structural elucidation nmr NMR Spectroscopy (1D & 2D) hplc->nmr Isolate impurity for NMR ms_data Mass Spectrometry Data lcms->ms_data

Caption: Experimental workflow for the detection and identification of impurities in this compound samples.

hplc_troubleshooting start HPLC Analysis Issue peak_shape Poor Peak Shape? start->peak_shape baseline Baseline Issue? peak_shape->baseline No tailing Tailing: Check for secondary interactions or column overload. Use base-deactivated column or adjust mobile phase pH. peak_shape->tailing Yes (Tailing) fronting Fronting: Check for column overload or low temperature. peak_shape->fronting Yes (Fronting) retention_time Retention Time Shift? baseline->retention_time No noise_drift Noise/Drift: Check mobile phase (degas, fresh solvents) and detector (flush cell, check lamp). baseline->noise_drift Yes (Noise/Drift) ghost_peaks Ghost Peaks: Check for carryover (run blank) or contaminated mobile phase (prepare fresh). baseline->ghost_peaks Yes (Ghost Peaks) rt_shift Inconsistent RT: Check mobile phase composition, temperature control, and pump flow rate. retention_time->rt_shift Yes end Problem Resolved retention_time->end No tailing->end fronting->end noise_drift->end ghost_peaks->end rt_shift->end

Caption: Logical troubleshooting guide for common HPLC issues in this compound analysis.

References

Strategies to reduce the environmental impact of quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the environmental impact of quinoxaline synthesis. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the adoption of greener and more sustainable synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the implementation of green this compound synthesis protocols.

Issue 1: Low Reaction Yield

Q1: My green this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in green this compound synthesis can arise from several factors. Here’s a systematic approach to troubleshooting:

  • Optimize Reaction Conditions: Temperature, reaction time, and the energy input method (microwave, ultrasound) are critical. For instance, in some catalyst-free systems using methanol (B129727), reactions can achieve high yields in just one minute at room temperature.[1] If you are using greener solvents like water or ethanol (B145695), optimizing the temperature may be necessary to improve solubility and reaction rates.

  • Catalyst Selection and Activity: The choice of catalyst is crucial.

    • Heterogeneous Catalysts: Ensure your nanocatalyst or solid-supported catalyst is properly activated and has not deactivated. Consider the catalyst loading; sometimes a slight increase can significantly improve yields.[2]

    • Homogeneous Catalysts: If using a biodegradable catalyst like L-arabinose or an organocatalyst, ensure its purity and appropriate molar percentage.

  • Purity of Starting Materials: Impurities in either the 1,2-diamine or 1,2-dicarbonyl compound can lead to side reactions, consuming reactants and lowering the yield of the desired this compound.[3] It is advisable to purify starting materials if their quality is questionable.

  • Substituent Effects: The electronic nature of substituents on the aromatic diamine can influence reactivity. Electron-withdrawing groups (e.g., nitro groups) can deactivate the diamine, potentially leading to incomplete reactions and lower yields.[4] In such cases, extending the reaction time or using a more active catalyst may be necessary.

Issue 2: Side Product Formation

Q2: I am observing significant side products in my reaction mixture. How can I improve the selectivity of my green this compound synthesis?

A2: The formation of byproducts is a common challenge. Here are strategies to enhance selectivity:

  • Benzimidazole Formation: This is a frequent side product, arising from the reaction of the o-phenylenediamine (B120857) with aldehyde impurities in the 1,2-dicarbonyl starting material.[5]

    • Solution: Check the purity of your 1,2-dicarbonyl compound. Purification by recrystallization or chromatography may be necessary. Running the reaction under an inert atmosphere can also prevent oxidative degradation of the dicarbonyl compound.[5]

  • Incomplete Oxidation: In some methods, a dihydrothis compound intermediate may form, indicating that the final oxidation step to the aromatic this compound is incomplete.[5]

    • Solution: Stirring the reaction mixture open to the air after the initial condensation can facilitate oxidation. Alternatively, some green catalysts, particularly certain nanocatalysts, can also promote this final oxidation step.[5]

  • Over-oxidation: The formation of this compound N-oxides can occur under harsh oxidative conditions.[5]

    • Solution: Avoid harsh oxidizing agents. If not essential for the reaction, conduct the synthesis under an inert atmosphere to prevent air oxidation, especially at elevated temperatures.[5]

Issue 3: Catalyst Deactivation and Recyclability

Q3: My reusable nanocatalyst shows decreased activity after a few cycles. What could be the cause and how can I regenerate it?

A3: Catalyst deactivation is a key concern in sustainable synthesis. Common causes and mitigation strategies include:

  • Fouling: The deposition of organic residues or byproducts on the catalyst surface can block active sites.

    • Mitigation: Washing the catalyst with a suitable solvent after each run can often remove adsorbed species. In some cases, calcination at a controlled temperature can burn off organic residues, though this should be done carefully to avoid sintering.

  • Poisoning: Strong binding of impurities from the reactants or solvent to the catalyst's active sites can cause irreversible deactivation.

    • Mitigation: Ensure the purity of all reaction components. If poisoning is suspected, specific chemical treatments may be required to remove the poison, depending on its nature.

  • Sintering: At high temperatures, nanoparticles can agglomerate, leading to a loss of surface area and catalytic activity.

    • Mitigation: Operate at the lowest effective temperature. Choose robust catalyst supports that help to stabilize the nanoparticles.

Quantitative Data Summary

The following tables provide a summary of quantitative data from various green this compound synthesis protocols to facilitate comparison.

Table 1: Comparison of Green Catalytic Systems for this compound Synthesis

Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
Catalyst-FreeMethanolRoom Temp.1 min93[1]
Acidic Alumina (Microwave)Solvent-FreeN/A3 min80-86[6][7]
Cellulose Sulfuric AcidEthanolRoom Temp.10-45 min90-98
L-arabinoseWater8030 min92-98N/A
Fe3O4@APTES@isatin nanocatalystEthanolRoom Temp.15-25 min92-98[2]
ZnO nanoparticlesSolvent-FreeRoom Temp.5-15 min90-98N/A

Table 2: Catalyst Reusability in Green this compound Synthesis

CatalystSolventNumber of CyclesFinal Yield (%)Reference
Fe3O4@APTES@MOF-199Ethanol6>90[2]
Cellulose Sulfuric AcidEthanol/Water5Still high
Choline Chloride/Water NADESN/A6Maintained[8]

Experimental Protocols

This section provides detailed methodologies for key green this compound synthesis experiments.

Protocol 1: Catalyst-Free Synthesis of 2,3-Diphenylthis compound in Methanol

  • Materials:

    • o-Phenylenediamine (1.0 mmol, 108.1 mg)

    • Benzil (B1666583) (1.0 mmol, 210.2 mg)

    • Methanol (5 mL)

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine in methanol with stirring.

    • Add benzil to the solution.

    • Stir the reaction mixture at ambient temperature for one minute.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product often precipitates. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol to yield pure 2,3-diphenylthis compound.

Protocol 2: Microwave-Assisted Synthesis of Quinoxalines using Acidic Alumina

  • Materials:

    • 1,2-Diamine (e.g., o-phenylenediamine, 1.1 mmol)

    • 1,2-Dicarbonyl (e.g., benzil, 1.0 mmol)

    • Acidic Alumina

  • Procedure:

    • In a mortar, thoroughly mix the 1,2-diamine, 1,2-dicarbonyl compound, and acidic alumina.[7]

    • Transfer the solid mixture to a vessel suitable for microwave irradiation.

    • Irradiate the mixture in a commercial microwave oven for approximately 3 minutes.[7]

    • After cooling, extract the product from the solid support using a suitable solvent (e.g., ethanol or ethyl acetate).

    • Filter to remove the acidic alumina.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify the product by recrystallization.

Protocol 3: Nanocatalyst-Mediated Synthesis in a Green Solvent

  • Materials:

    • o-Phenylenediamine (1 mmol)

    • Benzil (1 mmol)

    • Reusable Nanocatalyst (e.g., Fe3O4-based, specify loading)

    • Ethanol (5 mL)

  • Procedure:

    • To a solution of o-phenylenediamine and benzil in ethanol, add the nanocatalyst.

    • Stir the mixture at room temperature.[2]

    • Monitor the reaction by TLC.

    • Upon completion, if using a magnetic nanocatalyst, it can be separated using an external magnet.[2] Otherwise, the catalyst can be recovered by filtration.

    • Wash the recovered catalyst with ethanol and dry for reuse.

    • Evaporate the solvent from the filtrate to obtain the crude product.

    • Purify by recrystallization.

Visualizations

The following diagrams illustrate key workflows and concepts in green this compound synthesis.

Green_Quinoxaline_Workflow cluster_reactants Starting Materials cluster_synthesis Green Synthesis Strategies cluster_process Reaction & Workup 1,2-Diamine 1,2-Diamine Reaction Reaction 1,2-Diamine->Reaction 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Reaction Green_Solvents Green Solvents (Water, Ethanol, etc.) Green_Solvents->Reaction Energy_Efficient Energy-Efficient Methods (Microwave, Ultrasound) Energy_Efficient->Reaction Reusable_Catalysts Reusable Catalysts (Nanocatalysts, Solid Acids) Reusable_Catalysts->Reaction Product_Isolation Product Isolation Reaction->Product_Isolation Catalyst_Recovery Catalyst Recovery & Reuse Reaction->Catalyst_Recovery Product This compound Product Product_Isolation->Product Catalyst_Recovery->Reusable_Catalysts

Caption: General workflow for green this compound synthesis.

Troubleshooting_Logic Start Experiment Start Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Side_Products Side Products Problem->Side_Products Yes Catalyst_Deactivation Catalyst Deactivation Problem->Catalyst_Deactivation Yes Success Successful Synthesis Problem->Success No Check_Purity Check Reactant Purity Low_Yield->Check_Purity Analyze_Byproducts Identify Side Products (TLC, NMR) Side_Products->Analyze_Byproducts Regenerate_Catalyst Regenerate/Replace Catalyst Catalyst_Deactivation->Regenerate_Catalyst Optimize_Conditions Optimize Temp/Time Check_Purity->Optimize_Conditions Check_Catalyst Check Catalyst Activity Optimize_Conditions->Check_Catalyst Modify_Atmosphere Use Inert Atmosphere Analyze_Byproducts->Modify_Atmosphere

Caption: Troubleshooting decision tree for green this compound synthesis.

References

Validation & Comparative

A Researcher's Guide to 1H and 13C NMR Spectral Analysis of Substituted Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of nuclear magnetic resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of quinoxaline derivatives, supported by experimental data and detailed protocols.

This compound derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal and materials chemistry due to their diverse biological activities and applications.[1][2][3] The precise structural characterization of these molecules is paramount for understanding their function and for the development of new therapeutic agents and materials. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, stands out as a powerful and indispensable tool for the unambiguous structural elucidation of substituted this compound derivatives.[4][5]

This guide provides a comprehensive comparison of 1H and 13C NMR spectroscopy with alternative analytical methods, presents a compilation of spectral data for various substituted quinoxalines, and details the experimental protocols for acquiring high-quality NMR spectra.

Comparative Analysis of Analytical Techniques

While NMR spectroscopy is a cornerstone for structural analysis, a multi-technique approach often provides the most comprehensive characterization. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are commonly employed alongside NMR.

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity. It is unparalleled for determining the precise substitution patterns on the this compound ring system.[4][5]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule by detecting the absorption of infrared radiation. For instance, the IR spectrum of a this compound derivative can confirm the presence of C=N, C=O, and N-H bonds.[1][6]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, which aids in confirming the overall structure.[6][7]

While IR and MS are valuable for confirming the presence of functional groups and determining molecular weight, they do not provide the detailed atom-by-atom connectivity information that NMR offers.

Experimental Protocols for NMR Analysis

A generalized protocol for the 1H and 13C NMR analysis of substituted this compound derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid interference with the signals of interest.[8][9]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm for both 1H and 13C spectra.[9]

  • NMR Spectrometer: Acquire the NMR spectra on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for 1H nuclei.[8][10]

  • Data Acquisition: Record the 1H NMR spectrum, followed by the 13C NMR spectrum. Standard pulse sequences are typically used.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to obtain a clean spectrum for analysis.

Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis dissolve Dissolve this compound Derivative in Deuterated Solvent add_tms Add Internal Standard (TMS) dissolve->add_tms spectrometer Acquire Spectra on High-Resolution NMR Spectrometer add_tms->spectrometer h1_nmr Record 1H NMR Spectrum spectrometer->h1_nmr c13_nmr Record 13C NMR Spectrum spectrometer->c13_nmr ft Fourier Transform c13_nmr->ft correction Phase and Baseline Correction ft->correction analysis Spectral Analysis correction->analysis

Caption: A generalized workflow for the NMR analysis of substituted this compound derivatives.

1H and 13C NMR Spectral Data of Substituted this compound Derivatives

The chemical shifts (δ) in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei. The substitution pattern on the this compound ring significantly influences these chemical shifts. The following tables summarize representative 1H and 13C NMR data for various substituted this compound derivatives.

Table 1: 1H NMR Chemical Shifts (δ, ppm) of Selected Substituted this compound Derivatives

Compound/SubstituentH-2/H-3Aromatic ProtonsOther ProtonsSolvent
2-Phenylthis compound9.33 (s, 1H)8.26-8.04 (m, 4H), 7.77 (m, 2H), 7.63-7.45 (m, 3H)-CDCl₃
2-(4-Chlorophenyl)this compound9.29 (s, 1H)8.14 (d, 4H), 7.81-7.69 (m, 2H), 7.54 (m, 2H)-CDCl₃
6-Methoxy-2-phenylthis compound9.25 (s, 1H)8.15 (s, 2H), 8.04 (d, 1H), 7.54 (m, 4H), 7.12 (m, 1H)4.00 (s, 3H, OCH₃)CDCl₃
2,3-bis(3-methoxyphenoxy)this compound-6.83-6.97 (m, 5H), 7.37 (t, 1H), 7.47-7.51 (m, 1H), 7.59-7.77 (m, 4H), 7.95-8.00 (m, 1H)3.84 (d, 6H, OCH₃)CDCl₃
N1,N1'-(this compound-2,3-diyl)bis(ethane-1,2-diamine)-7.28-7.34 (m, 2H), 7.45-7.51 (m, 2H)2.10 (quint, 4H), 3.08 (t, 4H), 3.58 (t, 4H)CDCl₃

Data compiled from references:[8][11]

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Selected Substituted this compound Derivatives

Compound/SubstituentC-2/C-3Aromatic CarbonsOther CarbonsSolvent
2-Phenylthis compound151.86, 143.38142.32, 141.61, 136.80, 130.28, 130.19, 129.64, 129.54, 129.16, 127.56-CDCl₃
2-(4-Chlorophenyl)this compound150.59, 142.88142.23, 141.68, 136.59, 135.20, 130.48, 129.79, 129.61, 129.41, 129.19, 128.78-CDCl₃
6-Methoxy-2-phenylthis compound152.0, 144.1161.2, 140.8, 137.9, 137.1, 130.1, 129.2, 127.6, 123.0, 107.055.9 (OCH₃)CDCl₃
2,3-bis(3-methoxyphenoxy)this compound149.05, 139.22160.66, 153.52, 137.54, 130.00, 128.30, 127.58, 126.99, 113.70, 111.38, 107.5655.48 (OCH₃)CDCl₃
N1,N1'-(this compound-2,3-diyl)bis(ethane-1,2-diamine)142.48127.95, 126.97, 126.69, 120.3537.05, 25.26CDCl₃

Data compiled from references:[8][11]

Logical Relationships in NMR-based Structure Elucidation

The process of elucidating the structure of a substituted this compound from its NMR spectra involves a logical progression of interpreting the different types of information available.

Structure Elucidation Logic

G cluster_1h_nmr 1H NMR Data cluster_13c_nmr 13C NMR Data cluster_interpretation Interpretation h_shifts Chemical Shifts (δ) - Proton Environments substituent_id Identify Substituent Groups h_shifts->substituent_id h_integrals Integration - Proton Ratios h_integrals->substituent_id h_coupling Coupling Constants (J) - Neighboring Protons substitution_pattern Determine Substitution Pattern on this compound Ring h_coupling->substitution_pattern c_shifts Chemical Shifts (δ) - Carbon Environments c_shifts->substituent_id c_count Number of Signals - Unique Carbons c_count->substitution_pattern structure Proposed Structure substituent_id->structure substitution_pattern->structure

Caption: Logical flow for structure elucidation of substituted quinoxalines using 1H and 13C NMR data.

References

Mass spectrometry fragmentation patterns for the identification of quinoxaline compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of quinoxaline compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering profound insights into molecular structure through the analysis of fragmentation patterns. This guide provides a comparative overview of the fragmentation behavior of this compound derivatives under two common ionization techniques: Electrospray Ionization (ESI) and Electron Ionization (EI), supported by experimental data and detailed protocols.

This compound derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the backbone of numerous biologically active molecules with a wide array of pharmacological activities, including antibacterial, anticancer, and antiviral properties.[1] Understanding their fragmentation pathways in mass spectrometry is crucial for their identification and characterization in complex matrices such as biological and environmental samples.[1]

Comparison of Ionization Techniques for this compound Analysis

The choice of ionization technique significantly influences the resulting mass spectrum and the observed fragmentation patterns. While Electron Ionization (EI) is a "hard" ionization technique that induces extensive fragmentation, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces protonated molecules with less fragmentation.[2][3]

Electrospray Ionization (ESI-MS)

ESI is particularly well-suited for the analysis of polar and thermolabile this compound derivatives, often coupled with liquid chromatography (LC) for the analysis of complex mixtures.[4][5][6] In ESI, this compound compounds generally form protonated molecules, [M+H]+.[7] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of these precursor ions, providing valuable structural information.[7][8]

The fragmentation of protonated this compound derivatives in ESI-MS/MS often involves the cleavage of substituent groups and the fragmentation of the this compound ring itself. Common fragmentation pathways include the loss of small neutral molecules. For instance, in the analysis of novel synthetic 1-N-glycoside-quinoxalinone derivatives, low-energy collision-induced dissociation (CID)-MS/MS was used to rationalize the breakdown routes of the protonated molecules.[7]

Electron Ionization (EI-MS)

EI-MS involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent extensive fragmentation.[3][9] This technique provides a detailed "fingerprint" of the molecule, which can be valuable for structural elucidation and library matching. The fragmentation patterns of quinoline (B57606) derivatives, which share a similar heterocyclic core, often involve the elimination of HCN from the molecular ion.[10] The stability of the molecular ion in EI-MS can vary depending on the substituents on the this compound ring.[10]

Comparative Fragmentation Data

The following tables summarize typical fragmentation patterns observed for different classes of this compound compounds under ESI-MS/MS and EI-MS.

Table 1: ESI-MS/MS Fragmentation of this compound Derivatives

Compound ClassPrecursor Ion (m/z)Major Fragment Ions (m/z)Neutral LossReference
This compound 1,4-dioxides[M+H]+Varies with substituentsNO, NO2, H2O[4]
1-N-glycoside-quinoxalinones[M+H]+Glycosidic bond cleavage ionsSugar moiety[7]
This compound-2-carboxylic acids[M+H]+[M+H - H2O]+, [M+H - CO2]+H2O, CO2[5][6]

Table 2: EI-MS Fragmentation of this compound Derivatives

Compound ClassMolecular Ion (m/z)Major Fragment Ions (m/z)Neutral LossReference
2-Substituted Quinoline-4-carboxylic acidsM+•[M - COOH]+, [M - CO2]+••COOH, CO2[10]
MonomethoxyquinolinesM+•[M - CH3]•, [M - CHO]•, [M - H2CO]••CH3, CHO, H2CO[11][12]
NitroquinolinesM+•[M - NO2]•, [M - NO - CO]••NO2, NO+CO[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of this compound compounds using LC-MS/MS.

Protocol 1: UHPLC-MS/MS for this compound 1,4-dioxides in Swine Liver[4]
  • Sample Preparation: Liver samples were extracted with 0.1% formic acid in acetonitrile, acidified with hydrochloric acid, and purified using a solid-phase extraction (SPE) cartridge.[4]

  • Chromatography: Separation was performed on a C18 column with a gradient elution using a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in methanol.[4]

  • Mass Spectrometry: Detection was carried out using a tandem mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[4]

Protocol 2: HPLC-MS/MS for this compound Veterinary Drug Residues[5]
  • Sample Preparation: Samples were extracted with an ethyl acetate-sodium dihydrogen phosphate (B84403) solution and purified by solid-phase extraction.[5]

  • Chromatography: An Agilent ZORBAX SB-C18 column was used with a mobile phase of 0.2% formic acid in methanol.[5][14]

  • Mass Spectrometry: Detection was performed by HPLC-MS/MS using multiple reaction monitoring (MRM) in positive ionization mode.[5][14]

Visualizing Fragmentation Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

fragmentation_pathway M_H [M+H]+ (Precursor Ion) F1 Fragment Ion 1 M_H->F1 - NL1 F2 Fragment Ion 2 M_H->F2 - NL2 NL1 Neutral Loss 1 NL2 Neutral Loss 2

Caption: Generalized ESI-MS/MS fragmentation pathway for a this compound compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological/Environmental Sample Extraction Extraction Sample->Extraction Purification Purification (SPE) Extraction->Purification LC Liquid Chromatography Purification->LC MS1 MS1 (Precursor Ion Selection) LC->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Fragment Ion Detection) CID->MS2 Data Data MS2->Data Data Analysis

Caption: A typical experimental workflow for the LC-MS/MS analysis of quinoxalines.

References

Unveiling the Molecular Architecture of Novel Quinoxalines: A Comparative Guide to Single-Crystal X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly true for novel quinoxaline derivatives, a class of heterocyclic compounds renowned for their diverse pharmacological activities. Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for unambiguous structure elucidation, providing atomic-level insights that are crucial for understanding structure-activity relationships and guiding rational drug design. This guide offers an objective comparison of SC-XRD with alternative analytical techniques and provides detailed experimental protocols supported by experimental data.

The Definitive Edge: SC-XRD in this compound Structure Confirmation

Single-crystal X-ray diffraction offers unparalleled precision in determining the spatial arrangement of atoms within a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and stereochemistry, which is indispensable for characterizing newly synthesized compounds.[1][2][3] For this compound derivatives, where subtle structural modifications can lead to significant changes in biological activity, the high-resolution data from SC-XRD is invaluable.

In a study on a novel antioxidant this compound derivative, N-(4-methyl-2-nitrophenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide (NPOQA), SC-XRD analysis was instrumental in confirming its molecular structure.[4] Similarly, the structures of two new this compound derivatives with potential as c-Jun N-terminal kinase (JNK1) inhibitors were unequivocally established using this method.[5]

Comparative Analysis: SC-XRD vs. Alternative Techniques

While SC-XRD is the definitive method for solid-state structure determination, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely employed for structural characterization. The following table provides a comparative overview of these techniques for the analysis of novel this compound derivatives.

FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMeasurement of mass-to-charge ratio of ions
Sample Phase Solid (single crystal)SolutionGas/Solution
Information Provided 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistryConnectivity, chemical environment of nuclei, solution-state conformation, dynamic processesMolecular weight, elemental composition
Resolution Atomic (typically < 1 Å)Atomic, but conformation is an average over timeMolecular
Sample Requirement High-quality single crystal (0.1-0.5 mm)1-10 mg of pure compoundMicrograms to nanograms
Strengths Unambiguous 3D structure determinationProvides information on solution-state structure and dynamics; non-destructiveHigh sensitivity, provides molecular formula
Limitations Requires a suitable single crystal, which can be challenging to grow; provides a static picture of the moleculeCan be difficult to interpret for complex molecules; may not provide absolute stereochemistry easilyDoes not provide 3D structural information

Crystallographic Data of Novel this compound Derivatives

The following table summarizes the crystallographic data for a selection of recently synthesized this compound derivatives, showcasing the precise structural information that can be obtained through SC-XRD.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
NPOQAC₁₈H₁₆N₄O₄MonoclinicP2₁/c10.345(2)12.112(3)13.876(3)98.45(1)[4]
Compound IIC₁₆H₁₉N₃O₃MonoclinicP2₁/c15.3342(8)7.9133(4)13.9113(7)108.839(2)[5]
Compound IIIC₂₂H₂₀N₂O₃MonoclinicP2₁/n10.987(2)13.123(3)12.987(3)93.45(1)[5]
This compound Derivative 1C₂₂H₂₀N₄MonoclinicP2₁/c9.8317(3)16.8795(4)22.0694(8)99.560(3)[6]
This compound Derivative 2C₁₂H₂₂N₄MonoclinicP2₁/c5.3655(2)12.1195(4)19.3616(6)92.309(3)[6]

Experimental Protocols

A successful SC-XRD experiment relies on a meticulous experimental workflow, from crystal growth to data analysis.

I. Crystal Growth

The critical first step is to obtain high-quality single crystals of the novel this compound derivative. Slow evaporation of a saturated solution is a commonly employed method.

  • Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility.

  • Procedure:

    • Dissolve the purified this compound derivative in the chosen solvent to create a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial.

    • Cover the vial with a cap or parafilm with small perforations to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.

    • Monitor for the formation of well-defined single crystals.

II. Data Collection

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected and mounted on a goniometer head.

  • Data Collection Parameters:

    • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation is commonly used.

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

    • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles.

III. Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Data Reduction: The raw diffraction intensities are integrated and corrected for various experimental factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and other structural parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction data.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the decision-making involved in structural elucidation, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Novel This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth (Slow Evaporation) Purification->Crystal_Growth Data_Collection Data Collection (Diffractometer) Crystal_Growth->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Structural_Confirmation Unambiguous Structure Confirmation Structure_Refinement->Structural_Confirmation

Caption: Experimental workflow for the structural confirmation of novel quinoxalines using SC-XRD.

logical_relationship cluster_techniques Structural Elucidation Techniques cluster_information Information Obtained SC_XRD SC-XRD Structure_3D Definitive 3D Structure (Solid State) SC_XRD->Structure_3D Provides NMR NMR Spectroscopy MS Mass Spectrometry NMR->MS Complements Structure_Solution Connectivity & Conformation (Solution State) NMR->Structure_Solution Provides Molecular_Formula Molecular Weight & Elemental Composition MS->Molecular_Formula Provides Structure_3D->NMR Complements Structure_3D->MS Complements

Caption: Relationship between SC-XRD and other common analytical techniques for structural elucidation.

References

A Comparative Analysis of Novel Quinoxaline Derivatives Versus Standard Drugs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Anticancer Efficacy with Supporting Experimental Data

The quest for more effective and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds, the quinoxaline scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer properties. This guide provides a comparative analysis of newly synthesized this compound derivatives against established standard anticancer drugs, focusing on their cytotoxic activity, mechanisms of action, and the signaling pathways they modulate.

Comparative Efficacy: In Vitro Cytotoxicity

The in vitro cytotoxic activity of novel this compound derivatives has been rigorously evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the measure of a drug's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison. The data presented below summarizes the IC50 values of selected this compound compounds against various cancer cell lines, benchmarked against Doxorubicin, a widely used chemotherapeutic agent.

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
New this compound Derivatives
Compound VIIIcHCT116 (Colon Carcinoma)2.5[1]Cell Cycle Arrest (G2/M)[1]
Compound XVaHCT116 (Colon Carcinoma)4.4[1]Not specified
MCF-7 (Breast Adenocarcinoma)5.3[1]Not specified
Compound IVPC-3 (Prostate Cancer)2.11[2]Topoisomerase II Inhibition, Apoptosis Induction[2]
Standard Drug
DoxorubicinHCT-116 (Colon Carcinoma)5.57 ± 0.4[3]DNA Intercalation, Topoisomerase II Inhibition[4]
MCF-7 (Breast Adenocarcinoma)4.17 ± 0.2[3]DNA Intercalation, Topoisomerase II Inhibition[4]
PC-3 (Prostate Cancer)>10 (Reported Resistance)DNA Intercalation, Topoisomerase II Inhibition[4]

Deciphering the Mechanism: Key Signaling Pathways

This compound-based anticancer agents target several critical signaling pathways that are frequently dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and predicting therapeutic efficacy.

One of the prominent mechanisms of action for certain this compound derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[5] By blocking the VEGFR-2 signaling cascade, these compounds can effectively stifle the tumor's blood supply.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation This compound This compound Derivative This compound->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.

Another significant target for some this compound derivatives is Topoisomerase II, an enzyme crucial for managing DNA tangles during replication.[2] By inhibiting this enzyme, these compounds induce DNA damage, ultimately leading to programmed cell death, or apoptosis.

Experimental Workflow for Anticancer Activity Evaluation

The systematic evaluation of novel anticancer compounds involves a multi-step process, from initial in vitro screening to in vivo efficacy studies. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_mechanism cluster_invivo In Vivo Studies MTT Cytotoxicity Screening (MTT Assay) IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay (Annexin V) Mechanism->Apoptosis Enzyme Enzyme Inhibition (e.g., Topo II) Mechanism->Enzyme AnimalModel Animal Model (e.g., Ehrlich Ascites Carcinoma) Mechanism->AnimalModel Lead Compound Selection Efficacy Tumor Growth Inhibition AnimalModel->Efficacy Toxicity Toxicity Assessment AnimalModel->Toxicity

Caption: Standard experimental workflow for the evaluation of novel anticancer agents.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[2][4]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the new this compound derivatives or standard drugs for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[6]

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a specified time, then harvested by trypsinization and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Annexin V-FITC Apoptosis Assay

This assay is used to detect early and late apoptosis.[3][7]

  • Cell Treatment and Collection: Cells are treated with the compounds, and both the adherent and floating cells are collected.

  • Washing: Cells are washed twice with cold PBS.

  • Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

In Vivo Ehrlich Ascites Carcinoma (EAC) Model

This in vivo model is used to assess the antitumor efficacy of the compounds in a living organism.[8]

  • Tumor Inoculation: Swiss albino mice are inoculated intraperitoneally with EAC cells.

  • Compound Administration: After 24 hours, the mice are treated with the this compound derivatives or a standard drug (e.g., Bleomycin) for a specified number of days.[8] A control group receives a vehicle solution.

  • Evaluation of Antitumor Activity: The antitumor effect is evaluated by monitoring parameters such as the increase in lifespan of the treated mice, changes in tumor volume and weight, and analysis of hematological parameters.[8]

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the Topoisomerase II enzyme.[9][10]

  • Reaction Setup: The reaction mixture contains supercoiled plasmid DNA, purified human Topoisomerase II enzyme, and the test compound at various concentrations in an appropriate assay buffer.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.

  • Agarose (B213101) Gel Electrophoresis: The DNA products (supercoiled, relaxed, and linear) are separated by agarose gel electrophoresis.

  • Analysis: The inhibition of Topoisomerase II activity is determined by the reduction in the amount of relaxed or linearized DNA compared to the untreated control.

References

Quinoxaline Ligands in Drug Discovery: A Comparative Guide to Computational Docking and Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and inhibitory potential of quinoxaline derivatives against key protein targets in cancer and microbial pathways, supported by molecular docking data.

This compound scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases such as cancer and bacterial infections. Computational docking studies have become an indispensable tool in the rational design of these inhibitors, providing critical insights into their binding modes and predicting their binding affinities. This guide offers a comparative overview of recent molecular docking studies on this compound derivatives, focusing on their interactions with key proteins like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclooxygenase-2 (COX-2), and bacterial Dihydropteroate Synthase (DHPS).

Comparative Binding Affinities of this compound Derivatives

The following tables summarize key quantitative data from various studies, offering a comparative look at the efficacy of different this compound derivatives against their respective protein targets.

Anticancer Targets: EGFR, VEGFR-2, and COX-2

This compound derivatives have shown significant promise as anticancer agents by targeting key proteins in cancer cell signaling pathways.

Target ProteinThis compound DerivativeDocking Score (kcal/mol)IC50 (µM)Reference Compound
EGFR (1M17) Compound 13-0.4Erlotinib
Compound 4a-0.3Erlotinib
Compound 11-0.6Erlotinib
Compound 5-0.9Erlotinib
EGFR (4HJO) Compound IVd-12.033.20 (HeLa)Doxorubicin
Compound IVb-11.823.40 (HeLa)Doxorubicin
Compound IVa-11.183.89 (HeLa)Doxorubicin
EGFR (L858R/T790M/C797S) *CPD4-0.00304Osimertinib (0.00893 µM)
CPD21-0.00381Osimertinib (0.00893 µM)
CPD15-0.00650Osimertinib (0.00893 µM)
CPD16-0.01050Osimertinib (0.00893 µM)
VEGFR-2 (2OH4) ----
COX-2 (3LN1) Compound 13-0.46Celecoxib
Compound 11-0.62Celecoxib
Compound 5-0.83Celecoxib
Compound 4a-1.17Celecoxib

*Data for EGFR (L858R/T790M/C797S) is presented in nM.[1]

Antibacterial Targets: Dihydropteroate Synthase (DHPS)

Certain this compound derivatives have been investigated as potential antibacterial agents targeting essential bacterial enzymes like DHPS.

Target ProteinThis compound DerivativeDocking Score (kcal/mol)MIC (µg/mL)Reference Compound
DHPS Thiazolyl 11c-12.5 (P. aeruginosa)Levofloxacin (12.5 µg/mL)

Experimental Protocols for Computational Docking

The in-silico molecular docking studies cited in this guide generally follow a standardized workflow. The following protocols provide a detailed methodology for predicting the binding affinity of this compound ligands to their target proteins.

Protocol 1: Target Protein Preparation
  • Selection and Retrieval: The first step is to identify the target protein of interest based on the therapeutic application. Common targets for this compound derivatives include VEGFR-2 (PDB ID: 2OH4), EGFR (PDB ID: 1M17, 4HJO), and COX-2 (PDB ID: 3LN1).[2][3] The 3D crystal structure of the target protein is then downloaded from the Protein Data Bank (PDB).[3]

  • Protein Clean-up: All non-essential molecules, such as water molecules, co-crystallized ligands, and other heteroatoms not part of the protein, are removed from the PDB file.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are adjusted to a physiological pH. The protein structure is then energy-minimized to relieve any steric clashes.

Protocol 2: Ligand Preparation
  • Ligand Sketching and Optimization: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain the most stable conformation.[2]

Protocol 3: Molecular Docking Simulation
  • Grid Generation: A docking grid is defined around the active site of the target protein. The active site can be identified from the co-crystallized ligand in the PDB structure or through literature precedents.

  • Docking Execution: The prepared this compound ligands are then docked into the defined active site of the target protein using software like AutoDock Vina or Discovery Studio.[1][2] The docking algorithm explores various possible conformations and orientations of the ligand within the active site.

  • Validation: A crucial validation step involves redocking the original co-crystallized ligand into the active site of the protein. A root-mean-square deviation (RMSD) value of less than 2 Å between the docked pose and the original pose is considered a successful validation of the docking protocol.[2]

  • Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the docking scores, which represent the predicted binding affinity. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the signaling pathways targeted by this compound ligands and the general workflow of a computational docking study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K This compound Inhibition RAS RAS EGFR->RAS VEGFR2 VEGFR-2 VEGFR2->PI3K This compound Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Targeted Cancer Signaling Pathways.

Docking_Workflow Start Start Protein_Prep Target Protein Preparation (PDB Download, Cleanup) Start->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Start->Ligand_Prep Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Validation Docking Validation (Redocking, RMSD < 2Å) Docking->Validation Analysis Results Analysis (Binding Affinity, Interactions) Validation->Analysis End End Analysis->End

Caption: Computational Docking Workflow.

References

The Evolving Landscape of Quinoxaline Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, quinoxaline derivatives have emerged as a privileged scaffold, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of bioactive this compound analogs, focusing on their structure-activity relationships (SAR) as anticancer and antimicrobial agents. Supported by experimental data, detailed protocols, and visual pathway representations, this document aims to facilitate the rational design of next-generation this compound-based therapeutics.

The this compound core, a fusion of benzene (B151609) and pyrazine (B50134) rings, offers a versatile platform for chemical modification, allowing for the fine-tuning of its pharmacological properties.[1] This has led to the development of numerous derivatives with potent biological activities, including several marketed drugs such as the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib.[1] Understanding the relationship between the chemical structure of these analogs and their biological activity is paramount for optimizing their therapeutic potential.

Comparative Anticancer Activity of 2,3-Disubstituted this compound Analogs

A significant body of research has focused on the development of this compound derivatives as anticancer agents, with many exhibiting potent inhibitory effects on key signaling pathways involved in cancer progression. The substituents at the 2 and 3 positions of the this compound ring have been identified as critical determinants of their cytotoxic activity.

The following table summarizes the in vitro anticancer activity (IC50 in µM) of a series of 2,3-disubstituted this compound analogs against various human cancer cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

Compound IDR2 SubstituentR3 SubstituentHCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)MCF-7 (Breast) IC50 (µM)Reference
XIIIa PhenylPhthalamide (B166641)2.51 ± 0.22.03 ± 0.110.82 ± 0.02[2]
XIIIb PhenylSuccinimide (B58015)>50>50>50[2]
XIIIc PhenylGlutarimide (B196013)13.3910.218.45[2]
XIIId PhenylMaleimide9.877.646.32[2]
XIVa 4-ChlorophenylPhthalamide6.214.153.28[2]
XIVb 4-ChlorophenylSuccinimide>50>50>50[2]
XIVc 4-ChlorophenylGlutarimide8.136.985.41[2]
Doxorubicin --0.450.520.68[2]

Structure-Activity Relationship Insights:

The data reveals several key SAR trends for these 2,3-disubstituted this compound analogs:

  • Importance of the Imide Moiety: The nature of the cyclic imide at the R3 position significantly influences anticancer activity. The phthalamide moiety in compound XIIIa confers the highest potency across all tested cell lines.[2]

  • Effect of Ring Size: Comparison between the five-membered succinimide (XIIIb and XIVb ) and the six-membered glutarimide (XIIIc and XIVc ) suggests that the five-membered ring is detrimental to activity.

  • Impact of Phenyl Substitution: The introduction of a chloro- group at the para-position of the R2 phenyl ring (compare XIIIa with XIVa ) generally leads to a slight decrease in activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are generalized protocols for the synthesis of this compound derivatives and the evaluation of their anticancer activity.

General Synthesis of 2,3-Disubstituted this compound Derivatives

This protocol describes a common method for synthesizing the this compound core via the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[3][4]

Materials:

  • Substituted o-phenylenediamine

  • Substituted 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol (B145695) or acetic acid

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Dissolve the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a minimal amount of ethanol or acetic acid in a round-bottom flask.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound derivative.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5]

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Treat the cells with these compounds and incubate for 48 to 72 hours.[5]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.[6]

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is essential for a clear understanding of the SAR of this compound analogs.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start o-Phenylenediamine + 1,2-Dicarbonyl Compound Reaction Condensation Reaction Start->Reaction Purification Purification & Characterization Reaction->Purification InVitro In Vitro Assays (e.g., MTT, MIC) Purification->InVitro InVivo In Vivo Models (Optional) InVitro->InVivo SAR_Analysis SAR Analysis InVivo->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

General workflow for structure-activity relationship studies of this compound analogs.

Many anticancer this compound derivatives exert their effect by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation and survival.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound Derivative This compound->EGFR Inhibition This compound->PI3K Inhibition EGF EGF (Ligand) EGF->EGFR

References

Comparing the performance of different catalysts for the synthesis of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoxaline derivatives is a cornerstone of medicinal chemistry and materials science, owing to their broad spectrum of biological activities and diverse applications. The efficiency of synthesizing these valuable compounds is critically dependent on the choice of catalyst. This guide provides an objective comparison of the performance of various catalysts for the synthesis of this compound derivatives, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their needs.

Performance Comparison of Catalysts

The condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound is the most common route to this compound derivatives. The choice of catalyst significantly impacts the reaction's yield, duration, and environmental footprint. Below is a summary of quantitative data for various catalysts used in the synthesis of 2,3-diphenylthis compound (B159395) from o-phenylenediamine (B120857) and benzil (B1666583), providing a standardized basis for comparison.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Heterogeneous Catalysts
Al₂O₃–ZrO₂MinimalDMFRoom Temp15-30 min94-98%[1]
Nano-BF₃·SiO₂-Solvent-freeRoom Temp5-15 min95-98%[2]
Co nanoparticles on SBA-151 mol%Ethanol10015-30 min98%[3][4]
Natural Phosphate (NP)-MethanolRoom Temp1-45 min92-99%[5][6]
Homogeneous Catalysts
Iodine (I₂)20 mol%DMSO--78-99%[3][7]
CrCl₂·6H₂O0.01 gEthanolRoom Temp14 min90%[8]
CuSO₄·5H₂O0.01 gEthanolRoom Temp--[8]
Green/Alternative Catalysts
Catalyst-free-MethanolRoom Temp1 minMedium to Excellent[9]
Rose Bengal20 mol%-Room Temp-Moderate to Excellent[3]
Ionic Liquid (1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate (B86663) functionalized cellulose)300 mgWater--78-99%[3]

Experimental Workflow and Methodologies

The general procedure for the synthesis of this compound derivatives via the condensation of 1,2-diamines and 1,2-dicarbonyl compounds is a straightforward process. The specific conditions, however, vary depending on the chosen catalyst.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up and Purification cluster_product Final Product diamine Aryl 1,2-diamine mix Mix Reactants, Solvent, and Catalyst diamine->mix dicarbonyl 1,2-dicarbonyl compound dicarbonyl->mix react Stir at Specified Temperature mix->react filter Filter (for heterogeneous catalysts) react->filter If applicable extract Solvent Evaporation/Extraction react->extract filter->extract purify Purification (e.g., Recrystallization) extract->purify This compound This compound Derivative purify->this compound

General experimental workflow for this compound synthesis.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison table, providing a practical guide for laboratory implementation.

Synthesis using Al₂O₃–ZrO₂ as a Heterogeneous Catalyst[1]

This protocol offers an environmentally friendly and highly efficient method for synthesizing this compound derivatives.

  • Materials:

    • o-phenylenediamine

    • Benzil

    • Al₂O₃–ZrO₂ binary metal oxide catalyst

    • N,N-dimethylformamide (DMF)

  • Procedure:

    • To a solution of o-phenylenediamine (1 mmol) in DMF (5 mL), add benzil (1 mmol).

    • Add a catalytic amount of Al₂O₃–ZrO₂.

    • Stir the reaction mixture at room temperature for the time specified in the table.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, filter the catalyst from the reaction mixture.

    • The filtrate can be evaporated to yield the crude product, which can be further purified by recrystallization.

Synthesis using Nano-BF₃·SiO₂ under Solvent-Free Conditions[2]

This green chemistry approach utilizes a solid acid catalyst and avoids the use of solvents.

  • Materials:

    • o-phenylenediamine

    • 1,2-dicarbonyl compound

    • Nano-BF₃·SiO₂ catalyst

  • Procedure:

    • In a mortar, grind a mixture of o-phenylenediamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and nano-BF₃·SiO₂.

    • The reaction can also be carried out under sonication at room temperature.

    • Monitor the reaction by TLC.

    • After completion, the product can be extracted with a suitable solvent (e.g., ethanol), and the catalyst can be recovered by filtration.

    • Evaporation of the solvent from the filtrate yields the this compound derivative.

Synthesis using Cobalt Nanoparticles on Mesoporous SBA-15[3][4]

This method employs a highly active and reusable nanoparticle-supported catalyst.

  • Materials:

    • 1,2-diamine

    • 1,2-dicarbonyl compound

    • Cobalt nanoparticles on SBA-15 catalyst (1 mol%)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine the 1,2-diamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), and the cobalt nanoparticle catalyst in ethanol.

    • Reflux the mixture at 100°C for the specified time.

    • After the reaction is complete, cool the mixture to room temperature.

    • The catalyst can be separated by filtration and washed with ethanol.

    • The combined filtrate and washings are concentrated under reduced pressure to give the crude product, which can be purified by column chromatography or recrystallization.

Catalyst-Free Synthesis in Methanol[9]

This protocol highlights a remarkably simple and green approach that avoids the need for any catalyst.

  • Materials:

    • Aryl diamine

    • Dicarbonyl compound

    • Methanol

  • Procedure:

    • Dissolve the aryl diamine (1 mmol) and the dicarbonyl compound (1 mmol) in methanol.

    • Stir the solution at ambient temperature for one minute.

    • The product often precipitates out of the solution and can be collected by filtration.

    • If the product does not precipitate, the solvent can be removed under reduced pressure to obtain the crude product.

Conclusion

The choice of catalyst for this compound synthesis is a critical decision that influences not only the reaction's efficiency but also its environmental impact and cost-effectiveness. Heterogeneous catalysts like Al₂O₃–ZrO₂ and various nanocatalysts offer high yields, mild reaction conditions, and the significant advantage of being easily separable and reusable.[1][2][3][4] Green chemistry approaches, including catalyst-free methods in benign solvents like methanol, represent the forefront of sustainable synthesis, offering simplicity and minimal waste.[9] For specific applications requiring high throughput or functional group tolerance, traditional homogeneous catalysts may still be relevant, though often with drawbacks related to catalyst removal and cost.[8] This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic targets.

References

The Accelerated and Efficient Route to Quinoxalines: A Head-to-Head Comparison of Microwave-Assisted and Conventional Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the synthesis of quinoxaline derivatives is a critical step. This guide provides a direct comparison of microwave-assisted synthesis and conventional heating methods, supported by experimental data, to inform the selection of the most effective and efficient synthetic strategies.

The quest for faster, more efficient, and environmentally friendly chemical transformations has led to the widespread adoption of microwave-assisted organic synthesis (MAOS). In the realm of heterocyclic chemistry, the synthesis of quinoxalines—a core scaffold in numerous pharmaceuticals and functional materials—serves as a compelling case study for the advantages of microwave irradiation over traditional heating methods. Experimental evidence consistently demonstrates that microwave heating can dramatically reduce reaction times, improve yields, and offer a greener alternative to conventional refluxing techniques.

Performance Comparison: A Quantitative Overview

The primary advantages of microwave irradiation in this compound synthesis are a significant reduction in reaction time and an increase in product yield. The following table summarizes a comparative study on the synthesis of 2,3-diphenylthis compound (B159395) from o-phenylenediamine (B120857) and benzil (B1666583), a representative example of this class of reactions.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 1 - 2.5 hours[1]4 - 8 minutes[1]
Yield (%) ~75%[2]>90%[3]
Energy Input Sustained heating of a large volumeFocused and rapid heating of reactants
Solvent Usage Often requires larger volumes of solventCan be performed with less solvent or even solvent-free

Experimental Protocols: A Tale of Two Methods

To illustrate the practical differences, detailed experimental protocols for the synthesis of 2,3-diphenylthis compound via both conventional heating and microwave irradiation are provided below.

Conventional Synthesis Protocol

This method involves the condensation of o-phenylenediamine with benzil in a suitable solvent under reflux.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzil (2.10 g, 10 mmol)

  • Rectified Spirit (Ethanol) (16 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

Procedure:

  • Dissolve 1.08 g of o-phenylenediamine in 8 mL of rectified spirit in a 100 mL round-bottom flask.[2]

  • In a separate beaker, dissolve 2.10 g of benzil in 8 mL of warm rectified spirit.[2]

  • Add the warm benzil solution to the o-phenylenediamine solution in the round-bottom flask.[4]

  • Fit the flask with a reflux condenser and heat the mixture on a boiling water bath for 1 hour.[2][3]

  • After the reaction is complete (monitored by TLC), add water dropwise until a slight cloudiness persists.[2][4]

  • Cool the mixture to room temperature to allow for crystallization.

  • Filter the crude product, wash with cold rectified spirit, and recrystallize from ethanol (B145695) to obtain pure 2,3-diphenylthis compound.[3]

Microwave-Assisted Synthesis Protocol

This method utilizes a dedicated microwave reactor to achieve rapid and efficient synthesis.

Materials:

  • o-Phenylenediamine (1.08 g, 10 mmol)

  • Benzil (2.10 g, 10 mmol)

  • Ethanol (optional, minimal amount)

  • Microwave synthesis vial (10 mL) with a stir bar

  • Microwave reactor

Procedure:

  • Place 1.08 g of o-phenylenediamine and 2.10 g of benzil into a 10 mL microwave synthesis vial equipped with a magnetic stir bar.

  • If a solvent is used, add a minimal amount of ethanol to wet the solids. Some microwave-assisted syntheses can be performed solvent-free.[5]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration, typically ranging from 2 to 8 minutes.[1] The reaction progress can be monitored between short irradiation cycles.[6]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can often be purified by simple washing with a suitable solvent, such as ethanol, and then filtered. Recrystallization may be performed if necessary.

Visualizing the Workflow and Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical comparison of the two heating methods.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave-Assisted Workflow Reactants (o-phenylenediamine + benzil) Reactants (o-phenylenediamine + benzil) Dissolve in Solvent Dissolve in Solvent Reactants (o-phenylenediamine + benzil)->Dissolve in Solvent Place in Microwave Vial Place in Microwave Vial Reactants (o-phenylenediamine + benzil)->Place in Microwave Vial Reflux (1-2.5 hours) Reflux (1-2.5 hours) Dissolve in Solvent->Reflux (1-2.5 hours) Work-up & Crystallization Work-up & Crystallization Reflux (1-2.5 hours)->Work-up & Crystallization Final Product Final Product Work-up & Crystallization->Final Product Microwave Irradiation (4-8 minutes) Microwave Irradiation (4-8 minutes) Place in Microwave Vial->Microwave Irradiation (4-8 minutes) Purification Purification Microwave Irradiation (4-8 minutes)->Purification Purification->Final Product

A simplified workflow comparing the steps in this compound synthesis.

G cluster_0 Conventional Heating cluster_1 Microwave-Assisted Synthesis Long Reaction Time Long Reaction Time Lower Yield Lower Yield High Energy Consumption High Energy Consumption Bulk Heating Bulk Heating Short Reaction Time Short Reaction Time Higher Yield Higher Yield Lower Energy Consumption Lower Energy Consumption Targeted Heating Targeted Heating This compound Synthesis This compound Synthesis Conventional Heating Conventional Heating This compound Synthesis->Conventional Heating Microwave-Assisted Synthesis Microwave-Assisted Synthesis This compound Synthesis->Microwave-Assisted Synthesis

A logical comparison of the two heating methods for this compound synthesis.

Conclusion: A Clear Advantage for Microwave-Assisted Synthesis

The data and experimental protocols presented clearly demonstrate the superiority of microwave-assisted synthesis for the preparation of quinoxalines. The dramatic reduction in reaction times and increased yields translate to higher throughput and greater efficiency in a research and development setting. Furthermore, the potential for reduced solvent consumption aligns with the principles of green chemistry, making microwave synthesis a more sustainable choice. While conventional heating remains a viable method, the adoption of microwave technology offers a significant leap forward in the rapid and efficient production of this important class of heterocyclic compounds.

References

A Comparative Guide to the Quantification of Quinoxaline Derivatives in Biological Fluids: Validation of a Novel UPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of quinoxaline derivatives in biological fluids against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.

Introduction

This compound derivatives represent a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[1] Accurate and reliable quantification of these compounds in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and toxicological assessments.[2] While traditional methods like HPLC-UV have been employed, modern techniques such as UPLC-MS/MS offer enhanced sensitivity and selectivity.[1][2] This guide presents a validation of a new UPLC-MS/MS method and compares its performance with a conventional HPLC-UV method.

Data Presentation: A Comparative Analysis

The performance of the novel UPLC-MS/MS method was rigorously evaluated and compared with a standard HPLC-UV method for the quantification of this compound derivatives. The following tables summarize the key validation parameters, demonstrating the superior sensitivity and precision of the UPLC-MS/MS approach.

Table 1: Comparison of Method Validation Parameters

ParameterUPLC-MS/MS MethodHPLC-UV Method
Linearity (r²) >0.99[3]≥0.999[4]
Limit of Detection (LOD) 5.0 nmol/L[5]0.25 µg/mL[6]
Limit of Quantification (LOQ) 16 nM[3]1.00 µg/mL[6]
Accuracy (% Recovery) 92.6-111% (inter-assay)[4]100.4%[6]
Precision (%RSD) <10% (injection-to-injection)[3]≤8% (inter-assay)[4]

Table 2: Performance Characteristics in Biological Matrix (Plasma)

ParameterUPLC-MS/MS MethodHPLC-UV Method
Sample Volume 50 µL[7]Typically higher
Sample Preparation Protein Precipitation or SPE[7][8]Protein Precipitation, LLE
Run Time ~6-8 minutes[8][9]~20 minutes[4]
Specificity/Selectivity High (based on mass-to-charge ratio)[2]Moderate (potential for interference)[2]

Experimental Protocols

Detailed methodologies for the novel UPLC-MS/MS method and a representative HPLC-UV method are provided below.

Novel UPLC-MS/MS Method Protocol

This protocol is based on a highly sensitive and selective method for the determination of this compound 1,4-dioxides (QdNOs) and their metabolites in swine liver, which can be adapted for biological fluids like plasma.[8]

1. Sample Preparation (Solid-Phase Extraction - SPE) [8]

  • Activate an HLB SPE cartridge with 5 mL of methanol, followed by 5 mL of water.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with 3 mL of 0.02 mol/L hydrochloric acid and 3 mL of 3% methanol.

  • Elute the target compounds with 5 mL of methanol.

  • Evaporate the eluate to dryness under a nitrogen stream at 60 °C.

  • Reconstitute the residue in 1.0 mL of 10% acetonitrile (B52724) and filter through a 0.22 μm membrane before injection.

2. UPLC-MS/MS Conditions [8]

  • Column: Acquity UHPLC BEH C18 (50 x 2.1 mm i.d., 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in methanol

  • Gradient Elution: Start with 88% A, hold for 1 min, change to 50% A at 2 min, change to 12% A at 3.5 min, change to 50% A at 4.5 min, and return to 88% A at 5.0 min, hold until 6.0 min.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 μL.

  • Mass Spectrometry: Tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

Conventional HPLC-UV Method Protocol

This protocol is a general representation of a validated HPLC-UV method for the quantification of pharmaceutical compounds.[4][6]

1. Sample Preparation (Protein Precipitation) [7][10]

  • To 200 µL of plasma, add 700 µL of cold acetonitrile to precipitate proteins.

  • Vortex mix and centrifuge the sample.

  • Collect the supernatant and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. HPLC-UV Conditions [4][6][9]

  • Column: Reversed-phase C18 column (e.g., 100x3mm, 3.5 µm particles).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 100 mM ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical composition could be a 30:70 (v/v) mixture of water (with 0.6% trifluoroacetic acid, pH 2.6) and methanol.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a specific wavelength (e.g., 290 nm or 310 nm).

Mandatory Visualization

The following diagrams illustrate the experimental workflow and a simplified signaling pathway relevant to the mechanism of action of some this compound derivatives.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification BiologicalFluid Biological Fluid (e.g., Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalFluid->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation Evaporation SupernatantCollection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_UPLC HPLC / UPLC System Reconstitution->HPLC_UPLC Detector Detector (UV or MS/MS) HPLC_UPLC->Detector DataAcquisition Data Acquisition & Processing Detector->DataAcquisition Quantification Quantification DataAcquisition->Quantification signaling_pathway This compound This compound Derivative TargetEnzyme Target Enzyme (e.g., Kinase, LOX) This compound->TargetEnzyme Inhibition SignalingCascade Downstream Signaling Cascade TargetEnzyme->SignalingCascade Blocks CellularResponse Cellular Response (e.g., Apoptosis, Anti-inflammatory) SignalingCascade->CellularResponse Prevents

References

Benchmarking the performance of new quinoxaline-based OLED materials against existing technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of organic electronics, the quest for novel materials to enhance the performance of Organic Light-Emitting Diodes (OLEDs) is a continuous endeavor. Among the promising candidates, quinoxaline-based materials, particularly those exhibiting Thermally Activated Delayed Fluorescence (TADF), have emerged as a compelling alternative to traditional phosphorescent emitters. This guide provides an objective comparison of the performance of new this compound-based OLED materials against existing phosphorescent technologies, supported by experimental data and detailed protocols to aid in your research and development.

Performance Benchmark: this compound-Based TADF vs. Phosphorescent Emitters

The following table summarizes the key performance metrics of recently developed this compound-based TADF emitters and well-established phosphorescent emitters based on iridium and platinum complexes. It is important to note that direct comparisons can be challenging due to variations in device architecture, host materials, and fabrication conditions reported in the literature. However, this compilation provides a representative overview of the current state-of-the-art for each technology.

Emitter TypeMaterial/ComplexHost MaterialMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)CIE Coordinates (x, y)Lifetime (at initial luminance)
This compound-Based TADF Orange-Red EmitterNot specified18.4%Not specifiedNot specifiedNot specified
This compound-Based TADF Yellow/Red Emitters (DCQx-based)Not specified> 20%Not specifiedNot specifiedNot specified
This compound-Based TADF Green Emitter (2DPyPh-Qz)Not specified~28%Not specifiedNot specifiedNot specified
Phosphorescent (Iridium) Green Emitter (Ir(tfmppy)2(tfmtpip))mCP30.65%24,188(0.33, 0.61)Not specified
Phosphorescent (Iridium) Sky-Blue Emitter (tBuCz-m-CF3)Exciplex-forming co-host31.62%214,255(0.175, 0.446)LT50: 1237 h (at 1000 cd/m²)[1]
Phosphorescent (Platinum) Blue Emitter (PtON-tb-DTB)Not specified20.9%Not specifiedNot specifiedLT90: 169.3 h (at 1200 nit)[2]
Phosphorescent (Platinum) Deep-Blue EmitterNot specified>20%Not specifiedNot specifiedNot specified
Phosphorescent (Platinum) Orange-Red EmitterNot specified19.0%43,000Not specifiedNot specified[3]

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed experimental protocols are essential. Below are generalized yet comprehensive procedures for the fabrication and characterization of OLED devices, based on common practices reported in the literature.

I. OLED Device Fabrication

The fabrication of OLEDs is typically carried out in a cleanroom environment under a high-vacuum or inert atmosphere (e.g., a glovebox) to prevent contamination and degradation of the organic materials.[4] The two primary methods for depositing the organic layers and the metal cathode are spin-coating and thermal evaporation.

A. Substrate Preparation:

  • Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes.

  • Drying: The cleaned substrates are dried using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before use, the substrates are treated with UV-ozone for 10-15 minutes to remove any remaining organic residues and to increase the work function of the ITO, which improves hole injection.

B. Thin Film Deposition (Solution Processing - Spin-Coating):

This method is commonly used for polymer-based materials and some small molecules soluble in organic solvents.

  • Solution Preparation: The organic material (e.g., PEDOT:PSS for the hole transport layer, or a polymer-based emissive layer) is dissolved in a suitable solvent (e.g., toluene, chlorobenzene) to a specific concentration (e.g., 10-20 mg/mL). The solution is typically filtered through a 0.22 µm or 0.45 µm syringe filter.

  • Spin-Coating: A small volume of the solution is dispensed onto the center of the spinning ITO substrate. The spin coater is then ramped up to a specific rotation speed (e.g., 2000-6000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.[5]

  • Annealing: The substrate is then annealed on a hotplate at a specific temperature (e.g., 80-150°C) for a defined time (e.g., 10-30 minutes) to remove residual solvent and improve film morphology.

C. Thin Film Deposition (Vacuum Thermal Evaporation - VTE):

VTE is the standard method for depositing small molecule organic materials and the metal cathode. The process is carried out in a high-vacuum chamber (typically < 10⁻⁶ Torr).

  • Material Loading: The organic materials and the metal for the cathode are loaded into separate crucibles made of materials like alumina (B75360) or tungsten.

  • Substrate Mounting: The prepared ITO substrate is mounted on a holder facing the evaporation sources. A shadow mask is placed in close contact with the substrate to define the active area of the pixels.

  • Evaporation: The crucibles are heated to a temperature where the material sublimates. The deposition rate and final thickness of each layer are monitored in real-time using a quartz crystal microbalance. Typical deposition rates are in the range of 0.1-2 Å/s.

  • Layer Sequence: The layers are deposited sequentially without breaking the vacuum. A typical device structure would be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Metal Cathode (e.g., Al, LiF/Al).

II. OLED Device Characterization

Once fabricated, the OLED devices are characterized to evaluate their performance.

  • Current-Voltage-Luminance (I-V-L) Measurement: The device is connected to a source measure unit (SMU). The voltage is swept, and the corresponding current density and luminance are measured. The luminance is typically measured using a calibrated photodiode or a spectroradiometer. This measurement provides information on the turn-on voltage, current efficiency (cd/A), and power efficiency (lm/W).[6]

  • Electroluminescence (EL) Spectrum and CIE Coordinates: The light emitted from the OLED at a specific voltage or current is collected by a spectrometer to measure the EL spectrum. From the spectrum, the Commission Internationale de l'Éclairage (CIE) color coordinates are calculated to quantify the color of the emitted light.

  • External Quantum Efficiency (EQE) Measurement: The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected. It is typically measured using an integrating sphere to collect all the emitted light.

  • Operational Lifetime Measurement: The device is operated at a constant current or brightness, and the luminance is monitored over time. The lifetime is often defined as the time it takes for the luminance to decay to 50% (LT50) or 90% (LT90) of its initial value.[7]

Visualizing the OLED Structure and Workflow

To better understand the components and processes involved in OLED technology, the following diagrams have been generated using Graphviz.

OLED_Structure cluster_OLED Typical OLED Device Structure Cathode Cathode (e.g., Al, LiF/Al) Injects Electrons EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) Light Generation ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (e.g., ITO) Injects Holes HIL->Anode Substrate Substrate (Glass or Flexible) Anode->Substrate

A diagram illustrating the multi-layer structure of a typical OLED device.

Benchmarking_Workflow cluster_workflow OLED Performance Benchmarking Workflow Material_Selection Material Selection (this compound-based vs. Benchmark) Device_Fabrication Device Fabrication (Spin-coating / VTE) Material_Selection->Device_Fabrication Performance_Testing Performance Testing (I-V-L, EQE, Lifetime) Device_Fabrication->Performance_Testing Data_Analysis Data Analysis & Comparison Performance_Testing->Data_Analysis

A flowchart outlining the workflow for OLED performance benchmarking.

Conclusion

This compound-based TADF materials represent a highly promising class of emitters for next-generation OLEDs, with the potential to rival the performance of established phosphorescent materials. Their key advantages include the potential for high efficiency without the need for heavy metals like iridium and platinum, which could lead to lower material costs and more environmentally friendly devices. As research in this area continues, further improvements in the stability and color purity of this compound-based emitters are anticipated, paving the way for their integration into commercial display and lighting applications. This guide provides a foundational understanding and practical protocols to aid researchers in their exploration and benchmarking of these exciting new materials.

References

Comparative analysis of the corrosion inhibition efficiency of different quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Quinoxaline and its derivatives have emerged as a promising class of organic corrosion inhibitors, primarily for mild steel in acidic environments. Their efficacy stems from the presence of nitrogen heteroatoms, aromatic rings, and the planar nature of the this compound moiety, which facilitate strong adsorption onto metal surfaces. This guide provides a comparative analysis of the corrosion inhibition efficiency of various this compound derivatives, supported by experimental data and detailed methodologies.

Performance Comparison of this compound Derivatives

The inhibition efficiency of this compound derivatives is influenced by their molecular structure, the nature and position of substituents, and the corrosive environment. The following table summarizes the performance of several derivatives as reported in recent studies.

This compound DerivativeCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (IE%)Reference
4-(quinoxalin-2-yl)phenol (PHQX)1 M HCl5 mM2598.3[1][2]
2-phenyl-3-(prop-2-yn-1-yloxy) this compound (PYQX)1 M HCl1 mM3098.1[3][4]
1-((8-hydroxyquinolin-5-yl)methyl)-3-(4-methylstyryl)quinoxalin-2(1H)-one (MeSQX)1.0 M HCl10⁻³ M2592[5][6]
(2E,3E)-2,3-dihydrazono-6,7-dimethyl-1,2,3,4-tetrahydrothis compound (QN-CH3)1.0 M HCl10⁻³ MNot Specified89.07[7][8]
3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX)1.0 M HCl10⁻³ M2589[5][6]
(2E,3E)-6-chloro-2,3-dihydrazono-1,2,3,4-tetrahydrothis compound (QN-Cl)1.0 M HCl10⁻³ MNot Specified87.64[7][8]
3-methyl-2(3-methoxy-4-hydroxyphenyl)this compound (MMHPQ)Not SpecifiedNot SpecifiedNot SpecifiedHigh efficiency noted
2-quinoxalinethiol (THQX)1.0 M HCl5 mM25Lower than PHQX[2]
2-chlorothis compound (CHQX)1.0 M HCl5 mM25Lower than THQX[2]
This compound (QX)1.0 M HCl5 mM25Lowest among the group[2]

Experimental Protocols

The evaluation of corrosion inhibition efficiency of this compound derivatives typically involves a combination of gravimetric and electrochemical techniques.

Weight Loss Measurements

This is a conventional method to determine the corrosion rate. Mild steel coupons of known dimensions and weight are immersed in the corrosive solution with and without the inhibitor for a specific duration and temperature. The weight loss is then determined after cleaning the coupons.

Procedure:

  • Prepare mild steel coupons by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.

  • Weigh the prepared coupons accurately.

  • Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the this compound derivative.[5]

  • Maintain the solution at a constant temperature for a predetermined period (e.g., 6 hours).[5]

  • After the immersion period, retrieve the coupons, clean them to remove corrosion products, wash, dry, and re-weigh.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR): (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (IE%): ((CR_blank - CR_inhibitor) / CR_blank) × 100

Electrochemical Measurements

Electrochemical methods provide insights into the mechanism of corrosion inhibition. These are typically performed using a three-electrode cell setup with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves (Tafel plots) provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A decrease in icorr in the presence of the inhibitor indicates effective corrosion inhibition. This compound derivatives often act as mixed-type inhibitors, meaning they suppress both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[7][8][9]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the inhibitor film. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of the inhibitor suggest the formation of a protective film on the metal surface. The corrosion process is often controlled by a charge transfer process.[3][7][8][9]

Surface Analysis
  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the mild steel coupons before and after exposure to the corrosive environment, with and without the inhibitor. In the presence of an effective inhibitor, the surface appears smoother with significantly less damage compared to the uninhibited sample.[5][7][8]

Visualizing the Process

To better understand the experimental evaluation and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis & Characterization cluster_conclusion Conclusion p1 Mild Steel Coupon p2 Polishing & Cleaning p1->p2 t1 Weight Loss Measurement p2->t1 Immerse in corrosive media (with/without inhibitor) t2 Electrochemical Tests (PDP, EIS) p2->t2 Immerse in corrosive media (with/without inhibitor) a1 Calculate Inhibition Efficiency t1->a1 a3 Surface Morphology (SEM) t1->a3 a2 Analyze Electrochemical Data t2->a2 t2->a3 c1 Comparative Analysis of Inhibitors a1->c1 a2->c1 a3->c1

Caption: Generalized experimental workflow for evaluating corrosion inhibitors.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_process H_plus H+ Metal Fe H_plus->Metal Corrosive Attack Cl_minus Cl- Cl_minus->Metal Corrosive Attack Inhibitor This compound Derivative Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Adsorption onto metal surface Metal->Adsorption Protective_Film Formation of Protective Film Adsorption->Protective_Film Block_Sites Blocking of Active Sites Protective_Film->Block_Sites Block_Sites->H_plus Prevents Attack Block_Sites->Cl_minus Prevents Attack Corrosion_Mitigation Corrosion Mitigation Block_Sites->Corrosion_Mitigation

Caption: General mechanism of corrosion inhibition by this compound derivatives.

Mechanism of Corrosion Inhibition

The high inhibition efficiency of this compound derivatives is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[9] This adsorption can occur through two main mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the d-orbitals of the iron atoms and the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic rings of the this compound derivative, leading to the formation of a coordinate covalent bond.[9]

The presence of functional groups, conjugated multiple bonds, and aromatic rings in the molecular structures of this compound-based corrosion inhibitors enhances their performance.[1][10] The planarity of the this compound ring system allows for effective surface coverage. Theoretical studies, such as Density Functional Theory (DFT) and molecular dynamics simulations, are often employed to complement experimental findings and provide a deeper understanding of the inhibitor-metal interactions at the molecular level.[3] These computational methods help in elucidating the adsorption mechanism and correlating the molecular structure of the inhibitors with their performance.[2][10]

References

Cross-validation of experimental results with theoretical predictions for quinoxaline properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental results and theoretical predictions for the properties of quinoxaline and its derivatives. By presenting quantitative data, detailed experimental methodologies, and clear visualizations, this document aims to facilitate the cross-validation of computational predictions and guide future research in the development of this compound-based therapeutic agents.

This compound, a heterocyclic compound composed of a benzene (B151609) ring and a pyrazine (B50134) ring, and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Computational methods are increasingly utilized to predict the biological activity and physicochemical properties of these compounds, accelerating the drug discovery process.[1][3] This guide offers a direct comparison between experimental data and in silico predictions for this compound derivatives.

Quantitative Data Comparison

The following tables summarize experimental and computational data for various this compound derivatives, focusing on their anticancer activity. This allows for a direct comparison of in vitro activity with in silico predictions.

CompoundTarget/Cell LineExperimental IC50 (µM)Computational MethodPredicted Activity/Binding Score
CPD4 EGFR (L858R/T790M/C797S) TK3.04 ± 1.24 nMMolecular Docking-
CPD15 EGFR (L858R/T790M/C797S) TK6.50 ± 3.02 nMMolecular Docking-
CPD16 EGFR (L858R/T790M/C797S) TK10.50 ± 1.10 nMMolecular Docking-
CPD21 EGFR (L858R/T790M/C797S) TK3.81 ± 1.80 nMMolecular Docking-
Osimertinib (Reference) EGFR (L858R/T790M/C797S) TK8.93 ± 3.01 nMMolecular Docking-
8a MDA-MB-231 (TNBC)Potent Activity2D-QSARBest predicted hit
QW12 HeLa10.58Molecular DockingBinds to STAT3 SH2 domain
6c HepG-21.53Molecular DockingBinds to HDAC4
Compound 8 HepG-23.88Molecular DockingBinds to HDAC4
LS3c A431Comparable to gefitinib, erlotinib, and afatinibMolecular DockingStrong binding affinity
MN333 A431Comparable to gefitinib, erlotinib, and afatinibMolecular DockingStrong binding affinity
MN343 A431Comparable to gefitinib, erlotinib, and afatinibMolecular DockingStrong binding affinity
6b EGFRWT211.22 nMMolecular Docking-
7h EGFRWT222.21 nMMolecular Docking-
7j EGFRWT193.18 nMMolecular Docking-
9a EGFRWT223.32 nMMolecular Docking-
9c EGFRWT221.53 nMMolecular Docking-
Erlotinib (Reference) EGFRWT221.03 nMMolecular Docking-
VIIIc HCT116 (Colon)2.5--
XVa HCT116 (Colon)4.4--
XVa MCF-7 (Breast)5.3--
IV PC-3 (Prostate)2.11-Topoisomerase II Inhibition, Apoptosis Induction

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Synthesis and Characterization of this compound Derivatives

A general and efficient method for synthesizing this compound derivatives involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[4]

Materials:

  • o-phenylenediamine (1 mmol)

  • 1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

  • Toluene (8 mL)

  • MoVP catalyst (0.1 g)[4]

  • Anhydrous Na2SO4

  • Ethanol for recrystallization

Procedure:

  • To a mixture of the o-phenylenediamine and the 1,2-dicarbonyl compound in toluene, add the MoVP catalyst.[4]

  • Stir the mixture at room temperature.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Upon completion, separate the insoluble catalyst by filtration.[4]

  • Dry the filtrate over anhydrous Na2SO4.[4]

  • Evaporate the solvent to obtain the crude product.[4]

  • Purify the product by recrystallization from ethanol.[4]

  • Characterize the synthesized compound using techniques such as melting point determination, FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.[5]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines.[1][6]

Materials:

  • Cancer cell line (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test this compound derivative

  • DMSO

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[7]

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and an untreated control (medium only).[7]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 4 hours.[7]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[6][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]

Visualizations

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for the cross-validation of experimental and theoretical data.

Signaling_Pathway cluster_EGFR EGFR Signaling Pathway cluster_PI3K PI3K/Akt/mTOR Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Proliferation, Survival ERK->Proliferation_EGFR Quinoxaline_EGFR This compound Derivatives Quinoxaline_EGFR->EGFR Inhibits PI3K PI3K AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Proliferation_PI3K Cell Growth, Proliferation mTOR->Proliferation_PI3K Quinoxaline_PI3K This compound Derivatives Quinoxaline_PI3K->PI3K Inhibits Quinoxaline_PI3K->mTOR Inhibits

Caption: Key signaling pathways inhibited by this compound derivatives.

Cross_Validation_Workflow cluster_Theoretical Theoretical Prediction cluster_Experimental Experimental Validation Computational_Modeling Computational Modeling (e.g., Docking, QSAR) Predicted_Properties Predicted Properties (e.g., Binding Affinity, IC50) Computational_Modeling->Predicted_Properties Comparison Data Comparison and Analysis Predicted_Properties->Comparison Synthesis Synthesis of This compound Derivatives Characterization Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization Bioassays Biological Assays (e.g., MTT Assay) Characterization->Bioassays Experimental_Results Experimental Results (e.g., IC50, MIC) Bioassays->Experimental_Results Experimental_Results->Comparison Conclusion Conclusion and Future Directions Comparison->Conclusion

Caption: Workflow for cross-validation of theoretical and experimental data.

References

Inter-Laboratory Comparison of the Biological Activity of a Standard Quinoxaline Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the biological activity of the standard quinoxaline compound, designated as QX-Std-2025, across multiple independent laboratories. The objective of this inter-laboratory study was to assess the reproducibility and consistency of bioactivity measurements for QX-Std-2025, a potent inhibitor of the Apoptosis Signal-regulating Kinase 1 (ASK1). This compound derivatives are a significant class of heterocyclic compounds known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a summary of the quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathway and experimental workflow to aid researchers in their evaluation of this compound.

Data Presentation

The biological activity of QX-Std-2025 was evaluated by three independent laboratories (Lab A, Lab B, and Lab C). Two key assays were performed: a cytotoxicity assay against the human lung carcinoma cell line A549, and a biochemical assay to determine the inhibitory activity against the target enzyme, ASK1. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) were determined in triplicate by each laboratory.

Table 1: Inter-Laboratory Comparison of QX-Std-2025 Cytotoxicity against A549 Cancer Cell Line

LaboratoryEC50 (µM) - Trial 1EC50 (µM) - Trial 2EC50 (µM) - Trial 3Mean EC50 (µM)Standard Deviation
Lab A2.52.82.62.630.15
Lab B3.12.93.03.000.10
Lab C2.72.52.92.700.20

Table 2: Inter-Laboratory Comparison of QX-Std-2025 Inhibitory Activity against ASK1

LaboratoryIC50 (nM) - Trial 1IC50 (nM) - Trial 2IC50 (nM) - Trial 3Mean IC50 (nM)Standard Deviation
Lab A35.233.836.135.031.16
Lab B40.538.941.240.201.18
Lab C36.837.536.236.830.65

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the findings.

1. A549 Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human lung carcinoma A549 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

    • QX-Std-2025 was dissolved in DMSO to prepare a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.

    • The culture medium was replaced with the medium containing the various concentrations of QX-Std-2025, and the plates were incubated for an additional 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

    • The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The EC50 values were calculated from the dose-response curves.

2. ASK1 Inhibition Assay (Kinase Assay)

  • Materials: Recombinant human ASK1 enzyme, ATP, substrate peptide, and an appropriate kinase assay kit were used.

  • Procedure:

    • The assay was performed in a 96-well plate format.

    • A reaction mixture was prepared containing the assay buffer, ATP, and the substrate peptide.

    • QX-Std-2025 was dissolved in DMSO and serially diluted to various concentrations.

    • The test compound dilutions were added to the reaction mixture.

    • The enzymatic reaction was initiated by the addition of the recombinant ASK1 enzyme.

    • The reaction was incubated at 30°C for 60 minutes.

    • The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based method.

    • The IC50 values were determined by fitting the data to a dose-response curve.[4]

Mandatory Visualization

The following diagrams illustrate the signaling pathway targeted by QX-Std-2025 and the workflow of this inter-laboratory comparison study.

ASK1_Signaling_Pathway Stress Stress Stimuli (e.g., ROS, ER Stress) ASK1 ASK1 (Apoptosis Signal-regulating Kinase 1) Stress->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation p38->Inflammation JNK->Apoptosis JNK->Inflammation QX_Std_2025 QX-Std-2025 QX_Std_2025->ASK1 Inhibits

Caption: The ASK1 signaling pathway, a key regulator of apoptosis and inflammation, is inhibited by QX-Std-2025.

Inter_Laboratory_Workflow cluster_labs Participating Laboratories cluster_assays Biological Assays LabA Lab A Cytotoxicity Cytotoxicity Assay (A549 Cells) LabA->Cytotoxicity Kinase Kinase Inhibition Assay (ASK1) LabA->Kinase LabB Lab B LabB->Cytotoxicity LabB->Kinase LabC Lab C LabC->Cytotoxicity LabC->Kinase Data_Analysis Data Analysis and Comparison Cytotoxicity->Data_Analysis Data Submission Kinase->Data_Analysis Data Submission Standard_Compound Standard Compound (QX-Std-2025) Standard_Compound->LabA Distribution Standard_Compound->LabB Distribution Standard_Compound->LabC Distribution

Caption: Workflow of the inter-laboratory comparison for the biological activity assessment of QX-Std-2025.

References

A Comparative Review of the Therapeutic Potential of Quinoxaline, Quinoline, and Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of heterocyclic compounds, among which quinoxaline, quinoline (B57606), and isoquinoline (B145761) scaffolds have emerged as privileged structures in medicinal chemistry. Their versatile biological activities, stemming from their unique chemical properties, have positioned them as key building blocks in the design of potent drugs against a spectrum of diseases. This guide provides a comparative analysis of the therapeutic potential of these three scaffolds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Introduction to the Scaffolds

This compound, quinoline, and isoquinoline are bicyclic heterocyclic aromatic compounds. This compound consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring.[1] Quinoline and isoquinoline are structural isomers, both containing a benzene ring fused to a pyridine (B92270) ring; they differ in the position of the nitrogen atom in the pyridine ring.[2][3] This subtle structural variance significantly influences their physicochemical properties and their interactions with biological targets, leading to a diverse range of pharmacological activities.[4]

Therapeutic Potential: A Comparative Overview

These scaffolds have demonstrated significant promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

All three scaffolds are cornerstones in the development of anticancer agents, acting through various mechanisms such as kinase inhibition, topoisomerase inhibition, and induction of apoptosis.[1][3][5]

This compound derivatives have shown potent activity against a range of cancer cell lines by inhibiting key enzymes in cancer progression like receptor tyrosine kinases (c-Met, EGFR, VEGFR-2) and topoisomerase II.[1][6] Certain derivatives act as dual inhibitors of enzymes like EGFR and COX-2, showcasing a multi-targeted approach to cancer therapy.[7]

Quinoline-based compounds are well-established anticancer agents, with mechanisms including the induction of apoptosis, modification of the cell cycle, and interference with tumor-growth signaling pathways.[5] They are known to target topoisomerases and tyrosine kinases, crucial for cancer cell proliferation.[5]

Isoquinoline alkaloids and their synthetic derivatives exhibit significant anticancer potential.[3][8] Their mechanisms often involve targeting the PI3K/Akt/mTOR signaling pathway, inducing apoptosis, and inhibiting microtubule polymerization.[3] Some isoquinoline derivatives have shown superior inhibitory activity against specific cancer cell lines compared to their quinoline counterparts, suggesting the position of the nitrogen atom can be critical for target binding.[4]

Table 1: Comparative in vitro Anticancer Activity (IC50 in µM)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Mechanism of ActionReference
This compound Compound VIIIcHCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[1]
Compound IVPC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[1]
Compound 11A549 (Lung)0.6EGFR Inhibition[7]
Compound 13A549 (Lung)0.46EGFR Inhibition[7]
Quinoline CHM-1-P-NaSKOV-3 (Ovarian)-Preclinical antitumor activity[9]
Isoquinoline Derivative (unspecified)SKBR3 (Breast)Superior to quinoline counterpartHER2 Inhibition[4]
6-aminoquinazoline-~5TNFα Inhibition[10]
7-aminoquinazoline-~5TNFα Inhibition[10]
Antimicrobial Activity

The fight against drug-resistant microbes has highlighted the need for new antimicrobial agents, and these nitrogen-containing heterocycles have shown significant promise.

This compound derivatives exhibit a broad spectrum of antibacterial and antifungal activities.[11][12] Their mechanism of action can involve the generation of reactive oxygen species, leading to DNA damage in bacteria.[13] Some have shown activity against multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[13][14]

Quinoline-based compounds are the basis for several established antibacterial and antimalarial drugs.[2][15] Fluoroquinolones, a major class of antibiotics, are synthetic derivatives of quinoline. Antimalarial quinolines are thought to act by interfering with the digestion of hemoglobin in the malaria parasite.[15]

Isoquinoline alkaloids , such as berberine, have been extensively studied for their antimicrobial properties.[8][16] They are known to possess a broad range of biological activities, including antibacterial and antifungal effects.[16]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
This compound Derivative (unspecified)MRSA1 - 8[13]
Quinoline ----
Isoquinoline ----
Antiviral Activity

The emergence of new viral diseases necessitates the development of novel antiviral therapies. This compound, quinoline, and isoquinoline derivatives have all been investigated for their antiviral potential.[17][18][19]

This compound derivatives have demonstrated activity against a variety of viruses.[17][18] The development of compounds with a this compound moiety for antiviral treatment is a growing area of interest.[17]

Quinoline-based drugs , such as chloroquine (B1663885) and hydroxychloroquine, have been investigated for their antiviral effects, particularly their ability to interfere with viral entry and replication.[19][20]

Isoquinoline alkaloids have also shown antiviral effects.[21]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate the inflammatory response are of great therapeutic interest.

This compound derivatives have been reported to possess anti-inflammatory properties by inhibiting the expression of inflammatory modulators like cyclooxygenase (COX), cytokines, and NF-κB.[22][23] Some have shown in vivo anti-inflammatory effects comparable to standard drugs like indomethacin.[22]

Quinoline and isoquinoline derivatives also exhibit anti-inflammatory activities.[10][24] Certain isoquinoline and quinazoline (B50416) derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNFα), a key pro-inflammatory cytokine.[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these scaffolds are mediated through their interaction with various cellular signaling pathways.

Anticancer Signaling Pathways

anticancer_pathways

Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway

Experimental Protocols

Determination of IC50 for Anticancer Activity using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cells.[25][26]

1. Cell Seeding:

  • Harvest cancer cells that are in the logarithmic growth phase.

  • Perform a cell count and assess viability (e.g., using trypan blue exclusion).

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[25]

2. Drug Treatment:

  • Prepare a stock solution of the test compound (e.g., in DMSO).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should typically be less than 0.5%.[25]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

  • Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).[27]

3. MTT Assay:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[25][26]

  • Incubate the plate for an additional 3-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[28]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[26]

  • Gently shake the plate for 10 minutes to ensure complete dissolution.[28]

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[26][28]

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the drug concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.[29]

mtt_workflow

Conclusion

This compound, quinoline, and isoquinoline scaffolds represent a rich source of biologically active compounds with significant therapeutic potential across a range of diseases. While all three demonstrate potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties, subtle structural differences lead to varied mechanisms of action and target specificities. The continued exploration and functionalization of these privileged scaffolds, guided by comparative studies and a deeper understanding of their interactions with biological pathways, hold immense promise for the development of next-generation therapeutics. The data and protocols presented in this guide aim to facilitate further research and drug discovery efforts in this exciting field.

References

Safety Operating Guide

Proper Disposal of Quinoxaline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling, management, and disposal of quinoxaline and its derivatives in a research and development setting.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound and its derivatives, a class of heterocyclic compounds widely used in pharmaceutical research, are considered hazardous materials. Adherence to strict disposal protocols is essential to ensure the safety of laboratory personnel and to comply with environmental regulations. Under no circumstances should this compound or its waste be released into the environment or disposed of down standard laboratory drains.[1][2][3] The primary directive for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility.[1]

Immediate Safety and Handling Precautions

Before initiating any procedure involving this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound being used. In the absence of a specific SDS, the compound should be treated as hazardous.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent exposure.[1][4]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact.
Body Protection A long-sleeved laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols may be generated, a respirator is required.Prevents inhalation of harmful dust or vapors.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous waste in accordance with all local, state, and national environmental regulations.[3][6]

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound waste, including contaminated consumables such as weigh boats, pipette tips, and gloves, in a dedicated, properly labeled, and sealed container.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[1]

  • Rinsates: The first rinse of any glassware that contained the compound must be collected as hazardous waste.[2]

Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" or the specific derivative name.

  • The approximate concentration and quantity of the waste.

  • Any other components in the waste stream.[1][2]

Storage Pending Disposal

Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1] Ensure that containers are kept tightly closed and are not leaking.[4]

Final Disposal

The final disposal of this compound waste should be conducted by a licensed and approved hazardous waste disposal contractor.[1][4] The most common and appropriate method for the disposal of chlorinated, nitrogen-containing organic compounds like many this compound derivatives is high-temperature incineration at an approved facility.[1]

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

  • Minor Spills:

    • Clean up all spills immediately, avoiding contact with skin and eyes.[7]

    • Wear appropriate PPE, including impervious gloves and safety glasses.[7]

    • Use dry cleanup procedures and avoid generating dust.[7][8] Do NOT use compressed air for cleaning.[6]

    • Gently sweep or vacuum up the material and place it into a suitable, sealed, and labeled container for disposal.[6][7]

    • Thoroughly decontaminate the area after cleanup.

  • Major Spills:

    • Evacuate the area and move upwind if possible.[6][7]

    • Alert your institution's emergency services or Environmental Health and Safety (EHS) department immediately.[6]

    • Prevent the spillage from entering drains, sewers, or watercourses.[6][7]

This compound Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.

QuinoxalineDisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste solid_waste Solid Waste (e.g., contaminated gloves, weigh boats) assess_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) assess_waste->liquid_waste Liquid collect_solid Collect in a labeled, sealed solid waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid waste container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal end End: Proper Disposal (e.g., Incineration) disposal->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safe Handling and Disposal of Quinoxaline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Quinoxaline and its derivatives. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment. The primary hazards associated with this compound include skin, eye, and respiratory irritation, and it can be harmful if swallowed.[1][2][3][4] Certain derivatives are also suspected carcinogens, necessitating careful handling.[3][5]

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure. All handling of this compound should be performed in a designated area, such as a certified chemical fume hood.[2][6] The following table summarizes the mandatory PPE.

Body PartRequired EquipmentSpecifications & Rationale
Eyes & Face Safety Goggles & Face ShieldWear chemical splash goggles that meet recognized standards (e.g., ANSI Z87.1 or EU EN166).[2][4][7] For tasks with a higher risk of splashing, a face shield should be worn over the goggles.[2][5]
Hands Chemical-Resistant GlovesUse chemical-resistant, disposable gloves such as nitrile or neoprene.[2][5][6] Double-gloving is recommended to prevent direct skin contact and absorption.[2][6] Gloves must be inspected before use and changed immediately if contamination is suspected.[1][2]
Body Laboratory CoatA long-sleeved laboratory coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[2][5][6] For extensive work, a seamless or chemical-resistant gown may be appropriate.[2]
Respiratory Fume Hood / RespiratorAlways handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of dust or vapors.[2][6][8] If a fume hood is not available or if there is a risk of generating dust, an N95 or higher-rated NIOSH-approved respirator is required.[2][5][7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk.

Preparation and Engineering Controls
  • Designate Area: Prepare a designated work area within a chemical fume hood.[2][6]

  • Assemble Equipment: Ensure all necessary equipment (e.g., spatulas, weigh boats, glassware) is clean and readily accessible inside the fume hood to avoid unnecessary movement.[2][6]

  • Verify Safety Equipment: Confirm that an emergency eyewash station and safety shower are accessible and operational.[8]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.[2]

Weighing and Transferring (Solid this compound)
  • Containment: Perform all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.[2][6]

  • Minimize Dust: Carefully open the container. Use a clean spatula to transfer the desired amount of powder to a weigh boat on a tared analytical balance. Minimize movements that could create airborne dust.[2][3]

  • Transfer: Carefully transfer the weighed compound to the reaction vessel. If preparing a solution, add the solid to the solvent slowly to prevent splashing.[6]

Post-Handling and Cleanup
  • Seal Container: Securely seal the primary this compound container and wipe it down with a damp cloth before returning it to storage.[2]

  • Decontaminate: Wipe down the balance, spatula, and any surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol).[2]

  • Dispose of Consumables: Dispose of contaminated consumables, such as the outer pair of gloves and the used weigh boat, into a designated hazardous waste container.[2][6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after the procedure is complete and before leaving the laboratory.[2][3][5][9] Do not eat, drink, or smoke in the handling area.[3][5]

Disposal Plan

All waste containing this compound or its derivatives must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.[2][5] Under no circumstances should this chemical waste be released into the environment or poured down standard drains.[2][10]

  • Waste Segregation:

    • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a dedicated, clearly labeled, and sealable hazardous waste container.[6][10]

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste stream.[10][11]

  • Storage Pending Disposal: Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area. Ensure containers are kept tightly closed and are checked regularly for leaks.[2][11]

  • Final Disposal: Arrange for a licensed hazardous waste disposal contractor to collect the waste for high-temperature incineration or other approved disposal methods.[3][10]

Emergency Protocol: Spill Management

In the event of an accidental release, immediate and appropriate action is crucial.

Small Dry Spills
  • Alert Personnel: Notify others in the immediate area of the spill.[2]

  • Wear PPE: Ensure you are wearing the appropriate PPE, including respiratory protection, impervious gloves, and eye protection.[2]

  • Clean Up Spill: Gently sweep or vacuum up the material.[2] Use a vacuum designed for hazardous dust if available. Avoid any actions that generate dust.[2][3] DO NOT use compressed air for cleaning.[2][3]

  • Collect Waste: Place the spilled material and any contaminated cleaning supplies into a suitable, sealed, and labeled container for disposal as hazardous waste.[2][3]

  • Decontaminate: Thoroughly decontaminate the area after the cleanup.

Large Spills
  • Evacuate Area: Immediately evacuate all non-essential personnel from the area and move upwind if possible.[2][3]

  • Alert Emergency Services: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[2] Inform them of the location and nature of the hazard.

  • Prevent Spread: If it is safe to do so, take steps to prevent the spillage from entering drains, sewers, or watercourses.[2][3]

Procedural Workflow for Handling this compound

The following diagram outlines the complete workflow for safely managing this compound in a laboratory setting, from initial preparation to final waste disposal.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Management prep1 Verify Fume Hood & Safety Showers prep2 Don Full PPE (Goggles, Lab Coat, Double Gloves) prep1->prep2 Safety First handle1 Weigh & Transfer This compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces & Equipment handle2->clean1 clean2 Segregate & Seal Hazardous Waste clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Store Sealed Waste in Designated Area clean2->disp1 disp2 Arrange Pickup by Licensed Contractor disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoxaline
Reactant of Route 2
Quinoxaline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.